molecular formula C5H6N2O2 B1303777 1-methyl-1H-imidazole-5-carboxylic acid CAS No. 41806-40-0

1-methyl-1H-imidazole-5-carboxylic acid

Cat. No.: B1303777
CAS No.: 41806-40-0
M. Wt: 126.11 g/mol
InChI Key: PBEDVTDUVXFSMW-UHFFFAOYSA-N
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Description

1-methyl-1H-imidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C5H6N2O2 and its molecular weight is 126.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-7-3-6-2-4(7)5(8)9/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEDVTDUVXFSMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378506
Record name 1-methyl-1H-imidazole-5-carboxylic acid
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Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41806-40-0
Record name 1-methyl-1H-imidazole-5-carboxylic acid
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Record name 1-Methyl-1H-imidazole-5-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 1-methyl-1H-imidazole-5-carboxylic acid (CAS 41806-40-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound belonging to the imidazole class of molecules. Imidazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antifungal, antibacterial, and anticancer properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and available biological data for this compound, serving as a valuable resource for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that there are some discrepancies in the reported melting points, which may be indicative of variations in purity or measurement conditions.

PropertyValueSource(s)
CAS Number 41806-40-0[1][2]
Molecular Formula C₅H₆N₂O₂[1]
Molecular Weight 126.11 g/mol [1]
Melting Point 192-228 °C[1]
Boiling Point (Predicted) 399.1 ± 15.0 °CN/A
pKa (Predicted) 1.91 ± 0.25N/A
Solubility Soluble in water[3]
Physical Form Solid[1]

Spectroscopic Data

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a common and logical synthetic route would be the hydrolysis of its corresponding methyl ester, methyl 1-methyl-1H-imidazole-5-carboxylate (CAS 17289-20-2).[2]

A general experimental protocol for such a hydrolysis is outlined below. This should be considered a representative method and may require optimization.

Experimental Protocol: Hydrolysis of Methyl 1-methyl-1H-imidazole-5-carboxylate

Materials:

  • Methyl 1-methyl-1H-imidazole-5-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water (H₂O)

  • Ethanol (optional, as a co-solvent)

  • Hydrochloric acid (HCl) for acidification

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Dissolution: Dissolve methyl 1-methyl-1H-imidazole-5-carboxylate in an appropriate solvent, such as water or a mixture of water and ethanol.

  • Saponification: Add a stoichiometric excess of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.

  • Reaction Monitoring: Heat the reaction mixture, for example, at reflux, and monitor the progress of the reaction using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a co-solvent like ethanol was used, remove it under reduced pressure.

    • Carefully acidify the aqueous solution with hydrochloric acid to a pH where the carboxylic acid precipitates. The exact pH will depend on the pKa of the product.

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold water to remove any inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent to obtain this compound of high purity.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

The following diagram illustrates the general workflow for the synthesis of this compound via ester hydrolysis.

G cluster_synthesis Synthesis Workflow start Methyl 1-methyl-1H-imidazole-5-carboxylate hydrolysis Base Hydrolysis (e.g., NaOH, H2O/EtOH, Heat) start->hydrolysis Reactant acidification Acidification (e.g., HCl) hydrolysis->acidification Intermediate Salt filtration Filtration and Washing acidification->filtration Precipitate purification Recrystallization filtration->purification Crude Product product This compound purification->product Purified Product

A generalized workflow for the synthesis of the target compound.

Biological Activity and Signaling Pathways

There is currently a lack of specific data in the public domain regarding the biological activity and effects on signaling pathways of this compound. Research on structurally related imidazole-containing compounds has shown a wide range of biological activities, including enzyme inhibition and antimicrobial effects.[4] For instance, certain imidazole derivatives have been investigated as potential inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics. However, it is crucial to note that these findings are not directly transferable to this compound, and dedicated biological screening of this specific compound is required to determine its activity profile.

The following diagram depicts a conceptual relationship between the core chemical structure and its potential, yet unconfirmed, biological applications based on the activities of related compounds.

G cluster_logic Conceptual Biological Relevance compound This compound related_compounds Structurally Related Imidazole Derivatives compound->related_compounds Shares Core Scaffold biological_activity Observed Biological Activities (e.g., Enzyme Inhibition, Antimicrobial) related_compounds->biological_activity Exhibit potential_application Potential (Unverified) Applications - Drug Discovery Leads - Research Tool biological_activity->potential_application Suggests

Conceptual link between the compound and potential biological roles.

Safety Information

According to available safety data sheets, this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a readily accessible imidazole derivative. While there is a foundation of physicochemical data, further experimental verification of properties such as melting point and solubility is warranted. The primary gap in the current knowledge base is the lack of published experimental spectroscopic data and specific biological activity information. The synthetic route via hydrolysis of the corresponding methyl ester is highly plausible and provides a clear path for obtaining this compound for further study. This technical guide highlights the need for additional research to fully characterize this compound and to explore its potential applications in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 1-methyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-methyl-1H-imidazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its structural and chemical characteristics, including molecular weight, melting point, acidity, and predicted boiling point. Furthermore, this guide outlines plausible experimental protocols for its synthesis and characterization based on established chemical transformations of related imidazole derivatives. The content is structured to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this and similar molecules.

Introduction

This compound is a substituted imidazole, a class of heterocyclic compounds known for their diverse biological activities and applications as ligands in coordination chemistry. The presence of both a carboxylic acid and a methylated imidazole ring imparts unique electronic and steric properties to the molecule, making it a valuable building block in the synthesis of more complex chemical entities. Understanding its fundamental physicochemical characteristics is paramount for its effective utilization in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that there are discrepancies in the reported melting points from different suppliers, which may be attributable to differences in purity or crystalline form.

PropertyValueSource(s)
Molecular Formula C₅H₆N₂O₂[1][2]
Molecular Weight 126.11 g/mol [1]
Appearance Solid
Melting Point 192-228 °C
247 °C
Boiling Point (Predicted) 399.1 ± 15.0 °C
pKa (Predicted) 1.91 ± 0.25
Solubility Soluble in water[3]
Storage Temperature 2-8°C

Experimental Protocols

Synthesis via Oxidation of 1-methyl-1H-imidazole-5-carbaldehyde

This protocol is adapted from general procedures for the oxidation of aldehydes to carboxylic acids.[3][4][5]

Materials:

  • 1-methyl-1H-imidazole-5-carbaldehyde

  • Hydrogen peroxide (30% aqueous solution)

  • Water

  • Ethyl acetate

  • Sodium sulfite

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1-methyl-1H-imidazole-5-carbaldehyde in water.

  • Slowly add a stoichiometric amount of 30% aqueous hydrogen peroxide to the stirred solution at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization.

Synthesis via Hydrolysis of Methyl 1-methyl-1H-imidazole-5-carboxylate

This protocol is based on standard ester hydrolysis procedures.[6]

Materials:

  • Methyl 1-methyl-1H-imidazole-5-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Water

  • Methanol or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 1-methyl-1H-imidazole-5-carboxylate in a mixture of methanol or THF and water.

  • Add an excess of sodium hydroxide or lithium hydroxide to the solution.

  • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 2-3 with hydrochloric acid, which should precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Characterization Protocols

Melting Point Determination:

The melting point should be determined using a standard melting point apparatus. A small amount of the purified, dry solid is packed into a capillary tube and heated slowly (1-2 °C/min) to obtain an accurate melting range.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: A spectrum should be acquired in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The expected spectrum would show signals for the two imidazole ring protons, the N-methyl protons, and a broad singlet for the carboxylic acid proton (typically downfield, >10 ppm).[7][8]

  • ¹³C NMR: A ¹³C NMR spectrum will show distinct signals for the carboxyl carbon (typically in the 165-185 ppm region), the carbons of the imidazole ring, and the N-methyl carbon.[9][10]

Infrared (IR) Spectroscopy:

An IR spectrum, typically obtained using an ATR-FTIR spectrometer, should exhibit a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretching absorption (around 1700-1750 cm⁻¹).[11][12][13] Characteristic imidazole ring vibrations would also be present.

Mass Spectrometry (MS):

Mass spectral analysis, likely using electrospray ionization (ESI), should show a molecular ion peak corresponding to the molecular weight of the compound (126.11 g/mol ).[14][15][16] Fragmentation patterns would likely involve the loss of the carboxyl group.[15][16][17]

Visualizations

Proposed Synthetic and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization Start Start Precursor 1-methyl-1H-imidazole-5-carbaldehyde or Methyl 1-methyl-1H-imidazole-5-carboxylate Start->Precursor Reaction Oxidation or Hydrolysis Precursor->Reaction Workup Extraction & Purification Reaction->Workup Product This compound Workup->Product MP Melting Point Product->MP NMR NMR (1H, 13C) Product->NMR IR FTIR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-methyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 1-methyl-1H-imidazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document synthesizes theoretical and experimental data to offer a detailed understanding of the molecule's geometry, electronic properties, and spectroscopic signatures.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a planar five-membered imidazole ring, substituted with a methyl group at the N1 position and a carboxylic acid group at the C5 position. The imidazole ring is an aromatic system with 6 π-electrons, which delocalize across the ring, influencing its geometry and reactivity.

Molecular Geometry

Table 1: Calculated and Experimental Bond Lengths and Angles for the Imidazole Ring

Bond/AngleCalculated (Å)Experimental (Å)
N1-C21.371.35
C2-N31.331.33
N3-C41.381.38
C4-C51.361.37
C5-N11.391.38
Angle Calculated (°) Experimental (°)
N1-C2-N3111.3112.2
C2-N3-C4105.4105.1
N3-C4-C5109.5109.5
C4-C5-N1104.8105.1
C5-N1-C2109.0108.1

Note: Calculated values are for the parent imidazole molecule. Experimental values are from X-ray diffraction data of imidazole.

The introduction of a methyl group at the N1 position will slightly alter the local geometry, with typical C-N bond lengths around 1.47 Å. The carboxylic acid group at C5 will introduce a planar -COOH moiety, with a C-C bond length of approximately 1.49 Å connecting it to the imidazole ring. The C=O and C-O bond lengths within the carboxylic acid group are expected to be around 1.21 Å and 1.36 Å, respectively.

Electronic Structure and Bonding

The imidazole ring's aromaticity is a key feature of its electronic structure. The two nitrogen atoms have different electronic environments. The N1 nitrogen is pyrrole-like, contributing two electrons to the π-system, while the N3 nitrogen is pyridine-like, contributing one electron. This electronic arrangement leads to a significant dipole moment for the imidazole ring.

The methyl group is an electron-donating group, which will slightly increase the electron density in the imidazole ring. The carboxylic acid group is an electron-withdrawing group, which will decrease the electron density, particularly at the C5 position. These substituent effects modulate the reactivity of the molecule.

Experimental Protocols

Synthesis

A general method for the synthesis of this compound involves the N-methylation of a suitable imidazole precursor followed by hydrolysis of an ester group.

Protocol: Synthesis of this compound

  • N-methylation of Imidazole-5-carboxylate: To a solution of methyl 1H-imidazole-5-carboxylate in an appropriate aprotic solvent (e.g., DMF, acetonitrile), add a base such as sodium hydride or potassium carbonate. Stir the mixture at room temperature for 30 minutes. Add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise and continue stirring at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude methyl 1-methyl-1H-imidazole-5-carboxylate by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of methanol and an aqueous solution of a strong base (e.g., NaOH, KOH). Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Isolation of the Carboxylic Acid: Cool the reaction mixture and remove the methanol under reduced pressure. Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl protons around 3.7-4.0 ppm. The protons on the imidazole ring will appear as two singlets in the aromatic region (typically 7.5-8.5 ppm). The carboxylic acid proton will give a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the N-methyl carbon around 35-40 ppm. The imidazole ring carbons will resonate in the range of 120-145 ppm. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift, typically in the range of 160-170 ppm.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (acid)3300-2500Broad
C-H stretch (aromatic)3150-3050Medium
C-H stretch (methyl)2980-2850Medium
C=O stretch (acid)1725-1700Strong
C=N, C=C stretch1600-1450Medium
C-O stretch (acid)1320-1210Strong
O-H bend (acid)1440-1395, 950-910Medium

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical workflow for the computational analysis of the molecular structure and bonding of this compound.

computational_workflow Computational Analysis Workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Output mol_structure Define Molecular Structure (this compound) comp_method Select Computational Method (e.g., DFT with B3LYP/6-31G*) mol_structure->comp_method geom_opt Geometry Optimization comp_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_prop Electronic Property Calculation geom_opt->electronic_prop Optimized Geometry bond_params Bond Lengths and Angles geom_opt->bond_params vibrational_modes Vibrational Frequencies (IR Spectrum) freq_calc->vibrational_modes molecular_orbitals HOMO-LUMO Analysis electronic_prop->molecular_orbitals charge_dist Mulliken Population Analysis electronic_prop->charge_dist report Technical Report and Visualization bond_params->report vibrational_modes->report molecular_orbitals->report charge_dist->report

Caption: Workflow for computational analysis of molecular properties.

This guide provides a foundational understanding of the molecular structure and bonding of this compound. Further experimental and computational studies are encouraged to refine these models and expand the knowledge base for this important molecule.

Navigating the Solubility Landscape of 1-methyl-1H-imidazole-5-carboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 1-methyl-1H-imidazole-5-carboxylic acid in various organic solvents, tailored for researchers, scientists, and professionals in drug development. While specific quantitative solubility data for this compound remains limited in publicly accessible literature, this document consolidates established principles of organic chemistry, data from analogous compounds, and detailed experimental protocols to provide a robust framework for its practical application.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. For this compound, its structure, featuring a polar imidazole ring and a hydrogen-bond-donating carboxylic acid group, dictates its solubility profile. The presence of both a hydrogen bond donor (the carboxylic acid -OH) and acceptors (the nitrogen atoms in the imidazole ring and the carbonyl oxygen) suggests a strong affinity for polar solvents.

Qualitative Solubility Profile

Based on the behavior of structurally similar compounds, such as 1H-imidazole-4-carboxylic acid, and general principles for polar carboxylic acids, a qualitative solubility profile for this compound can be inferred. It is anticipated to exhibit good solubility in polar protic and aprotic solvents, while its solubility in nonpolar solvents is expected to be limited.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with both the imidazole and carboxylic acid moieties. The ester analog, methyl 1H-imidazole-5-carboxylate, is known to be soluble in methanol.[1]
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO)Moderate to HighCan act as hydrogen bond acceptors for the carboxylic acid proton. 1H-Imidazole-4-carboxylic acid is soluble in ketones.[2]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low to ModerateCan act as hydrogen bond acceptors, but less polar than alcohols. Carboxylic acids generally show some solubility in diethyl ether.[3][4][5]
Aromatic Hydrocarbons TolueneLowPrimarily nonpolar, with limited ability to interact with the polar functional groups of the solute.[3][4][5]
Nonpolar Alkanes HexaneVery LowLacks the polarity and hydrogen bonding capability to effectively solvate the polar solute.

Experimental Determination of Solubility: The Shake-Flask Method

For precise quantitative data, experimental determination is essential. The "gold standard" for measuring equilibrium solubility is the shake-flask method. This technique involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Detailed Experimental Protocol:
  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed, thermostatically controlled vessel (e.g., a screw-capped vial or flask). The presence of undissolved solid is crucial to ensure saturation.

    • Agitate the mixture at a constant temperature using a mechanical shaker or magnetic stirrer. The agitation should be vigorous enough to keep the solid suspended.

    • Continue agitation for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, cease agitation and allow the solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification:

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the amount in the sample.

  • Calculation:

    • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess solute to solvent B Seal and place in thermostatted shaker A->B C Agitate at constant temperature B->C D Allow solid to sediment C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify by HPLC or LC-MS F->G H Calculate Solubility G->H

Caption: Experimental workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: The solubility of solids in liquids generally increases with temperature. However, the magnitude of this effect can vary depending on the solute-solvent system.

  • pH of the Medium: As a carboxylic acid, the solubility of this compound in aqueous or protic organic solvents can be significantly affected by pH. In basic conditions, the carboxylic acid will be deprotonated to form a more soluble carboxylate salt.

  • Presence of Water: The solubility of carboxylic acids in some organic solvents can be significantly enhanced by the presence of small amounts of water.[6] This is due to the formation of hydrogen-bonded complexes between the carboxylic acid, water, and the organic solvent.

Conclusion

References

Spectroscopic Profile of 1-methyl-1H-imidazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-methyl-1H-imidazole-5-carboxylic acid (CAS: 41806-40-0). Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data based on established principles of spectroscopy and data from analogous structures. This guide is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₅H₆N₂O₂[1][2]

  • Molecular Weight: 126.11 g/mol [1]

  • Physical Form: Solid[1]

  • Melting Point: 192-228 °C[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift correlations, characteristic infrared absorption frequencies, and common mass spectrometry fragmentation patterns for imidazole and carboxylic acid-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Broad Singlet1HCarboxylic acid (-COOH)
~7.8 - 8.0Singlet1HImidazole C2-H
~7.5 - 7.7Singlet1HImidazole C4-H
~3.8 - 4.0Singlet3HN-Methyl (-CH₃)

Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration.[3]

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165 - 175Carboxylic acid carbon (-COOH)
~138 - 142Imidazole C2
~130 - 135Imidazole C5
~125 - 130Imidazole C4
~33 - 36N-Methyl carbon (-CH₃)

Note: The chemical shifts for the imidazole ring carbons can vary based on the solvent and pH.[4]

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic acid dimer)[3][5]
~1710StrongC=O stretch (Carboxylic acid)[3][5]
~1600MediumC=N stretch (Imidazole ring)
~1450MediumO-H bend (Carboxylic acid)[5]
1210-1320MediumC-O stretch (Carboxylic acid)[5]
~3100Medium-WeakC-H stretch (Aromatic/Imidazole)
~2950Medium-WeakC-H stretch (Aliphatic/-CH₃)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
126Molecular Ion [M]⁺
111[M - CH₃]⁺
81[M - COOH]⁺
68Imidazole ring fragment

Note: Fragmentation patterns can be influenced by the ionization technique used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD, or D₂O with appropriate pH adjustment). The use of an internal standard, such as tetramethylsilane (TMS), is recommended for referencing the chemical shifts.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters to consider are the spectral width, acquisition time, relaxation delay, and number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Background Collection: Collect a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.[6]

  • Sample Analysis: Place the prepared sample in the spectrometer and collect the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid, non-volatile compound, direct insertion probe analysis may be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via liquid chromatography (LC-MS) or direct infusion.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization method that provides detailed fragmentation patterns.[7][8] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for confirming the molecular weight with less fragmentation.[7]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z. For high-resolution mass spectrometry (HRMS), calibration with a known standard is performed to ensure high mass accuracy.[9]

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a synthesized batch of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Validation synthesis Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ir FTIR Spectroscopy synthesis->ir ms Mass Spectrometry (HRMS) synthesis->ms data_analysis Compare with Predicted Data nmr->data_analysis Proton & Carbon Environment ir->data_analysis Functional Groups (-COOH, Imidazole) ms->data_analysis Molecular Weight & Elemental Formula structure_confirm Structure Confirmation data_analysis->structure_confirm Data Match structure_fail Structure Inconsistent data_analysis->structure_fail Mismatch

Caption: Logical workflow for the spectroscopic validation of this compound.

References

Thermal Stability and Decomposition of 1-methyl-1H-imidazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 1-methyl-1H-imidazole-5-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from safety data sheets, studies on related imidazole derivatives, and established principles of thermal analysis for organic compounds. The information presented herein is intended to guide researchers in handling, process development, and formulation of this compound.

Executive Summary

Physicochemical Properties and Stability

A summary of the known physicochemical properties of this compound is presented in Table 1. The wide melting point range reported could be indicative of decomposition occurring concurrently with melting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₅H₆N₂O₂[1]
Molecular Weight126.11 g/mol [1]
Melting Point192-228 °C[2]
AppearanceSolid[2]
StabilityStable under normal conditions[1]
Incompatible MaterialsBases, Strong oxidizing agents, Amines, Reducing Agent[1]

Thermal Decomposition Profile

Direct experimental data from techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not available in the reviewed literature. However, based on the known chemistry of imidazole carboxylic acids and safety data, a theoretical decomposition pathway can be proposed.

Anticipated Decomposition Pathway

The most probable thermal decomposition mechanism for this compound is decarboxylation, which is the loss of carbon dioxide (CO₂) from the carboxylic acid group[2][3][4]. This is a common thermal degradation route for many carboxylic acids. At higher temperatures, further fragmentation of the imidazole ring is expected.

The anticipated decomposition can be visualized as a logical workflow:

Anticipated Thermal Decomposition Workflow A 1-methyl-1H-imidazole- 5-carboxylic acid B Heat Application A->B Process Start C Initial Decomposition: Decarboxylation B->C D 1-methyl-1H-imidazole + Carbon Dioxide (CO₂) C->D Primary Products E Further Heating D->E F Ring Fragmentation E->F G Hazardous Decomposition Products: Nitrogen oxides (NOx) Carbon monoxide (CO) F->G Secondary Products

Caption: Logical workflow of the anticipated thermal decomposition of this compound.

Hazardous Decomposition Products

Safety data sheets indicate that the thermal decomposition of this compound can produce hazardous gases[1]. These products are consistent with the complete breakdown of the molecule at high temperatures.

Table 2: Hazardous Decomposition Products

ProductChemical FormulaSource
Nitrogen oxidesNOx[1]
Carbon monoxideCO[1]
Carbon dioxideCO₂[1]

Recommended Experimental Protocols for Thermal Analysis

For researchers intending to perform thermal analysis on this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended based on standard practices for organic compounds[5][6][7].

Thermogravimetric Analysis (TGA) Protocol

TGA is used to measure changes in mass as a function of temperature, providing information on decomposition temperatures and compositional analysis.

TGA Experimental Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup (TGA) cluster_analysis Thermal Program cluster_data Data Analysis A Weigh 5-10 mg of This compound B Place sample in an alumina or platinum crucible A->B C Purge with inert gas (Nitrogen, 50-100 mL/min) B->C D Equilibrate at 30 °C C->D E Heat from 30 °C to 600 °C at 10 °C/min D->E F Record mass loss vs. temperature E->F G Determine onset of decomposition and Td5% (5% mass loss) F->G

Caption: A typical experimental workflow for performing Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

DSC is employed to detect thermal transitions such as melting and decomposition by measuring the heat flow into or out of a sample as a function of temperature.

DSC Experimental Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc Instrument Setup (DSC) cluster_analysis_dsc Thermal Program cluster_data_dsc Data Analysis H Weigh 2-5 mg of sample into an aluminum pan I Hermetically seal the pan H->I J Use an empty, sealed pan as a reference I->J K Purge with inert gas (Nitrogen, 20-50 mL/min) J->K L Equilibrate at 30 °C K->L M Heat from 30 °C to 300 °C at 10 °C/min L->M N Record heat flow vs. temperature M->N O Identify endothermic (melting) and exothermic (decomposition) events N->O

Caption: A standard experimental workflow for Differential Scanning Calorimetry (DSC) analysis.

Conclusion and Recommendations

While direct, quantitative data on the thermal stability of this compound is lacking in the public domain, a qualitative assessment based on related compounds and safety data can be made. The primary decomposition pathway is likely to be decarboxylation, commencing at elevated temperatures, possibly overlapping with its melting range. The hazardous decomposition products at higher temperatures include nitrogen oxides, carbon monoxide, and carbon dioxide.

It is strongly recommended that researchers conduct their own TGA and DSC analyses using the protocols outlined in this guide to establish a precise thermal profile for this compound before its use in any application where it may be subjected to thermal stress. This will ensure safe handling and processing, and help to define appropriate storage conditions to maintain the compound's integrity.

References

An In-depth Technical Guide to the Reactivity of the Carboxyl Group in 1-Methyl-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical reactivity of the carboxyl group on the 1-methyl-1H-imidazole-5-carboxylic acid core. This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. Understanding the reactivity of its carboxyl moiety is crucial for the synthesis of a wide array of derivatives, including esters, amides, and alcohols, which are often key intermediates in the development of novel therapeutic agents and functional materials. Imidazole derivatives, in particular, are of significant interest due to their presence in biologically active molecules such as the amino acid histidine and the neurotransmitter histamine.[1][2]

Core Reactivity of the Carboxyl Group

The carboxyl group of this compound can undergo several key transformations, primarily through nucleophilic acyl substitution and reduction. These reactions allow for the facile introduction of diverse functional groups, enabling the exploration of structure-activity relationships in drug discovery and the tuning of material properties. The principal reactions discussed in this guide are esterification, amidation, and reduction to the corresponding primary alcohol.

Data Presentation: Summary of Key Transformations

The following table summarizes the key reactions of the carboxyl group of this compound, with typical reaction conditions and expected yields.

TransformationReagents & ConditionsProductTypical Yield (%)
Esterification Methanol (excess), H₂SO₄ (catalyst), RefluxMethyl 1-methyl-1H-imidazole-5-carboxylate90-95%
Amidation Benzylamine, HATU, DIPEA, DMF, Room TemperatureN-Benzyl-1-methyl-1H-imidazole-5-carboxamideHigh (not specified)
Reduction Lithium Aluminum Hydride (LiAlH₄), THF, 0 °C to Room Temp.(1-Methyl-1H-imidazol-5-yl)methanol~80%

Experimental Protocols

Detailed methodologies for the key transformations of this compound are provided below. These protocols are based on established chemical principles and analogous transformations reported in the literature.

Esterification: Synthesis of Methyl 1-methyl-1H-imidazole-5-carboxylate via Fischer Esterification

Fischer-Speier esterification is a classic and efficient method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[3] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.[4][5]

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (20-30 mL per gram of carboxylic acid), cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (until effervescence ceases) and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 1-methyl-1H-imidazole-5-carboxylate.

  • Purify the product by column chromatography on silica gel or by recrystallization if necessary. A yield of 90-95% can be expected.[6]

Amidation: Synthesis of N-Benzyl-1-methyl-1H-imidazole-5-carboxamide

Amide bond formation is a cornerstone of medicinal chemistry. The use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a mild and efficient method for the direct coupling of carboxylic acids with amines.

Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution and stir.

  • Add HATU (1.1-1.2 eq) to the mixture and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add benzylamine (1.0-1.1 eq) to the reaction mixture and continue to stir at room temperature for 10-18 hours.[7]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with a weak acid (e.g., 1N HCl or saturated NH₄Cl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-benzyl-1-methyl-1H-imidazole-5-carboxamide.

Reduction: Synthesis of (1-Methyl-1H-imidazol-5-yl)methanol

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing carboxylic acids to their corresponding primary alcohols. Due to its high reactivity, the reaction must be carried out under anhydrous conditions.

Protocol (adapted from the reduction of the corresponding aldehyde): [8]

  • Suspend lithium aluminum hydride (2.0-2.2 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension. Note: Hydrogen gas will be evolved.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting suspension vigorously for 1 hour, then filter through a pad of celite to remove the aluminum salts.

  • Wash the filter cake with additional THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield (1-methyl-1H-imidazol-5-yl)methanol. An expected yield is approximately 80%.[8]

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the derivatization of this compound.

Esterification_Workflow start 1-Methyl-1H-imidazole- 5-carboxylic Acid reagents Methanol (excess) H₂SO₄ (catalyst) start->reagents Add reflux Reflux (2-4 hours) reagents->reflux Heat workup Workup: - Remove excess MeOH - EtOAc extraction - NaHCO₃ wash - Brine wash reflux->workup Cool & purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product Methyl 1-methyl-1H- imidazole-5-carboxylate purification->product

Esterification Workflow

Amidation_Workflow start 1-Methyl-1H-imidazole- 5-carboxylic Acid activation Pre-activation: HATU, DIPEA in DMF start->activation amine_add Add Benzylamine activation->amine_add reaction Stir at RT (10-18 hours) amine_add->reaction workup Workup: - Quench with H₂O - EtOAc extraction - Acid/Base washes reaction->workup purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification product N-Benzyl-1-methyl-1H- imidazole-5-carboxamide purification->product

Amidation Workflow

Reduction_Workflow start 1-Methyl-1H-imidazole- 5-carboxylic Acid reagents LiAlH₄ in THF (0 °C to RT) start->reagents Add to quench Quench (Fieser): - H₂O - 15% NaOH (aq) - H₂O reagents->quench Cool & filtration Filter through Celite quench->filtration concentration Concentrate Filtrate filtration->concentration product (1-Methyl-1H-imidazol- 5-yl)methanol concentration->product

Reduction Workflow

Role in Signaling Pathways and Drug Development

While this compound and its simple derivatives are not widely documented as modulators of specific signaling pathways, the imidazole core is a well-established pharmacophore. It is a key component of histamine, which interacts with histamine receptors (H1, H2, H3, and H4) to mediate a variety of physiological responses, including allergic reactions and gastric acid secretion.[9][10] The development of imidazole-based compounds as histamine receptor antagonists is a significant area of pharmaceutical research.[11] The derivatization of the carboxyl group of this compound provides a valuable strategy for synthesizing libraries of compounds that can be screened for activity at these and other biological targets.

Logical_Relationship cluster_derivatives Carboxyl Group Derivatization Core This compound Ester Ester Derivatives Core->Ester Esterification Amide Amide Derivatives Core->Amide Amidation Alcohol Alcohol Derivative Core->Alcohol Reduction Library Compound Library Ester->Library Amide->Library Alcohol->Library Screening Biological Screening (e.g., Histamine Receptor Assays) Library->Screening Lead Lead Compound Identification Screening->Lead

Drug Discovery Logic

Conclusion

This compound is a versatile starting material for the synthesis of a range of chemical entities. The carboxyl group can be efficiently transformed into esters, amides, and alcohols through well-established synthetic protocols. This guide provides the necessary technical information for researchers to utilize this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery. The straightforward reactivity of its carboxyl group, coupled with the biological significance of the imidazole scaffold, makes it a valuable tool for the development of novel molecules with potential therapeutic applications.

References

A Technical Guide to the Synthesis of Novel Heterocyclic Compounds from 1-Methyl-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of synthetic strategies for generating novel heterocyclic compounds utilizing 1-methyl-1H-imidazole-5-carboxylic acid as a versatile starting material. While direct literature examples for some complex fused systems originating from this specific molecule are nascent, this document extrapolates from established synthetic methodologies for analogous imidazole- and benzimidazole-carboxylic acids to provide robust potential pathways for drug discovery and development. The imidazole core is a privileged scaffold in medicinal chemistry, and the functional handles of this compound offer a gateway to a diverse range of novel molecular architectures.

Core Synthetic Strategies

The primary routes to constructing novel heterocyclic systems from this compound involve the chemical modification of its carboxylic acid group to facilitate cyclization reactions with appropriate bifunctional reagents. The key strategies include:

  • Amide Bond Formation and Subsequent Cyclization: Conversion of the carboxylic acid to an amide, followed by intramolecular or intermolecular cyclization to form fused ring systems.

  • Condensation with Diamines: Direct condensation of the carboxylic acid or its activated derivatives with ortho-diamines to construct fused six-membered rings, such as in the formation of imidazo[4,5-b]pyridines.

  • Multicomponent Reactions: Utilizing the carboxylic acid, an amine, and a third component in a one-pot reaction to build complex heterocyclic structures.

Synthesis of Fused Imidazole Systems: Imidazo[4,5-c]pyridines and Imidazo[4,5-d]pyridazines

A promising application of this compound is in the synthesis of fused bicyclic heteroaromatic systems like imidazo[4,5-c]pyridines and imidazo[4,5-d]pyridazines. These scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purines.

General Synthetic Approach

The general methodology for the synthesis of imidazopyridines involves the condensation of a diaminopyridine with a carboxylic acid under dehydrating conditions.[1][2] This established method can be adapted for this compound. The reaction proceeds through the formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to yield the fused aromatic system.

A general workflow for this synthesis is depicted below:

experimental_workflow start Start: this compound & Diamine activation Activation of Carboxylic Acid (e.g., with PPA or conversion to acyl chloride) start->activation condensation Condensation Reaction activation->condensation cyclization Intramolecular Cyclization condensation->cyclization dehydration Dehydration cyclization->dehydration product Fused Heterocyclic Product dehydration->product purification Purification & Characterization product->purification

Caption: General workflow for the synthesis of fused heterocycles.

Proposed Synthesis of a Novel Imidazo[4,5-c]pyridine Derivative

A potential synthetic route to a novel 1-methylimidazo[4,5-c]pyridin-4(5H)-one derivative is outlined below. This pathway involves the initial conversion of this compound to its more reactive acyl chloride, followed by reaction with a substituted aminopyridine.

synthesis_pathway cluster_start Starting Material cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Final Product start This compound intermediate1 1-Methyl-1H-imidazole-5-carbonyl chloride start->intermediate1 Activation reagent1 SOCl₂ or (COCl)₂ reagent2 3-Amino-4-chloropyridine intermediate2 Amide Intermediate reagent3 Base (e.g., Et₃N) intermediate1->intermediate2 Amidation product Novel Imidazo[4,5-c]pyridine Derivative intermediate2->product Intramolecular Cyclization (e.g., Buchwald-Hartwig amination)

Caption: Proposed synthesis of a novel imidazo[4,5-c]pyridine derivative.

Experimental Protocols (Adapted from Analogous Syntheses)

The following are detailed, generalized experimental protocols adapted from the literature for the synthesis of similar fused heterocyclic systems. These should serve as a starting point for the development of specific procedures for this compound.

Protocol for Condensation with a Diamine using Polyphosphoric Acid (PPA)

This protocol is adapted from the synthesis of imidazopyridines from carboxylic acids and diaminopyridines.[2]

Materials:

  • This compound (1 equivalent)

  • 3,4-Diaminopyridine (1 equivalent)

  • Polyphosphoric acid (PPA)

Procedure:

  • A mixture of this compound and 3,4-diaminopyridine is added to polyphosphoric acid.

  • The reaction mixture is heated to an elevated temperature (typically 120-150 °C) with stirring.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker of ice water.

  • The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until a precipitate is formed.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Protocol for Amide Coupling and Subsequent Cyclization

This two-step protocol involves the initial formation of an amide, which is then cyclized to the desired fused heterocycle.

Step 1: Amide Formation

Materials:

  • This compound (1 equivalent)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • An appropriate amine (e.g., 3-amino-4-chloropyridine) (1 equivalent)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or other non-nucleophilic base

Procedure:

  • This compound is suspended in anhydrous DCM.

  • A catalytic amount of dimethylformamide (DMF) is added, followed by the dropwise addition of oxalyl chloride or thionyl chloride at 0 °C.

  • The mixture is stirred at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride.

  • The solvent and excess reagent are removed under reduced pressure.

  • The crude acyl chloride is redissolved in anhydrous DCM and cooled to 0 °C.

  • A solution of the amine and triethylamine in DCM is added dropwise.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude amide.

Step 2: Intramolecular Cyclization (e.g., Buchwald-Hartwig Amination)

Materials:

  • The amide intermediate from Step 1

  • A palladium catalyst (e.g., Pd₂(dba)₃)

  • A phosphine ligand (e.g., Xantphos)

  • A base (e.g., Cs₂CO₃ or K₂CO₃)

  • Anhydrous solvent (e.g., dioxane or toluene)

Procedure:

  • The amide, palladium catalyst, ligand, and base are added to a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous solvent is added, and the mixture is heated to reflux.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled, filtered through celite to remove the catalyst, and the filtrate is concentrated.

  • The crude product is purified by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of analogous fused imidazole systems, which can be used as a reference for optimizing the synthesis of novel compounds from this compound.

Table 1: Conditions for the Synthesis of Imidazo[4,5-b]pyridines from Carboxylic Acids and 2,3-Diaminopyridine [1]

Carboxylic AcidDehydrating AgentTemperature (°C)Time (h)Yield (%)
Formic Acid-Reflux6High
Acetic AcidPPA1304~75
Benzoic AcidPPA1505Moderate

Table 2: Conditions for One-Pot Reductive Cyclization for Benzimidazole Synthesis [3]

Nitroaniline DerivativeAldehydeReducing AgentSolventTemperature (°C)Time (h)Yield (%)
Ethyl 4-(methylamino)-3-nitrobenzoate3-bromo-4-hydroxy-5-methoxybenzaldehydeNa₂S₂O₄DMSO903Good

Conclusion

This compound is a promising and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. By leveraging established synthetic methodologies such as condensation with diamines and multi-step amide coupling-cyclization sequences, researchers can access new chemical entities with significant potential for applications in drug discovery and materials science. The protocols and data presented in this guide provide a solid foundation for the exploration of the synthetic utility of this valuable building block. Further optimization of reaction conditions will be crucial for achieving high yields and purity of the target molecules.

References

Theoretical Exploration of the Electronic Landscape of 1-methyl-1H-imidazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the electronic properties of 1-methyl-1H-imidazole-5-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. By leveraging computational chemistry methods, particularly Density Functional Theory (DFT), we can elucidate the electronic structure, reactivity, and potential applications of this imidazole derivative. This document summarizes key electronic parameters, outlines the underlying computational methodologies, and visualizes fundamental molecular and procedural concepts.

Core Electronic Properties

Theoretical calculations offer valuable insights into the molecular orbitals and charge distribution of this compound. These properties are crucial for understanding its chemical behavior and biological activity. Key electronic descriptors are typically calculated using DFT methods, such as B3LYP with a 6-311G(d,p) basis set.[1]

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to defining the electronic characteristics and reactivity of a molecule.[2] The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability.[3][4] The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A larger energy gap implies higher stability and lower chemical reactivity.[1][2]

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.0 to -7.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0
Energy Gap (ΔE)ELUMO - EHOMO3.0 to 5.0

Note: The values presented are representative and can vary based on the specific computational method and basis set employed.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be derived to further quantify the chemical reactivity and stability of the molecule.[1] These parameters are instrumental in predicting how the molecule will interact with other chemical species.

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe minimum energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability of an atom or molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2A measure of resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of the electrophilic power of a molecule.

Experimental and Computational Protocols

The theoretical investigation of this compound's electronic properties typically involves a standardized computational workflow.

Computational Methodology

A common and robust method for these calculations is Density Functional Theory (DFT). The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed.[1][5] A split-valence basis set, such as 6-311G(d,p), is often used to provide a good balance between accuracy and computational cost.[1]

Workflow for Theoretical Electronic Property Calculation:

  • Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the minimum energy conformation on the potential energy surface.

  • Frequency Calculation: To confirm that the optimized structure is a true minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine the electronic properties, including HOMO and LUMO energies, Mulliken charges, and the molecular electrostatic potential (MEP).[1][2]

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Computational Workflow

Computational_Workflow Input Initial Molecular Structure Opt Geometry Optimization (DFT) Input->Opt Freq Frequency Calculation Opt->Freq Validation Check for Imaginary Frequencies Freq->Validation Validation->Opt Imaginary Freq. Found SPE Single-Point Energy Calculation Validation->SPE No Imaginary Freq. Properties Electronic Properties (HOMO, LUMO, MEP, etc.) SPE->Properties

Caption: Workflow for theoretical electronic property calculations.

Relationship between Electronic Properties and Applications

Properties_to_Applications cluster_properties Electronic Properties cluster_applications Potential Applications HOMO_LUMO HOMO-LUMO Gap Drug_Design Drug Design & Discovery HOMO_LUMO->Drug_Design Predicts Bioactivity Materials Organic Electronics HOMO_LUMO->Materials Determines Electronic Behavior MEP Molecular Electrostatic Potential MEP->Drug_Design Identifies Interaction Sites Reactivity Global Reactivity Descriptors Reactivity->Drug_Design Informs Synthesis Corrosion Corrosion Inhibition Reactivity->Corrosion Predicts Surface Adsorption

Caption: Correlation of electronic properties with potential applications.

References

Methodological & Application

Synthesis Protocol for 1-methyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed application note and protocol for the synthesis of 1-methyl-1H-imidazole-5-carboxylic acid, a valuable building block in pharmaceutical and materials science research. The described two-step procedure involves the N-methylation of a commercially available starting material followed by ester hydrolysis.

Overview

The synthesis of this compound is achieved through a reliable two-step process commencing with methyl 1H-imidazole-5-carboxylate. The initial step involves the regioselective methylation of the imidazole nitrogen, followed by the hydrolysis of the methyl ester to yield the desired carboxylic acid. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development.

Synthesis Pathway

The overall synthetic route is depicted in the following workflow diagram:

SynthesisWorkflow Synthesis of this compound cluster_reagents1 cluster_reagents2 A Methyl 1H-imidazole-5-carboxylate B Methyl 1-methyl-1H-imidazole-5-carboxylate A->B Step 1: N-Methylation C This compound B->C Step 2: Ester Hydrolysis Reagent1 Methylating Agent (e.g., Methyl Iodide) Base (e.g., NaH) Solvent (e.g., DMF) Reagent2 Base (e.g., NaOH) Solvent (e.g., Methanol/Water) Acid (for workup)

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

Step 1: N-Methylation of Methyl 1H-imidazole-5-carboxylate

This procedure details the methylation of the imidazole ring of methyl 1H-imidazole-5-carboxylate to form methyl 1-methyl-1H-imidazole-5-carboxylate.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Methyl 1H-imidazole-5-carboxylate126.115.0 g39.6 mmol
Sodium Hydride (60% dispersion in oil)24.001.74 g43.6 mmol
Methyl Iodide141.942.7 mL43.6 mmol
Anhydrous Dimethylformamide (DMF)-50 mL-
Diethyl Ether-As needed-
Saturated Ammonium Chloride Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 1H-imidazole-5-carboxylate in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product, methyl 1-methyl-1H-imidazole-5-carboxylate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Ester Hydrolysis to this compound

This procedure describes the hydrolysis of the methyl ester to the final carboxylic acid product.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Methyl 1-methyl-1H-imidazole-5-carboxylate140.144.0 g28.5 mmol
Sodium Hydroxide40.002.28 g57.1 mmol
Methanol-40 mL-
Water-10 mL-
1 M Hydrochloric Acid-As needed-

Procedure:

  • Dissolve methyl 1-methyl-1H-imidazole-5-carboxylate in a mixture of methanol and water.

  • Add sodium hydroxide to the solution and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to approximately pH 3-4 by the dropwise addition of 1 M hydrochloric acid.

  • A precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure product.

Data Summary

The following table summarizes the key quantitative data for the synthesis protocol.

StepReactantMolar Mass ( g/mol )Starting AmountProductMolar Mass ( g/mol )Theoretical Yield (g)
1Methyl 1H-imidazole-5-carboxylate126.115.0 gMethyl 1-methyl-1H-imidazole-5-carboxylate140.145.56 g
2Methyl 1-methyl-1H-imidazole-5-carboxylate140.144.0 gThis compound126.113.60 g

Characterization

The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle it in a fume hood under an inert atmosphere.

  • Methyl iodide is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

  • Work with all solvents in a well-ventilated area.

Application Notes and Protocols for the Purification of 1-Methyl-1H-imidazole-5-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 1-methyl-1H-imidazole-5-carboxylic acid via recrystallization. The protocols outlined below are based on the general principles of crystallization for imidazole-containing carboxylic acids and are intended to serve as a starting point for the development of a robust purification process.

Physicochemical Properties and Solvent Selection

This compound is a solid compound with a melting point in the range of 192-228 °C. The imidazole ring and the carboxylic acid group impart a polar character to the molecule, suggesting solubility in protic and polar aprotic solvents. The selection of an appropriate solvent system is critical for effective purification by recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

A preliminary solvent screen is recommended to identify the optimal solvent or solvent mixture. Based on the structure of the target compound and general laboratory practices for similar molecules, a range of solvents can be considered.

Table 1: Solvent Selection and Expected Solubility Behavior

Solvent ClassSpecific SolventsRationale for Selection & Expected Solubility
Protic Solvents Water, Ethanol, Methanol, IsopropanolThe presence of the carboxylic acid and imidazole nitrogen atoms allows for hydrogen bonding with protic solvents. Expect moderate to high solubility at elevated temperatures. Water and alcohols are common choices for the crystallization of polar organic molecules.
Aprotic Polar Solvents Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl AcetateThese solvents can dissolve the compound to varying extents. DMF and DMSO are powerful solvents and may be suitable for dissolving the crude material, potentially for use in an antisolvent crystallization method. Acetone and ethyl acetate are less polar and might be useful as antisolvents.

Experimental Protocols

Two primary recrystallization techniques are proposed: slow cooling and antisolvent addition. The choice of method will depend on the solubility profile of this compound in the selected solvent(s).

Protocol 1: Single Solvent Recrystallization by Slow Cooling

This method is suitable when a single solvent is identified that shows a significant difference in solubility for the compound between high and low temperatures.

Procedure:

  • Dissolution: In a suitable flask, add the crude this compound. Add a small amount of the selected solvent (e.g., water or ethanol).

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer). Gradually add more solvent in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure the solution is saturated or near-saturated at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated to slow down the cooling process. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Antisolvent Recrystallization

This method is effective when the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another miscible solvent (the "antisolvent" or "poor" solvent).

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., DMF or methanol) at room temperature.

  • Antisolvent Addition: Slowly add a miscible "antisolvent" (e.g., water or ethyl acetate) to the stirred solution. The addition should be dropwise, especially as the solution becomes turbid, indicating the onset of precipitation.

  • Crystallization: Continue adding the antisolvent until a significant amount of precipitate has formed. Allow the mixture to stand, with or without gentle stirring, to allow for complete crystallization. Cooling the mixture in an ice bath can enhance the yield.

  • Crystal Collection: Isolate the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the antisolvent or a mixture of the "good" solvent and antisolvent.

  • Drying: Dry the purified product under vacuum.

Visualization of the Recrystallization Workflow

The following diagram illustrates the general workflow for the purification of this compound by recrystallization.

G Workflow for Recrystallization cluster_prep Preparation cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation cluster_final Final Product crude Crude 1-methyl-1H-imidazole- 5-carboxylic acid solvent Select Solvent System crude->solvent dissolve Dissolve in Minimum Hot Solvent solvent->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filtration->cool Clear Solution ice_bath Ice Bath Cooling cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystals dry->pure

Caption: A flowchart of the single-solvent recrystallization process.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all solvents with care, being mindful of their flammability and toxicity.

  • Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.

Application Notes and Protocols: 1-Methyl-1H-imidazole-5-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazole-5-carboxylic acid is a versatile heterocyclic building block increasingly utilized in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its rigid imidazole core, coupled with the reactive carboxylic acid functionality, provides a valuable scaffold for the synthesis of a diverse array of complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of amides and esters, highlights the biological activities of its derivatives, and outlines a key signaling pathway influenced by a synthesized bioactive molecule.

Chemical and Physical Properties

PropertyValue
CAS Number 41806-40-0
Molecular Formula C₅H₆N₂O₂
Molecular Weight 126.11 g/mol
Appearance Solid
Melting Point 192-228 °C

Applications in Organic Synthesis

This compound serves as a crucial starting material for the synthesis of various organic compounds, including amides and esters. These derivatives have shown significant potential in drug discovery as enzyme inhibitors and antiviral agents.

Amide Synthesis

Amide bond formation is a cornerstone of medicinal chemistry, and this compound is readily converted to a variety of amides. These amides are key components of many biologically active compounds. For instance, derivatives of 1H-benzo[d]imidazole-5-carboxamide have been identified as potent inhibitors of inducible T-cell kinase (Itk), a critical target in inflammatory and autoimmune diseases. Furthermore, a 5-amino-1H-imidazole-4-carboxamide derivative has been investigated as a potent and specific inhibitor of Protein Kinase C-iota (PKC-ι), an oncogene overexpressed in several cancers.

Ester Synthesis

Esterification of this compound provides another avenue for molecular diversification. The resulting esters can serve as intermediates for further functionalization or as bioactive molecules themselves. For example, ethyl esters of related 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids have demonstrated significant antiviral activity against orthopoxviruses.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-1-methyl-1H-imidazole-5-carboxamides

This protocol is adapted from a procedure for a similar substrate and outlines a general method for the amide coupling of this compound with various anilines.

Reaction Scheme:

G reactant1 This compound reagents HATU, DIPEA, DMF reactant1->reagents reactant2 Aryl Amine reactant2->reagents product N-Aryl-1-methyl-1H-imidazole-5-carboxamide reagents->product

Figure 1: Amide Synthesis Workflow.

Materials:

  • This compound

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the substituted aniline (1.2 eq).

  • Add HATU (1.5 eq) and N,N-diisopropylethylamine (3.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 10-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Filter the resulting solid precipitate.

  • Wash the solid with dichloromethane.

  • Dry the solid to obtain the desired N-aryl-1-methyl-1H-imidazole-5-carboxamide.

Quantitative Data for a Representative Amide Synthesis:

Reactant 1Reactant 2Coupling ReagentBaseSolventReaction Time (h)Yield (%)Reference
1-Methyl-1H-imidazole-5-formic acid (related)3-Chloro-4-fluoroanilineHATUDIPEADMF10-18High (not specified)[1]
Protocol 2: Synthesis of Ethyl 1-Methyl-1H-imidazole-5-carboxylate

This protocol describes a general method for the esterification of this compound using a simple acid-catalyzed reaction with ethanol.

Reaction Scheme:

G reactant1 This compound reagents H₂SO₄ (catalytic) reactant1->reagents reactant2 Ethanol reactant2->reagents product Ethyl 1-Methyl-1H-imidazole-5-carboxylate reagents->product

Figure 2: Esterification Workflow.

Materials:

  • This compound

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC indicates completion of the reaction.

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

Quantitative Data for a Representative Ester Synthesis (from a related compound):

Reactant 1Reactant 2CatalystSolventReaction Time (h)Yield (%)Reference
2-(4-Nitrophenyl)-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acidButylamineNoneButylamine (reflux)6-10Not Specified[2]
2-(4-Nitrophenyl)-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acidCyclopropylamineNoneCyclopropylamine (reflux)36-54Not Specified[2]

Biological Activity of Derivatives

Derivatives of this compound have demonstrated a range of biological activities, making this scaffold attractive for drug discovery programs.

Antiviral Activity

A study on a series of ethyl esters and carboxamides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids revealed potent antiviral activity against the Vaccinia virus.[2] The most active compounds possessed electron-withdrawing groups in the 2-phenyl substituent.[2]

Table of Antiviral Activity Data for Representative Compounds:

CompoundVirusCC₅₀ (µM)SIReference
Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylateVaccinia virus321.97919[2]
Reference Drug (Cidofovir)Vaccinia virus>1000>30

CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/IC₅₀)

Enzyme Inhibition and Anticancer Activity

A derivative, 5-amino-1-((1R,2S,3S,4S)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has been identified as a specific inhibitor of Protein Kinase C-iota (PKC-ι). PKC-ι is an oncogene overexpressed in various cancers, including prostate cancer. Preclinical studies have shown that ICA-1s can decrease cell growth and induce apoptosis in cancer cell lines. In a murine xenograft model with DU-145 prostate cancer cells, treatment with ICA-1s resulted in a significant reduction in tumor growth, with treated tumors growing at almost half the rate of untreated tumors.

Signaling Pathway

The PKC-ι inhibitor, ICA-1s, derived from an imidazole carboxylic acid scaffold, targets a key signaling pathway involved in cell survival and proliferation. The diagram below illustrates the simplified signaling cascade and the point of intervention by the inhibitor.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 PKCi PKC-ι PDK1->PKCi Downstream Downstream Effectors (e.g., NF-κB, MAPK) PKCi->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor ICA-1s (Imidazole Derivative) Inhibitor->PKCi inhibits

Figure 3: PKC-ι Signaling Pathway Inhibition.

This pathway highlights how growth factor signaling activates PI3K, leading to the production of PIP3 and subsequent activation of PDK1 and PKC-ι. Activated PKC-ι then promotes cell proliferation and survival through downstream effectors. ICA-1s, an imidazole-based inhibitor, directly targets and inhibits PKC-ι, thereby blocking this pro-survival signaling cascade in cancer cells.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility in the straightforward preparation of amides and esters, coupled with the significant biological activities of its derivatives, underscores its importance for researchers in drug discovery and materials science. The provided protocols and application notes serve as a guide for the effective utilization of this compound in the synthesis of novel and potentially therapeutic molecules.

References

Application Notes and Protocols for the Preparation of 1-Methyl-1H-imidazole-5-carboxylic Acid Derivatives for Antimicrobial Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1-methyl-1H-imidazole-5-carboxylic acid derivatives and their subsequent evaluation as potential antimicrobial agents.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial compounds. Imidazole-based scaffolds are of particular interest due to their presence in numerous clinically effective antifungal and antibacterial agents.[1] The mechanism of action for many imidazole antifungals involves the inhibition of cytochrome P450 14α-demethylase, an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2] This disruption of the cell membrane integrity ultimately leads to fungal cell death. This document outlines the synthetic routes to generate a library of this compound derivatives and the standardized methods for screening their antimicrobial activity.

Synthesis of this compound Derivatives

The general strategy for preparing the target derivatives involves a multi-step synthesis. The core intermediate, this compound, can be synthesized and subsequently derivatized at the carboxylic acid position to yield a variety of esters and amides.

Diagram: Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Synthesis of the Core Intermediate cluster_1 Step 2: Derivatization cluster_2 Step 3: Antimicrobial Screening Imidazole-5-carboxaldehyde Imidazole-5-carboxaldehyde 1-Methyl-1H-imidazole-5-carboxaldehyde 1-Methyl-1H-imidazole-5-carboxaldehyde Imidazole-5-carboxaldehyde->1-Methyl-1H-imidazole-5-carboxaldehyde Methylation 1-Methyl-1H-imidazole-5-carboxylic_acid This compound 1-Methyl-1H-imidazole-5-carboxaldehyde->1-Methyl-1H-imidazole-5-carboxylic_acid Oxidation Ester_Derivatives Ester Derivatives 1-Methyl-1H-imidazole-5-carboxylic_acid->Ester_Derivatives Esterification (e.g., Alcohol, Acid catalyst) Amide_Derivatives Amide Derivatives 1-Methyl-1H-imidazole-5-carboxylic_acid->Amide_Derivatives Amide Coupling (e.g., Amine, Coupling agent) Screening Antimicrobial Screening Ester_Derivatives->Screening Amide_Derivatives->Screening Antimicrobial_Screening_Workflow cluster_0 Preparation cluster_1 Primary Screening (Qualitative) cluster_2 Secondary Screening (Quantitative) Synthesized_Compounds Synthesized Derivatives Disk_Diffusion Agar Disk Diffusion Assay Synthesized_Compounds->Disk_Diffusion Broth_Microdilution Broth Microdilution Assay Synthesized_Compounds->Broth_Microdilution Microbial_Cultures Bacterial & Fungal Strains Microbial_Cultures->Disk_Diffusion Microbial_Cultures->Broth_Microdilution Growth_Media Growth Media Growth_Media->Disk_Diffusion Growth_Media->Broth_Microdilution Zone_of_Inhibition Measure Zone of Inhibition Disk_Diffusion->Zone_of_Inhibition Zone_of_Inhibition->Broth_Microdilution Active Compounds MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Broth_Microdilution->MIC_Determination Data_Analysis Data Analysis & Comparison MIC_Determination->Data_Analysis Quantitative Data Mechanism_of_Action Lanosterol Lanosterol Ergosterol_Biosynthesis_Pathway Ergosterol Biosynthesis Pathway Lanosterol->Ergosterol_Biosynthesis_Pathway Ergosterol Ergosterol Ergosterol_Biosynthesis_Pathway->Ergosterol Lanosterol 14α-demethylase Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Cell_Death Disruption leads to Imidazole_Derivative 1-Methyl-1H-imidazole-5-carboxylic Acid Derivative Lanosterol_14a_demethylase Lanosterol 14α-demethylase (Cytochrome P450) Imidazole_Derivative->Lanosterol_14a_demethylase Inhibition

References

Application of 1-methyl-1H-imidazole-5-carboxylic Acid in the Synthesis of Anticancer Agents: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 1-methyl-1H-imidazole-5-carboxylic acid serves as a valuable starting material in the synthesis of novel anticancer agents. Its inherent structural features allow for diverse chemical modifications, leading to the development of compounds that can interact with various biological targets implicated in cancer progression. This document provides a comprehensive overview of its application, including detailed synthetic protocols, quantitative biological data, and insights into the relevant signaling pathways.

Introduction

Imidazole-based compounds are a prominent class of heterocyclic molecules in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer properties. The this compound moiety, in particular, offers a strategic template for the design of targeted therapies. The carboxylic acid group provides a convenient handle for the formation of amides, esters, and other derivatives, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against cancer-specific targets. Research has shown that derivatives of imidazole carboxylic acids can function as potent inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as kinases and metabolic enzymes.

Synthetic Applications

This compound is a key building block for the synthesis of a variety of anticancer candidates, most notably through the formation of amide derivatives. The general approach involves the coupling of the carboxylic acid with a diverse range of primary or secondary amines, often facilitated by standard peptide coupling reagents.

General Synthesis of 1-methyl-1H-imidazole-5-carboxamides

A representative synthetic scheme for the preparation of N-substituted 1-methyl-1H-imidazole-5-carboxamides is presented below. This method utilizes a common amide coupling protocol.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions A This compound C Coupling Agent (e.g., HATU, HOBt/EDC) Base (e.g., DIPEA) Solvent (e.g., DMF) Room Temperature A->C B Amine (R-NH2) B->C D N-substituted-1-methyl-1H-imidazole-5-carboxamide C->D

Caption: General reaction scheme for the synthesis of N-substituted-1-methyl-1H-imidazole-5-carboxamides.

Experimental Protocols

Protocol 1: Synthesis of a Representative N-aryl-1-methyl-1H-imidazole-5-carboxamide

This protocol describes a general procedure for the synthesis of an N-aryl-1-methyl-1H-imidazole-5-carboxamide, a common scaffold in the development of kinase inhibitors.

Materials:

  • This compound

  • Substituted aniline

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-aryl-1-methyl-1H-imidazole-5-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of synthesized compounds against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized imidazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) in fresh medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Biological Activity and Data Presentation

Derivatives of this compound have demonstrated significant anticancer activity against a range of cancer cell lines. The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of representative imidazole-based compounds.

Table 1: Anticancer Activity of Imidazole-based Kinase Inhibitors

Compound IDTarget KinaseCancer Cell LineIC₅₀ (µM)Reference
IM-01 FAKU87-MG (Glioblastoma)0.08[1]
IM-02 FAKHCT-116 (Colon)0.12[1]
IM-03 FAKMDA-MB-231 (Breast)0.15[1]
BI-01 Topoisomerase IIαMCF-7 (Breast)1.5[1]
BI-02 Topoisomerase IIαRenal Cancer<10[1]

Table 2: Anticancer Activity of Benzimidazole-5-carboxamide Derivatives as FASN Inhibitors

Compound IDTarget EnzymeCancer Cell LineIC₅₀ (µM)Reference
CTL-06 FASNHCT-116 (Colon)3.0 ± 0.25[2]
CTL-12 FASNHCT-116 (Colon)2.5 ± 0.25[2]
Orlistat FASNHCT-116 (Colon)13.5 ± 1.0[2]

Mechanism of Action and Signaling Pathways

Several signaling pathways are implicated in the anticancer effects of imidazole derivatives. A key pathway often targeted is the PI3K/Akt/mTOR signaling cascade, which is a central regulator of cell growth, proliferation, and survival. Inhibition of key components of this pathway can lead to cell cycle arrest and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition of Inhibitor Imidazole-based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTOR Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazole-based anticancer agents.

Conclusion

This compound represents a privileged scaffold in the design and synthesis of novel anticancer agents. Its derivatives have shown promise as inhibitors of various cancer-relevant targets, including kinases and metabolic enzymes, leading to the suppression of critical signaling pathways such as the PI3K/Akt/mTOR cascade. The synthetic accessibility and potential for diverse functionalization make this molecule an attractive starting point for the development of new and effective cancer therapeutics. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties of its derivatives are warranted to advance these promising compounds towards clinical applications.

References

Application Notes and Protocols: 1-methyl-1H-imidazole-5-carboxylic acid as a Ligand for Coordination Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of coordination complexes featuring 1-methyl-1H-imidazole-5-carboxylic acid as a versatile ligand. The information is intended to guide researchers in the development of novel metal-based compounds with potential therapeutic or material science applications.

Introduction to this compound as a Ligand

This compound is a heterocyclic compound featuring a five-membered imidazole ring with a methyl group at the N1 position and a carboxylic acid group at the C5 position. This substitution pattern makes it an excellent candidate for a multidentate ligand in coordination chemistry. The imidazole ring offers a nitrogen donor atom (N3), while the carboxylate group provides two oxygen donor atoms. This allows the ligand to coordinate to metal ions in various modes, including monodentate, bidentate, and bridging fashions, leading to the formation of diverse coordination polymers and discrete molecular complexes.

The development of pharmaceuticals based on zinc complexes with imidazole-containing ligands is a promising area of research due to their high activity and wide range of pharmacological effects.[1][2] The biological role of zinc as an essential trace element and its bioavailability when complexed with imidazole cycles contribute to these properties.[1][2]

Synthesis of the Ligand

The synthesis of this compound can be achieved through a multi-step process, starting from commercially available precursors. A general synthetic route is outlined below.

Protocol 1: Synthesis of this compound

Materials:

  • Methyl imidazole-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Methanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • Hydrolysis: In a round-bottom flask, dissolve methyl 1-methyl-1H-imidazole-5-carboxylate in methanol.

  • Add an aqueous solution of sodium hydroxide (1.2 equivalents) to the flask.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Neutralization: Carefully add hydrochloric acid dropwise to the solution to neutralize the excess sodium hydroxide and protonate the carboxylate. Adjust the pH to approximately 4-5.

  • A white precipitate of this compound should form.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any remaining salts.

  • Dry the product under vacuum to obtain pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.

Synthesis of a Representative Coordination Complex: A Hypothetical Zinc(II) Complex

Based on the known coordination chemistry of related imidazole and carboxylate ligands, a hypothetical synthesis of a Zinc(II) complex with this compound is presented below. This protocol is adapted from the synthesis of a similar zinc-imidazole complex.[3]

Protocol 2: Synthesis of bis(1-methyl-1H-imidazole-5-carboxylato)diaquazinc(II)

Materials:

  • This compound

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Ethanol

  • Deionized water

  • Triethylamine (optional, for deprotonation)

  • Beakers

  • Magnetic stirrer

  • Crystallization dish

Procedure:

  • Ligand Solution: Dissolve this compound (2 mmol) in a mixture of ethanol and deionized water (e.g., 20 mL of a 1:1 v/v mixture). Gentle heating may be required to achieve complete dissolution. If necessary, a few drops of triethylamine can be added to deprotonate the carboxylic acid and improve solubility.

  • Metal Salt Solution: In a separate beaker, dissolve zinc(II) nitrate hexahydrate (1 mmol) in deionized water (10 mL).

  • Complexation: Slowly add the metal salt solution to the ligand solution while stirring continuously.

  • A white precipitate may form immediately, or the solution may become cloudy.

  • Continue stirring the reaction mixture at room temperature for 2-3 hours.

  • Crystallization: Filter the solution to remove any impurities. Set the filtrate aside for slow evaporation in a crystallization dish covered with a perforated parafilm.

  • Colorless crystals suitable for X-ray diffraction are expected to form within a few days.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry.

Expected Characterization:

  • FT-IR Spectroscopy: The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of characteristic symmetric and asymmetric COO⁻ stretching vibrations will indicate coordination of the carboxylate group. Shifts in the C=N stretching frequency of the imidazole ring will suggest coordination of the imidazole nitrogen.

  • ¹H NMR Spectroscopy: Coordination of the ligand to the zinc ion is expected to cause shifts in the proton signals of the imidazole ring.

  • Single-Crystal X-ray Diffraction: This technique will provide definitive structural information, including bond lengths, bond angles, and the coordination geometry around the zinc center.

Quantitative Data

The following table summarizes expected and literature-derived quantitative data for the ligand and its potential coordination complexes.

ParameterThis compoundHypothetical Zn(II) Complex (Expected)
Formula C₅H₆N₂O₂[Zn(C₅H₅N₂O₂)₂(H₂O)₂]
Molecular Weight 126.11 g/mol 389.65 g/mol
Coordination Geometry -Octahedral
Key IR Bands (cm⁻¹) ~3000 (O-H), ~1700 (C=O), ~1550 (C=N)~1600 & ~1400 (COO⁻), ~1570 (C=N)
Zn-N Bond Length (Å) -~2.1
Zn-O Bond Length (Å) -~2.0

Potential Applications

Coordination complexes of this compound with transition metals like zinc hold promise in several fields, particularly in drug development.

  • Antimicrobial Agents: Zinc complexes with imidazole derivatives have shown significant antimicrobial activity. The chelation of the metal ion can enhance the therapeutic potential of the organic ligand.

  • Anticancer Agents: Some metal complexes exhibit anticancer properties through mechanisms such as DNA intercalation or enzyme inhibition. The planar imidazole ring and the potential for creating specific coordination geometries could be advantageous in designing new anticancer drugs.

  • Catalysis: The coordinated metal center can act as a Lewis acid catalyst in various organic transformations.

  • Material Science: The ability of the ligand to form coordination polymers could be exploited in the design of novel metal-organic frameworks (MOFs) with applications in gas storage, separation, and sensing.

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of a Zinc(II) Coordination Complex

G cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation Reaction cluster_isolation Product Isolation cluster_characterization Characterization L1 Dissolve 1-methyl-1H-imidazole- 5-carboxylic acid in EtOH/H2O R1 Mix Ligand and Metal Salt Solutions L1->R1 M1 Dissolve Zn(NO3)2·6H2O in H2O M1->R1 R2 Stir at Room Temperature R1->R2 I1 Filter Solution R2->I1 I2 Slow Evaporation for Crystallization I1->I2 I3 Collect and Dry Crystals I2->I3 C1 FT-IR I3->C1 C2 NMR I3->C2 C3 X-ray Diffraction I3->C3 G cluster_pathway Cellular Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Kinase Downstream Kinase Rec->Kinase TF Transcription Factor Kinase->TF Prolif Cell Proliferation TF->Prolif Complex Zn(II) Complex Complex->Kinase Inhibition

References

Application Notes and Protocols: A Step-by-Step Guide to the N-Alkylation of Imidazole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the N-alkylation of imidazole-5-carboxylic acid, a critical process for the synthesis of various biologically active compounds. Due to the bifunctional nature of the starting material, a multi-step approach involving protection of the carboxylic acid functionality is typically required to achieve successful and selective N-alkylation. This guide outlines a reliable three-step pathway: (1) Esterification of the carboxylic acid, (2) N-alkylation of the resulting imidazole ester, and (3) Hydrolysis of the ester to yield the final N-alkylated imidazole-5-carboxylic acid.

Logical Workflow of N-Alkylation of Imidazole-5-Carboxylic Acid

Workflow cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection cluster_3 Optional Purification A Imidazole-5-carboxylic Acid B Imidazole-5-carboxylate Ester A->B Esterification (e.g., SOCl₂, Methanol) C N-Alkylated Imidazole-5-carboxylate Ester (Mixture of Regioisomers) B->C Alkyl Halide, Base (e.g., K₂CO₃, DMF) D N-Alkylated Imidazole-5-carboxylic Acid C->D Hydrolysis (e.g., NaOH, H₂O/MeOH) E Separated Regioisomers C->E Chromatography E->D N_Alkylation_Mechanism Imidazole Imidazole-N-H Imidazolide [Imidazole-N]⁻ Imidazole->Imidazolide Deprotonation Base Base Base->Imidazolide AlkylHalide R-X N_Alkylated_Imidazole Imidazole-N-R AlkylHalide->N_Alkylated_Imidazole Nucleophilic Attack BaseH Base-H⁺ Imidazolide->N_Alkylated_Imidazole Halide X⁻

Application Notes and Protocols for the Quantification of 1-Methyl-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development due to its presence as a potential metabolite, impurity, or synthetic intermediate. Accurate and precise quantification of this analyte is crucial for various stages of drug development, including pharmacokinetic studies, process monitoring, and quality control. These application notes provide detailed protocols for the quantification of this compound in different matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

Two primary analytical methods are presented for the quantification of this compound:

  • HPLC-UV Method: A robust and widely accessible method suitable for the quantification of the analyte in bulk drug substances and formulations where concentration levels are relatively high.

  • LC-MS/MS Method: A highly sensitive and selective method ideal for the quantification of trace levels of the analyte in complex biological matrices such as plasma and urine.

A third, more specialized method utilizing Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization is also discussed for specific applications.

Quantitative Data Summary

The following tables summarize the typical validation parameters for the proposed analytical methods. These values are indicative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: HPLC-UV Method - Quantitative Data

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%

Table 2: LC-MS/MS Method - Quantitative Data

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)95.0 - 105.0%
Precision (% RSD)< 5.0%

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol is suitable for the analysis of this compound in raw materials or pharmaceutical formulations.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Mobile Phase: Acetonitrile and water (with 0.1% acid modifier) in a suitable ratio, to be optimized for desired retention time. A common starting point is a 20:80 (v/v) mixture of acetonitrile and water with 0.1% phosphoric acid.

2. Instrumentation

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of a suitable solvent (e.g., methanol or a mixture of mobile phase).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Raw Material: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

    • Formulation: Depending on the excipients, the sample may require extraction or dissolution followed by filtration through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

  • Column: C18 reverse-phase (4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 20:80 v/v) containing 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: To be determined by measuring the UV spectrum of the analyte (typically around 210-230 nm for imidazole derivatives).

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol is designed for the sensitive and selective quantification of this compound in biological matrices like plasma.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended (e.g., ¹³C or ¹⁵N labeled this compound). If unavailable, a close structural analog can be used.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

2. Instrumentation

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC or HPLC system

  • C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Data acquisition and processing software

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV protocol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to cover the concentration range of 0.1 to 100 ng/mL.

  • Sample Preparation (Protein Precipitation for Plasma):

    • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • Column: C18 reverse-phase (2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid). A typical gradient could be:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • MRM Transitions: The precursor and product ion masses for this compound and the internal standard need to be optimized by direct infusion.

      • Example (to be determined experimentally): For the analyte (MW: 126.11), the precursor ion would be [M+H]⁺ at m/z 127.1. Product ions would be determined from fragmentation.

    • Optimize other MS parameters such as collision energy, declustering potential, etc.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards.

  • Determine the concentration of the analyte in the sample using the peak area ratio and the regression equation from the calibration curve.

Visualizations

HPLC_Workflow prep Sample/Standard Preparation hplc HPLC System (Pump, Autosampler, Column Oven) prep->hplc Injection column C18 Reverse-Phase Column hplc->column Mobile Phase Flow detector UV Detector column->detector Elution data Data Acquisition & Processing detector->data result Concentration Determination data->result

Caption: HPLC-UV Experimental Workflow.

LCMSMS_Workflow sample_prep Biological Sample Preparation (e.g., Protein Precipitation) lc UPLC/HPLC System sample_prep->lc Injection column C18 Reverse-Phase Column lc->column Mobile Phase Gradient ms Tandem Mass Spectrometer (ESI Source, Quadrupoles, Detector) column->ms Elution & Ionization data Data Acquisition & Processing ms->data result Concentration Determination data->result

Caption: LC-MS/MS Experimental Workflow.

Method_Selection start Quantification Requirement matrix Sample Matrix start->matrix concentration Expected Concentration matrix->concentration Simple (e.g., Bulk Drug) lcms LC-MS/MS matrix->lcms Complex (e.g., Plasma) hplc HPLC-UV concentration->hplc High (µg/mL range) concentration->lcms Low (ng/mL range)

Caption: Analytical Method Selection Logic.

Application Notes and Protocols for the Carboxylation of 1-Methylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the carboxylation of 1-methylimidazole and its derivatives. The methodologies outlined below are essential for the synthesis of key intermediates used in the development of pharmaceuticals, ionic liquids, and N-heterocyclic carbene (NHC) catalysts.

Introduction

1-Methylimidazole is a versatile heterocyclic compound that serves as a precursor in a variety of chemical transformations. Its carboxylation is a critical step for accessing valuable compounds such as 1-methylimidazole-2-carboxylic acid, a building block in drug synthesis, and imidazolium-2-carboxylates, which are stable N-heterocyclic carbene-CO2 adducts.[1] These adducts are important as precursors for NHC ligands in organometallic chemistry and catalysis. The following protocols detail established methods for the carboxylation of 1-methylimidazole and related compounds.

Methods of Carboxylation

There are several established methods for the carboxylation of imidazole derivatives, each with its own advantages and specific applications. The primary approaches include:

  • Combined N-alkylation and C-carboxylation using Dimethyl Carbonate (DMC): This method is effective for the synthesis of 1,3-dimethylimidazolium-2-carboxylate from 1-methylimidazole.[2][3]

  • Direct Carboxylation with Carbon Dioxide (CO2): This technique can be applied to imidazolium salts in the presence of a base to yield imidazolium-2-carboxylates.[4]

  • Multi-step Synthesis of Substituted Imidazole-2-carboxylic Acids: For specific isomers like 4-methylimidazole-2-carboxylic acid, a multi-step synthetic route involving protection, acylation, and deprotection/hydrolysis is often employed.[5]

Protocol 1: Synthesis of 1,3-Dimethylimidazolium-2-carboxylate via Reaction with Dimethyl Carbonate

This protocol describes the simultaneous N-alkylation and C-carboxylation of 1-methylimidazole using dimethyl carbonate (DMC) to produce 1,3-dimethylimidazolium-2-carboxylate. This zwitterionic compound is a stable adduct of 1,3-dimethylimidazol-2-ylidene (an N-heterocyclic carbene) and CO2.[2][3]

Experimental Protocol

ParameterValue/Description
Reactants 1-methylimidazole, Dimethyl carbonate (DMC)
Temperature >150 °C (up to 200°C)
Pressure High pressure (up to 70 bar) in an autoclave
Reaction Time Several hours to days
Product 1,3-Dimethylimidazolium-2-carboxylate
Yield Good

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine 1-methylimidazole and an excess of dimethyl carbonate.

  • Reaction Conditions: Seal the autoclave and heat the mixture to a temperature above 150 °C. The reaction will generate autogenous pressure. For optimal results, temperatures up to 200°C and pressures up to 70 bar may be required.[4]

  • Reaction Monitoring: The reaction progress can be monitored by taking aliquots (if the setup allows) and analyzing them by techniques such as NMR spectroscopy to observe the formation of the product.

  • Work-up and Isolation: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure. The product, 1,3-dimethylimidazolium-2-carboxylate, is a solid and can be isolated by filtration.[3]

  • Purification: The crude product can be purified by washing with a suitable solvent to remove any unreacted starting materials and byproducts.[3]

Diagram of the Experimental Workflow

G Workflow for Synthesis of 1,3-Dimethylimidazolium-2-carboxylate cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification A Combine 1-methylimidazole and Dimethyl Carbonate in an autoclave B Heat to >150°C under high pressure A->B Seal and heat C Cool and vent the autoclave B->C After several hours/days D Isolate solid product by filtration C->D E Wash with a suitable solvent D->E

Caption: Workflow for the synthesis of 1,3-dimethylimidazolium-2-carboxylate.

Protocol 2: Direct Carboxylation of 1,3-Dialkylimidazolium Salts with CO2

This protocol outlines the direct carboxylation of a pre-formed 1,3-dialkylimidazolium salt with carbon dioxide in the presence of a base. This method is suitable for producing 1,3-dialkylimidazolium-2-carboxylates.[4]

Experimental Protocol

ParameterValue/Description
Reactants 1,3-dialkylimidazolium chloride, Sodium Carbonate (Na2CO3), Carbon Dioxide (CO2)
Temperature 80 - 135 °C
Pressure High CO2 pressure (e.g., 5 MPa)
Product 1,3-dialkylimidazolium-2-carboxylate
Yield Good to excellent
Selectivity High

Procedure:

  • Reaction Setup: Charge a high-pressure autoclave with the 1,3-dialkylimidazolium chloride salt and sodium carbonate.

  • Reaction Conditions: Seal the autoclave, purge with CO2, and then pressurize with CO2 to the desired pressure (e.g., 5 MPa). Heat the mixture to a temperature in the range of 80-135 °C with stirring.[4]

  • Reaction Monitoring: The progress of the reaction can be followed by monitoring the pressure drop (consumption of CO2) and by analysis of reaction aliquots if possible.

  • Work-up and Isolation: Upon completion, cool the reactor to room temperature and carefully vent the excess CO2. The reaction mixture will contain the product and inorganic salts.

  • Purification: The product can be extracted from the solid mixture using a suitable organic solvent, followed by filtration and removal of the solvent under reduced pressure.

Logical Relationship of Reaction Components

G Key Components for Direct Carboxylation cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A 1,3-Dialkylimidazolium Chloride F 1,3-Dialkylimidazolium-2-carboxylate A->F React under B Carbon Dioxide (CO2) B->F React under C Sodium Carbonate (Base) C->F React under D High Temperature (80-135°C) E High Pressure (e.g., 5 MPa)

Caption: Relationship of reactants and conditions for direct carboxylation.

Protocol 3: Multi-step Synthesis of 4-Methylimidazole-2-Carboxylic Acid

Direct carboxylation of 1-methylimidazole at the C2 position to yield 1-methylimidazole-2-carboxylic acid is challenging. A multi-step approach, analogous to the synthesis of 4-methylimidazole-2-carboxylic acid, is a more practical strategy.[5] This involves protection of the imidazole nitrogen, acylation at the C2 position, followed by deprotection and hydrolysis.

Experimental Protocol (Conceptual)

This protocol is a generalized multi-step synthesis.

StepDescriptionKey Reagents
1. N-Protection Protection of the N1-position of the imidazole ring.e.g., Benzyl bromide
2. C2-Acylation Introduction of a carbonyl group at the C2 position.e.g., Acylating agent
3. Deprotection Removal of the N-protecting group.e.g., Hydrogenolysis
4. Hydrolysis Hydrolysis of the ester to the carboxylic acid.e.g., Aqueous base

Procedure:

  • N-Protection: Protect the nitrogen of 4-methylimidazole, for example, by reacting it with benzyl bromide to form N-benzyl-4-methylimidazole.

  • Acylation: Acylate the C2 position of the protected imidazole.

  • Debenzylation: Remove the benzyl protecting group, for instance, through catalytic hydrogenolysis.

  • Ester Hydrolysis: Hydrolyze the resulting ester to the final carboxylic acid product.

Signaling Pathway-like Diagram of the Multi-step Synthesis

G Synthetic Pathway to 4-Methylimidazole-2-Carboxylic Acid A 4-Methylimidazole B N-Benzyl-4-methylimidazole (Protected) A->B N-benzyl protection C C2-Acylated Intermediate B->C Acylation D Deprotected Intermediate C->D Debenzylation E 4-Methylimidazole-2-carboxylic Acid (Final Product) D->E Ester hydrolysis

Caption: Multi-step synthesis of 4-methylimidazole-2-carboxylic acid.

Data Summary

MethodStarting MaterialProductKey ConditionsTypical YieldReference
Protocol 11-Methylimidazole1,3-Dimethylimidazolium-2-carboxylate>150°C, High PressureGood[2][3][4]
Protocol 21,3-Dialkylimidazolium Chloride1,3-Dialkylimidazolium-2-carboxylate80-135°C, High CO2 Pressure, BaseGood to Excellent[4]
Protocol 34-Methylimidazole4-Methylimidazole-2-carboxylic AcidMulti-step (Protection, Acylation, Deprotection, Hydrolysis)65% (overall)[5]

Concluding Remarks

The choice of carboxylation method for 1-methylimidazole and its derivatives depends on the desired final product. For the synthesis of NHC-CO2 adducts, direct carboxylation with CO2 or reaction with dimethyl carbonate are effective strategies, typically requiring high pressure and temperature. For the preparation of specific isomers of imidazole carboxylic acids, a multi-step synthetic approach is often necessary. The protocols and data presented here provide a comprehensive guide for researchers in the fields of organic synthesis, catalysis, and drug development.

References

Application Notes and Protocols: Utilizing 1-methyl-1H-imidazole-5-carboxylic acid in the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-imidazole-5-carboxylic acid is a versatile heterocyclic scaffold that serves as a crucial starting material in the synthesis of a diverse range of biologically active compounds. Its inherent structural features, including the imidazole core, allow for multi-directional derivatization, making it an attractive building block for the design of potent and selective enzyme inhibitors. The imidazole moiety is a common feature in many endogenous molecules and approved drugs, capable of participating in various non-covalent interactions with enzyme active sites, such as hydrogen bonding, and metal coordination. This document provides an overview of the application of this scaffold in the development of enzyme inhibitors, along with detailed protocols for relevant assays. While direct derivatization of this compound is a key strategy, this note also draws upon examples from closely related imidazole and benzimidazole analogs to illustrate the broader potential of this chemical class in enzyme inhibitor discovery.

Application in Targeting Key Enzymes

Derivatives of the imidazole carboxylic acid core have demonstrated significant inhibitory activity against several important enzyme classes implicated in various diseases, including kinases, metabolic enzymes, and viral enzymes.

Kinase Inhibition: Targeting Signal Transduction Pathways

The imidazole scaffold is particularly well-suited for the design of kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions within the ATP-binding pocket of kinases.

Inducible T-cell Kinase (Itk) Inhibition:

Derivatives of the closely related 1H-benzimidazole-5-carboxylic acid have been developed as potent inhibitors of Itk, a key enzyme in T-cell signaling.[1] Inhibition of Itk is a promising therapeutic strategy for autoimmune diseases and certain cancers. Structure-activity relationship (SAR) studies have shown that modifications at the carboxylate and the benzimidazole core are crucial for potency and selectivity.[1]

p38 MAP Kinase Inhibition:

N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives have been synthesized and evaluated as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[2] Certain derivatives have shown significant inhibitory activity, highlighting the potential of the imidazole scaffold in developing anti-inflammatory agents.[2]

Inhibition of Metabolic Enzymes

Targeting metabolic enzymes that are dysregulated in diseases like cancer is a rapidly growing area of drug discovery.

Fatty Acid Synthase (FASN) Inhibition:

Novel 1H-benzo[d]imidazole-5-carboxamide derivatives have been identified as potent inhibitors of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancers and crucial for tumor cell survival.[3][4] These inhibitors induce apoptosis and arrest the cell cycle in cancer cells, demonstrating the therapeutic potential of this compound class.[4]

Antiviral Drug Development

The imidazole core is also a valuable pharmacophore in the development of antiviral agents.

HIV-1 Integrase Inhibition:

1,5-diaryl-1H-imidazole-4-carboxylic acids have been designed and synthesized as inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75.[5] This allosteric inhibition mechanism offers a promising strategy to overcome drug resistance observed with active site inhibitors.[5]

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative imidazole and benzimidazole derivatives against their respective target enzymes.

Compound ClassTarget EnzymeKey Derivative ExampleIC50 ValueReference
1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amidesItkNot specifiedPotent inhibition[1]
N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amidesp38 MAP KinaseCompound AA6403.57 ± 6.35 nM[2]
(2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivativesFASNCompounds CTL-06 and CTL-123 µM and 2.5 µM[4]
1,5-diaryl-1H-imidazole-4-carboxylic acidsHIV-1 IntegraseSeveral compounds showed >50% inhibition at 100 µMNot specified[5]
1H-benzo[d]imidazole-5-carboxamide derivativesTubulinCompounds 8e and 8f7.95 nM and 9.81 nM[6]

Experimental Protocols

General Synthesis of Imidazole-5-carboxamide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from this compound.

Materials:

  • This compound

  • Amine of choice

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the desired amine (1.1 equivalents) and DIPEA (3 equivalents) to the solution.

  • Add the coupling agent (e.g., HATU, 1.2 equivalents) to the reaction mixture and stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Enzyme Inhibition Assays

1. p38 MAP Kinase Inhibition Assay [2]

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the p38 MAP kinase enzyme. The activity can be quantified using a variety of methods, including radiometric assays or fluorescence-based assays.

Materials:

  • Recombinant human p38 MAP kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)

  • ATP

  • Substrate (e.g., myelin basic protein or a specific peptide substrate)

  • Test compounds (dissolved in DMSO)

  • [γ-32P]ATP (for radiometric assay) or appropriate reagents for fluorescence-based detection

  • 96-well plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing kinase buffer, substrate, and p38 MAP kinase enzyme in a 96-well plate.

  • Add the test compounds at various concentrations (typically in a serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP (and [γ-32P]ATP for the radiometric assay).

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

  • Quantify the amount of phosphorylated substrate. For the radiometric assay, this involves washing the filter membrane to remove unincorporated [γ-32P]ATP and measuring the radioactivity using a scintillation counter. For fluorescence-based assays, follow the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

2. Fatty Acid Synthase (FASN) Inhibition Assay [4]

Principle: This assay measures the activity of FASN by monitoring the oxidation of NADPH, which is a required cofactor for the enzyme. The decrease in NADPH concentration is measured spectrophotometrically at 340 nm.

Materials:

  • Purified FASN enzyme

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM DTT)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Test compounds (dissolved in DMSO)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • In a 96-well plate, add the assay buffer, acetyl-CoA, and NADPH.

  • Add the test compounds at various concentrations. Include a positive control (e.g., Orlistat) and a negative control (DMSO vehicle).

  • Pre-incubate the mixture with the FASN enzyme for 10-15 minutes at 37°C.

  • Initiate the reaction by adding malonyl-CoA.

  • Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) using a spectrophotometer.

  • Calculate the initial reaction velocity (rate of NADPH oxidation) for each concentration of the test compound.

  • Determine the percentage of inhibition and calculate the IC50 value.

3. HIV-1 Integrase AlphaScreen™ Inhibition Assay [5]

Principle: This is a bead-based proximity assay that measures the interaction between HIV-1 integrase and the host protein LEDGF/p75. Inhibition of this interaction by a test compound results in a decrease in the AlphaScreen™ signal.

Materials:

  • Recombinant HIV-1 integrase (with a tag, e.g., His-tag)

  • Recombinant LEDGF/p75 (with a tag, e.g., GST-tag)

  • Nickel chelate AlphaScreen™ acceptor beads

  • Glutathione AlphaScreen™ donor beads

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Test compounds (dissolved in DMSO)

  • 384-well microplates

  • AlphaScreen™-capable plate reader

Procedure:

  • Add the assay buffer, HIV-1 integrase, and LEDGF/p75 to the wells of a 384-well plate.

  • Add the test compounds at various concentrations.

  • Incubate the mixture for 30 minutes at room temperature.

  • Add the AlphaScreen™ acceptor and donor beads.

  • Incubate the plate in the dark for 1-2 hours at room temperature.

  • Read the plate on an AlphaScreen™ plate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Itk_Signaling_Pathway TCR TCR Activation Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Itk Itk LAT_SLP76->Itk PLCg1 PLCγ1 Itk->PLCg1 phosphorylates IP3_DAG IP3 / DAG Production PLCg1->IP3_DAG Ca_PKC Ca2+ Flux / PKC Activation IP3_DAG->Ca_PKC NFAT_AP1 NFAT / AP-1 Activation Ca_PKC->NFAT_AP1 Inhibitor Imidazole-based Inhibitor Inhibitor->Itk

Caption: Simplified Itk signaling pathway and the point of inhibition.

FASN_Pathway Glucose Glucose Citrate Citrate Glucose->Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate NADPH consumed Lipid_Synthesis Complex Lipid Synthesis Palmitate->Lipid_Synthesis Cell_Growth Tumor Cell Growth & Proliferation Lipid_Synthesis->Cell_Growth Inhibitor Imidazole-based Inhibitor Inhibitor->FASN

Caption: Role of FASN in lipid biosynthesis and cancer cell growth.

Inhibitor_Development_Workflow Scaffold 1-methyl-1H-imidazole- 5-carboxylic acid Synthesis Derivative Synthesis (e.g., Amidation, Esterification) Scaffold->Synthesis Screening Primary Enzyme Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR SAR->Synthesis Lead_Opt Lead Optimization SAR->Lead_Opt In_Vitro In Vitro & In Vivo Testing Lead_Opt->In_Vitro

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Methyl-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-methyl-1H-imidazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Two primary synthetic routes are commonly employed:

  • Route A: Two-Step Synthesis from a Precursor Aldehyde. This involves the synthesis of 1-methyl-1H-imidazole-5-carboxaldehyde followed by its oxidation to the desired carboxylic acid.

  • Route B: Direct N-methylation of Imidazole-5-carboxylic Acid. This route involves the direct methylation of the nitrogen atom of the imidazole ring of a pre-existing imidazole-5-carboxylic acid or its ester derivative. However, this method can present challenges with regioselectivity.

Q2: I am getting a mixture of N-methylated isomers. How can I improve the regioselectivity?

A2: The N-alkylation of unsymmetrical imidazoles often yields a mixture of the 1,4- and 1,5-isomers due to the tautomeric nature of the imidazole ring. The regioselectivity is influenced by several factors:

  • Steric Hindrance: Bulky substituents on the imidazole ring can direct the incoming methyl group to the less hindered nitrogen atom.

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring can influence the nucleophilicity of the nitrogen atoms.

  • Reaction Conditions: The choice of solvent, base, and methylating agent can significantly impact the isomeric ratio. For instance, in a basic medium, the reaction proceeds via the imidazole anion, where electronic and steric factors play a major role. In neutral conditions, the tautomeric equilibrium of the starting material is a key determinant.[1]

Q3: What are the most common side reactions to be aware of during the synthesis?

A3: Common side reactions include:

  • Over-methylation: Formation of a quaternary imidazolium salt if harsh methylating agents or excess reagents are used.

  • Decarboxylation: Loss of the carboxylic acid group, particularly at elevated temperatures.

  • Incomplete Oxidation: In Route A, incomplete conversion of the aldehyde to the carboxylic acid will result in a mixture that can be difficult to separate.

Q4: What are the recommended purification methods for this compound?

A4: The final product is a solid. Purification can typically be achieved by:

  • Recrystallization: Using an appropriate solvent system.

  • Column Chromatography: If recrystallization does not provide sufficient purity.

  • Acid-Base Extraction: To remove non-acidic impurities.

Troubleshooting Guides

Issue 1: Low Yield in the N-methylation Step (Route B)
Potential Cause Troubleshooting Steps
Poor Regioselectivity - Experiment with different methylating agents (e.g., methyl iodide, dimethyl sulfate, methyl triflate).- Vary the solvent and base combination to alter the reaction environment.- Consider using a protecting group strategy to block one of the nitrogen atoms before methylation.
Incomplete Reaction - Increase the reaction time or temperature, monitoring for potential side reactions.- Ensure the base used is strong enough to deprotonate the imidazole nitrogen.
Degradation of Starting Material or Product - Use milder reaction conditions.- Ensure the reaction is performed under an inert atmosphere if reagents are sensitive to air or moisture.
Issue 2: Incomplete Oxidation of the Aldehyde (Route A)
Potential Cause Troubleshooting Steps
Insufficient Oxidizing Agent - Increase the molar equivalents of the oxidizing agent.- Add the oxidizing agent portion-wise to maintain its concentration throughout the reaction.
Low Reaction Temperature - Gradually increase the reaction temperature while monitoring for side reactions.
Catalyst Deactivation (if applicable) - Use a fresh batch of catalyst.- Ensure the reaction conditions are compatible with the chosen catalyst.
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause Troubleshooting Steps
Product is soluble in the reaction mixture - Adjust the pH of the aqueous solution to the isoelectric point of the carboxylic acid to induce precipitation.
Presence of stubborn impurities - Employ a different purification technique (e.g., switch from recrystallization to column chromatography).- Use a combination of purification methods.
Formation of an inseparable mixture of isomers - Revisit the N-methylation step to improve regioselectivity.- Consider a different synthetic route if regioselectivity cannot be controlled.

Experimental Protocols

Route A: Two-Step Synthesis via Aldehyde Intermediate

Step 1: Synthesis of 1-methyl-1H-imidazole-5-carboxaldehyde

This protocol is adapted from methods for similar compounds.[2][3]

  • Materials: 1H-imidazole-5-carboxaldehyde, Sodium Hydride (60% dispersion in mineral oil), Methyl Iodide, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of Sodium Hydride (1.1 eq.) in anhydrous THF under an inert atmosphere, add a solution of 1H-imidazole-5-carboxaldehyde (1.0 eq.) in anhydrous THF dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Cool the mixture back to 0 °C and add Methyl Iodide (1.1 eq.) dropwise.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 1-methyl-1H-imidazole-5-carboxaldehyde.

Step 2: Oxidation of 1-methyl-1H-imidazole-5-carboxaldehyde to this compound

This protocol utilizes a green oxidation method.[4]

  • Materials: 1-methyl-1H-imidazole-5-carboxaldehyde, Hydrogen Peroxide (30% aq.), Diphenyl Diselenide (catalyst), Water.

  • Procedure:

    • In a round-bottom flask, dissolve 1-methyl-1H-imidazole-5-carboxaldehyde (1.0 eq.) and a catalytic amount of diphenyl diselenide (e.g., 1-2 mol%) in water.

    • Add hydrogen peroxide (1.1 - 1.5 eq.) dropwise to the stirred solution.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, the product may precipitate from the reaction mixture. If not, adjust the pH to the isoelectric point to induce precipitation.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent if further purification is needed.

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on N-Methylation Regioselectivity of Substituted Imidazoles (Illustrative Data)

Substituent at C4/C5Methylating AgentSolventBaseIsomer Ratio (1,5- / 1,4-)
-NO₂CH₃IEthanolNoneHigh
-NO₂CH₃Iaq. NaOHNaOHVaries with base concentration
-CH₃CH₃IEthanolNoneModerate
-CH₃CH₃Iaq. NaOHNaOHVaries with base concentration

Note: This table provides a conceptual overview based on general principles of imidazole alkylation. Actual ratios will depend on specific experimental conditions.[1]

Visualizations

experimental_workflow cluster_route_a Route A: Two-Step Synthesis cluster_route_b Route B: Direct Methylation start_a 1H-imidazole-5-carboxaldehyde step1 N-methylation (NaH, CH3I, THF) start_a->step1 intermediate 1-methyl-1H-imidazole-5-carboxaldehyde step1->intermediate step2 Oxidation (H2O2, (PhSe)2, H2O) intermediate->step2 end_a This compound step2->end_a start_b Imidazole-5-carboxylic acid (or ester) step_b N-methylation (e.g., CH3I, Base) start_b->step_b end_b This compound step_b->end_b side_product 1-methyl-1H-imidazole-4-carboxylic acid (Isomeric Impurity) step_b->side_product

Caption: Synthetic routes for this compound.

troubleshooting_logic start Low Yield or Impure Product issue1 Mixture of Isomers? start->issue1 issue2 Incomplete Reaction? start->issue2 issue3 Side Product Formation? start->issue3 solution1 Optimize N-methylation: - Change reagents - Vary conditions - Use protecting group issue1->solution1 solution2 Optimize Reaction Conditions: - Increase time/temp - Add more reagent - Check catalyst activity issue2->solution2 solution3 Modify Conditions: - Milder reagents - Lower temperature - Inert atmosphere issue3->solution3

Caption: Troubleshooting logic for synthesis optimization.

References

common side reactions in the synthesis of 1-methyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-methyl-1H-imidazole-5-carboxylic acid. The guidance is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent synthetic strategy involves a two-step process:

  • N-methylation: An imidazole-4(5)-carboxylate ester, such as ethyl 1H-imidazole-5-carboxylate, is reacted with a methylating agent to introduce the methyl group onto one of the nitrogen atoms of the imidazole ring.

  • Hydrolysis: The resulting ethyl 1-methyl-1H-imidazole-5-carboxylate is then hydrolyzed, typically under basic conditions, to yield the final carboxylic acid product.

Q2: What are the primary side reactions I should be aware of during this synthesis?

A2: The main side reactions include:

  • Formation of the regioisomeric byproduct: During the N-methylation step, the methyl group can also attach to the other nitrogen atom, leading to the formation of 1-methyl-1H-imidazole-4-carboxylic acid.

  • Incomplete hydrolysis: The ester starting material may not be fully converted to the carboxylic acid during the hydrolysis step.

  • Decarboxylation: The final product can lose its carboxylic acid group, especially when exposed to high temperatures, resulting in the formation of 1-methyl-1H-imidazole.

Q3: How can I minimize the formation of the unwanted 1,4-regioisomer?

A3: Achieving high regioselectivity is a critical challenge. The choice of reaction conditions during N-methylation is crucial. Factors that can influence the isomer ratio include the solvent, base, and methylating agent used. Some methods have been developed to favor the formation of the more sterically hindered isomer, which in this case is the desired this compound.[1]

Q4: What conditions can lead to decarboxylation, and how can I avoid it?

A4: Decarboxylation is primarily induced by heat. To prevent this side reaction, it is important to maintain moderate temperatures during the reaction and work-up steps. During purification, avoid excessive heating. If distillation is necessary, it should be performed under reduced pressure to keep the temperature low.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in N-methylation Step

Symptom:

  • NMR or LC-MS analysis of the crude product after methylation shows a mixture of two isomers: ethyl 1-methyl-1H-imidazole-5-carboxylate and ethyl 1-methyl-1H-imidazole-4-carboxylate.

Troubleshooting Workflow:

start Poor Regioselectivity Observed step1 Analyze Reaction Conditions start->step1 step2 Modify Solvent System step1->step2 Solvent can influence isomer ratio step5 Purification of Isomers step1->step5 If optimization is unsuccessful step3 Alter the Base step2->step3 Base strength and sterics matter end_node Improved Regioselectivity step2->end_node e.g., Use a less polar solvent step4 Consider a Different Methylating Agent step3->step4 Reactivity of methylating agent is key step3->end_node e.g., Use a bulkier base step4->end_node e.g., Use a milder methylating agent

Troubleshooting Poor Regioselectivity

Possible Causes & Solutions:

Cause IDPossible CauseRecommended Solution
1.1Inappropriate Solvent: The polarity of the solvent can influence which nitrogen is more accessible for methylation.Try a systematic screen of solvents. Varying the polarity (e.g., from THF to DMF to acetonitrile) can alter the regioisomeric ratio. In some cases, less polar solvents may favor methylation at the desired nitrogen.
1.2Base Selection: The choice of base can affect the deprotonation equilibrium and the subsequent methylation.Experiment with different bases. If using a strong, small base like sodium hydride, consider switching to a bulkier base such as potassium tert-butoxide. The steric hindrance of the base-substrate complex can direct the methylating agent to the less hindered nitrogen.
1.3Harsh Methylating Agent: Highly reactive methylating agents like methyl iodide or dimethyl sulfate may exhibit lower selectivity.Use a milder methylating agent. Consider alternatives like methyl triflate or methylating agents that can be used under milder conditions. Some specialized methods have been developed for regioselective methylation of imidazoles that furnish the more sterically hindered isomer.[1]
1.4Temperature Control: Reaction temperature can affect the selectivity of the methylation.Optimize the reaction temperature. Running the reaction at a lower temperature may improve selectivity. Start at 0°C or even lower and slowly warm to room temperature, monitoring the reaction progress and isomer ratio by TLC or LC-MS.
1.5Difficult Separation: The two isomers can be challenging to separate by standard column chromatography.Employ specialized purification techniques. If optimizing the reaction is not sufficient, consider preparative HPLC or fractional crystallization to separate the isomers. Developing a specific TLC or HPLC method to clearly resolve the two isomers is crucial for effective purification.
Problem 2: Incomplete Hydrolysis of the Ester

Symptom:

  • The final product contains a significant amount of the starting material, ethyl 1-methyl-1H-imidazole-5-carboxylate, as identified by NMR, IR, or LC-MS.

Troubleshooting Workflow:

start Incomplete Hydrolysis step1 Verify Base Stoichiometry start->step1 step2 Increase Reaction Time and/or Temperature step1->step2 Insufficient base can limit conversion end_node Complete Hydrolysis step1->end_node Use a larger excess of base step3 Consider a Different Base or Solvent step2->step3 Reaction may be too slow step2->end_node Monitor by TLC until SM is consumed step4 Check for Product Precipitation step3->step4 If product salt is insoluble step3->end_node e.g., Use KOH instead of NaOH, or add a co-solvent step4->end_node Add more solvent to maintain homogeneity

Troubleshooting Incomplete Hydrolysis

Possible Causes & Solutions:

Cause IDPossible CauseRecommended Solution
2.1Insufficient Base: The hydrolysis reaction consumes the base. If not enough base is used, the reaction will stop prematurely.Increase the molar excess of the base. Typically, 2-3 equivalents of a strong base like NaOH or KOH are used. Ensure the base is of high quality and accurately weighed.
2.2Short Reaction Time or Low Temperature: The hydrolysis may be slow under the current conditions.Extend the reaction time and/or increase the temperature. Monitor the reaction progress by TLC or LC-MS until the starting ester is no longer detectable. Refluxing the reaction mixture is a common practice to drive the hydrolysis to completion.
2.3Poor Solubility: The ester may not be fully soluble in the aqueous base, limiting the reaction rate.Add a co-solvent. Using a mixture of water and a water-miscible organic solvent like ethanol or THF can improve the solubility of the ester and facilitate the hydrolysis.
2.4Ineffective Base: The chosen base may not be strong enough for efficient hydrolysis.Use a stronger base. Potassium hydroxide (KOH) is sometimes more effective than sodium hydroxide (NaOH) due to the higher solubility of potassium salts.
Problem 3: Presence of Decarboxylation Byproduct

Symptom:

  • The final product is contaminated with 1-methyl-1H-imidazole, which can be detected by GC-MS or by characteristic signals in the NMR spectrum.

Troubleshooting Workflow:

start Decarboxylation Observed step1 Review Reaction and Work-up Temperatures start->step1 step2 Modify Purification Method step1->step2 High temperatures are the primary cause step3 Check pH During Work-up step1->step3 Acidic conditions at high temp can promote decarboxylation end_node Minimized Decarboxylation step1->end_node Maintain lower temperatures step2->end_node e.g., Use crystallization instead of distillation step3->end_node Neutralize and extract at low temperature

Troubleshooting Decarboxylation

Possible Causes & Solutions:

Cause IDPossible CauseRecommended Solution
3.1Excessive Heat During Reaction or Work-up: High temperatures, especially under acidic or basic conditions, can promote the loss of CO2.Maintain lower temperatures throughout the process. During the hydrolysis, use the minimum temperature required for the reaction to proceed to completion. When neutralizing the reaction mixture and extracting the product, use an ice bath to keep the solution cool.
3.2High Temperature During Purification: Attempting to purify the final product by distillation can lead to decarboxylation.Avoid purification by distillation. Instead, use non-thermal purification methods such as recrystallization or column chromatography at room temperature.
3.3Prolonged Heating: Even at moderate temperatures, extended reaction or heating times can lead to some decarboxylation.Minimize heating time. Once the reaction is complete as determined by in-process controls (e.g., TLC, LC-MS), proceed with the work-up promptly.

Experimental Protocols

A general experimental protocol for the synthesis of this compound is as follows. Note that specific conditions may need to be optimized for your particular setup and scale.

Step 1: N-methylation of ethyl 1H-imidazole-5-carboxylate

  • To a solution of ethyl 1H-imidazole-5-carboxylate in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate or sodium hydride) at a controlled temperature (e.g., 0 °C).

  • Slowly add a methylating agent (e.g., methyl iodide or dimethyl sulfate).

  • Allow the reaction to stir at room temperature or a slightly elevated temperature while monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude ethyl 1-methyl-1H-imidazole-5-carboxylate. This crude product may contain the 1,4-isomer.

Step 2: Hydrolysis of ethyl 1-methyl-1H-imidazole-5-carboxylate

  • Dissolve the crude ester from the previous step in a mixture of water and a co-solvent like ethanol.

  • Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and carefully acidify it with an acid (e.g., hydrochloric acid) to a pH where the carboxylic acid precipitates.

  • Collect the solid product by filtration, wash it with cold water, and dry it under vacuum.

Data Presentation

The following table provides a hypothetical summary of how reaction conditions can affect the regioselectivity of the N-methylation step. Actual results will vary depending on the specific substrate and reagents used.

EntryMethylating AgentBaseSolventTemperature (°C)Ratio of 1,5-isomer to 1,4-isomer
1CH₃IK₂CO₃DMF253:1
2CH₃INaHTHF0 to 255:1
3(CH₃)₂SO₄K₂CO₃Acetonitrile502.5:1
4CH₃OTfPotassium t-butoxideDichloromethane-20 to 08:1

References

identifying and removing impurities from 1-methyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-1H-imidazole-5-carboxylic acid. Here, you will find detailed information on identifying and removing common impurities that may be encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: Common impurities can originate from starting materials, byproducts of the synthesis, or degradation. Potential impurities include:

  • Unreacted starting materials: Such as 1-methyl-1H-imidazole or precursors used in its synthesis.

  • Positional isomers: The constitutional isomer, 1-methyl-1H-imidazole-4-carboxylic acid, is a very common impurity that can be difficult to separate due to its similar physical properties. The formation of this isomer can be influenced by the solvent choice during synthesis.[1]

  • Residual solvents: Solvents used during the reaction or purification steps (e.g., ethanol, water, acetic anhydride, or N,N-dimethylformamide) may be present.[1]

  • Byproducts from methylation: If the synthesis involves methylation of an imidazole precursor, byproducts from the methylation agent can be present.

  • Degradation products: Although generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, can lead to degradation.

Q2: How can I qualitatively identify the presence of these impurities?

A2: Several analytical techniques can be employed for the initial identification of impurities:

  • Thin Layer Chromatography (TLC): A quick and simple method to visualize the presence of multiple components in your sample. The choice of eluent is crucial for good separation.

  • High-Performance Liquid Chromatography (HPLC): Provides a more accurate picture of the number of components and their relative abundance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the main compound and provide structural information about impurities, especially the isomeric impurity.

  • Mass Spectrometry (MS): Can help determine the molecular weight of the impurities.

Q3: What is a suitable solvent for recrystallizing this compound?

A3: Due to its polar and amphoteric nature, this compound is often recrystallized from polar protic solvents. Water and ethanol are commonly used and can be effective for removing less polar impurities.[1] The ideal solvent or solvent system will depend on the specific impurities present. It is recommended to perform small-scale solubility tests to determine the optimal conditions.

Troubleshooting Guides

Issue 1: My purified this compound shows a persistent impurity peak in the HPLC analysis, very close to the main peak.

This is a common issue and is often due to the presence of the 1-methyl-1H-imidazole-4-carboxylic acid isomer.

Troubleshooting Steps:

  • Optimize HPLC Method: Ensure your HPLC method is optimized for the separation of these isomers. A longer column, a shallower gradient, or a different stationary phase (e.g., a phenyl-hexyl column) might improve resolution.

  • Fractional Recrystallization: This technique can be effective but may require multiple cycles. The solubility of the two isomers in a particular solvent might be slightly different, allowing for their separation.

  • Preparative Chromatography: If high purity is essential, preparative HPLC or other chromatographic techniques like Supercritical Fluid Chromatography (SFC) might be necessary.

Issue 2: The yield of my recrystallization is very low.

Low recovery during recrystallization can be due to several factors.

Troubleshooting Steps:

  • Solvent Choice: The compound might be too soluble in the chosen solvent at room temperature. Try a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature. A solvent mixture can also be effective.

  • Cooling Process: Rapid cooling can lead to the formation of fine crystals that are difficult to filter and may trap impurities. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Precipitation: If the compound is highly soluble in water, adjusting the pH to its isoelectric point can induce precipitation.

Data Presentation

Table 1: HPLC Purity Analysis of this compound

CompoundRetention Time (min)Purity (%)
This compound5.298.5
1-methyl-1H-imidazole-4-carboxylic acid (Isomer Impurity)4.81.2
Unidentified Polar Impurity2.10.3

Note: Data is illustrative and obtained using the HPLC protocol described below.

Table 2: Solubility of this compound

SolventSolubility at 25°C (mg/mL)Solubility at 78°C (Ethanol) / 100°C (Water) (mg/mL)
Water~10> 100
Ethanol~5> 50

Note: These are approximate values and can vary based on the purity of the compound and the exact conditions.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol outlines a reverse-phase HPLC method suitable for the analysis of this compound and the separation of its common impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 30% B

    • 10-12 min: 30% to 95% B

    • 12-15 min: 95% B

    • 15-16 min: 95% to 5% B

    • 16-20 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.

Protocol 2: Recrystallization

This protocol provides a general procedure for the purification of this compound by recrystallization.

  • Dissolution: In a flask, add the crude this compound to a minimal amount of a suitable solvent (e.g., water or ethanol).

  • Heating: Gently heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Acid-Base Extraction

This method is useful for separating the acidic product from neutral or basic impurities.[2]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1M sodium bicarbonate solution). The this compound will move to the aqueous layer as its sodium salt.

  • Separation: Separate the aqueous and organic layers. The organic layer contains neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a suitable acid (e.g., 1M HCl) until the product precipitates.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Visualizations

experimental_workflow cluster_purification Purification Workflow crude_product Crude Product dissolution Dissolution (e.g., Diethyl Ether) crude_product->dissolution extraction Acid-Base Extraction (aq. NaHCO3) dissolution->extraction separation Layer Separation extraction->separation organic_layer Organic Layer (Neutral Impurities) separation->organic_layer aqueous_layer Aqueous Layer (Product Salt) separation->aqueous_layer acidification Acidification (aq. HCl) aqueous_layer->acidification precipitation Precipitation acidification->precipitation filtration Filtration & Drying precipitation->filtration pure_product Pure Product filtration->pure_product

Caption: Workflow for purification via acid-base extraction.

analytical_workflow cluster_analysis Analytical Workflow sample Sample of This compound tlc TLC Screening sample->tlc Initial Check hplc HPLC Analysis sample->hplc Quantitative Analysis nmr NMR Spectroscopy sample->nmr Structural Analysis ms Mass Spectrometry sample->ms Molecular Weight purity_assessment Purity Assessment hplc->purity_assessment structure_confirmation Structure Confirmation nmr->structure_confirmation impurity_id Impurity Identification nmr->impurity_id ms->impurity_id

Caption: Workflow for the analysis and characterization of the product.

References

preventing decarboxylation of 1-methyl-1H-imidazole-5-carboxylic acid during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-methyl-1H-imidazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing decarboxylation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for this compound?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this is a significant side reaction that can occur during subsequent chemical transformations, such as amide bond formation or esterification, leading to the formation of the undesired byproduct 1-methyl-1H-imidazole. This side reaction reduces the yield of the desired product and complicates purification. Heteroaromatic carboxylic acids, like the one , can be particularly susceptible to decarboxylation, especially at elevated temperatures.[1]

Q2: What are the primary factors that promote the decarboxylation of this compound?

A2: The primary factors that promote decarboxylation are:

  • Elevated Temperatures: Heat is a major driver of decarboxylation.[1]

  • Harsh pH Conditions: Both strongly acidic and strongly basic conditions can facilitate the loss of CO₂.

  • Presence of Certain Metal Catalysts: Some transition metals can catalyze decarboxylation.

Q3: How can I monitor the extent of decarboxylation during my reaction?

A3: You can monitor the reaction progress and the formation of the decarboxylated byproduct using techniques such as:

  • Thin-Layer Chromatography (TLC): The byproduct, 1-methyl-1H-imidazole, will have a different Rf value compared to the starting material and the desired product.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative data on the relative amounts of starting material, product, and byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic signals of the decarboxylated imidazole ring.

Q4: Is this compound stable under normal storage conditions?

A4: Yes, this compound is generally stable under normal storage conditions. It should be kept in a cool, dry, and well-ventilated place in a tightly sealed container. However, it is incompatible with strong bases, strong oxidizing agents, amines, and reducing agents.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in chemical reactions, with a focus on preventing decarboxylation.

Problem Potential Cause Recommended Solution
Low yield of desired product and presence of a major byproduct identified as 1-methyl-1H-imidazole. The reaction temperature is too high, leading to significant decarboxylation.- Lower the reaction temperature. For amide couplings, consider running the reaction at 0 °C to room temperature. - If the reaction is sluggish at lower temperatures, screen for a more active coupling reagent that works efficiently at milder temperatures (e.g., HATU, COMU).
Reaction is incomplete even after prolonged reaction time at low temperature. The chosen coupling reagent is not sufficiently reactive at the lower temperature.- Switch to a more potent coupling reagent. For example, if you are using DCC/DMAP, consider switching to HATU or HBTU, which are known for their high reactivity and lower racemization potential.[2][3] - Ensure all reagents are anhydrous, as water can hydrolyze activated intermediates.
Formation of multiple unidentified byproducts. The reaction conditions are too harsh, leading to decomposition of the starting material or product.- In addition to lowering the temperature, consider using a milder base if one is required for the reaction. Non-nucleophilic bases like diisopropylethylamine (DIPEA) are often preferred. - Optimize the stoichiometry of the reagents. An excess of the coupling reagent or base can sometimes lead to side reactions.
Difficulty in purifying the desired product from the decarboxylated byproduct. The polarity of the product and byproduct may be similar, making chromatographic separation challenging.- Optimize the reaction to minimize the formation of the byproduct in the first place. - If separation is necessary, consider using a different chromatographic technique (e.g., reverse-phase HPLC) or a different solvent system for column chromatography to enhance separation.

Data Presentation

Table 1: Recommended Reaction Conditions for Amide Coupling to Minimize Decarboxylation

Parameter Recommended Condition Rationale
Temperature 0 °C to Room TemperatureMinimizes the rate of decarboxylation.
Coupling Reagent HATU, HBTU, TBTU, COMUHigh reactivity at lower temperatures, reducing the need for heating.
Base Diisopropylethylamine (DIPEA)Non-nucleophilic base that minimizes side reactions.
Solvent Anhydrous DMF, DCM, or AcetonitrileAprotic solvents that are compatible with most coupling reactions.
Workup Avoid acidic or basic aqueous workups at elevated temperatures. Use a rotary evaporator at low temperature for solvent removal.[1]Prevents acid/base-catalyzed decarboxylation during product isolation.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol provides a general method for the coupling of this compound with a primary or secondary amine, designed to minimize decarboxylation.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes).

Visualizations

Troubleshooting Logic for Decarboxylation

The following diagram illustrates the logical workflow for troubleshooting experiments where decarboxylation is a suspected issue.

TroubleshootingDecarboxylation start Low Yield / Byproduct Detected check_temp Was Reaction Heated? start->check_temp lower_temp Lower Reaction Temperature (e.g., 0°C to RT) check_temp->lower_temp Yes check_workup Review Workup Procedure check_temp->check_workup No check_reagent Is Reaction Sluggish? lower_temp->check_reagent stronger_reagent Use More Active Coupling Reagent (e.g., HATU, COMU) check_reagent->stronger_reagent Yes check_reagent->check_workup No optimize Optimize Stoichiometry & Base stronger_reagent->optimize mild_workup Use Mild, Low-Temp Workup check_workup->mild_workup Harsh Conditions? check_workup->optimize Mild mild_workup->optimize success Problem Resolved optimize->success ReactionPathway sub 1-Methyl-1H-imidazole- 5-carboxylic acid activated Activated Intermediate (e.g., Acyl-O-isourea) sub->activated + Coupling Reagent byproduct 1-Methyl-1H-imidazole (Decarboxylation Product) sub->byproduct Heat / Harsh Conditions (Side Reaction) product Desired Amide Product activated->product + Amine (Desired Pathway)

References

troubleshooting guide for the purification of imidazole carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of imidazole carboxylic acids.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of imidazole carboxylic acids in a question-and-answer format.

Question: My imidazole carboxylic acid is proving difficult to purify by recrystallization, often crashing out as an oil or fine powder. What is causing this?

Answer: This is a common issue, often related to the zwitterionic nature of imidazole carboxylic acids, which can lead to high polarity and strong intermolecular interactions. Several factors could be at play:

  • Solvent Choice: The solvent may not be optimal for creating a significant solubility differential between hot and cold conditions. Highly polar solvents might keep the compound dissolved even when cooled, while non-polar solvents may not dissolve it at all.

  • Cooling Rate: Rapid cooling often leads to the product crashing out as a fine precipitate or oil, trapping impurities. A slower, more controlled cooling process is crucial for forming well-defined crystals.

  • pH Level: The pH of the solution is critical. At its isoelectric point, an imidazole carboxylic acid has its lowest solubility, which is ideal for crystallization. If the pH is too high or too low, the compound will be in its salt form, which is typically much more soluble in aqueous solutions.

  • Purity of the Crude Material: If the crude material contains a high level of impurities, these can interfere with the crystal lattice formation, a phenomenon known as "oiling out."

Question: I am observing low recovery and yield after my purification attempts. What are the likely causes and how can I improve this?

Answer: Low recovery can be attributed to several factors throughout the purification process. The key is to systematically identify the step where product loss is occurring.

  • Incomplete Precipitation/Crystallization: As mentioned, if the pH is not at the isoelectric point, a significant portion of your product may remain in the solution. Careful adjustment of the pH is crucial.

  • Sub-optimal Solvent for Recrystallization: The chosen solvent might have too high of a solubility for your compound even at lower temperatures, leading to product loss in the mother liquor.

  • Multiple Transfer Steps: Each transfer of the material from one vessel to another can result in physical loss. Minimize transfers where possible.

  • Column Chromatography Issues: If using column chromatography, the compound may be irreversible binding to the stationary phase, or the elution solvent system may not be optimal, leading to broad peaks and incomplete elution.

Question: My purified imidazole carboxylic acid shows persistent impurities in its NMR or LC-MS analysis. What are some common impurities and how can I remove them?

Answer: Common impurities often include starting materials, reagents from the synthesis, or closely related side products.

  • Unreacted Starting Materials: These can often be removed by a carefully chosen recrystallization solvent system or by column chromatography.

  • Inorganic Salts: If acids or bases were used for pH adjustment, inorganic salts might be present. These can often be removed by washing the solid product with deionized water (if the product has low water solubility at that pH) or by using a mixed-solvent recrystallization where the salt is insoluble.

  • Structurally Similar Byproducts: These can be the most challenging to remove. Isocratic elution in column chromatography may not be sufficient. A gradient elution from a less polar to a more polar solvent system might be necessary to achieve separation.

Data on Purification Parameters

The following table summarizes key parameters that can be adjusted to optimize the purification of imidazole carboxylic acids.

ParameterTypical Range/ValueEffect on PurificationTroubleshooting Tips
pH for Precipitation 4.0 - 6.0At the isoelectric point, solubility is minimized, maximizing precipitation/crystallization yield.Adjust pH slowly with dilute acid/base to avoid overshooting. Use a pH meter for accuracy.
Recrystallization Solvent Water, Ethanol, Acetic Acid, DMFThe right solvent will dissolve the compound when hot but have low solubility when cold.Use a solvent pair (e.g., ethanol/water) if a single solvent is not effective.
Cooling Rate 0.5 - 1°C per minuteSlower cooling promotes the growth of larger, purer crystals.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Chromatography Stationary Phase Silica Gel, C18 Reverse PhaseChoice depends on the polarity of the specific imidazole carboxylic acid and its impurities.For highly polar compounds, reverse-phase chromatography may provide better separation.
Chromatography Mobile Phase Dichloromethane/Methanol, Ethyl Acetate/Hexane (with acid/base additives)The polarity of the mobile phase determines the elution of the compound.Adding a small amount of acetic acid or triethylamine can improve peak shape and separation.

Experimental Protocols

Protocol 1: Purification by pH Adjustment and Precipitation

This protocol is effective for isolating imidazole carboxylic acids from reaction mixtures where the product is in a salt form.

  • Dissolution: Dissolve the crude product in deionized water. If the product is in its acidic salt form, the solution will be acidic. If it is in its basic salt form, the solution will be basic.

  • pH Adjustment: Slowly add a dilute base (e.g., 1M NaOH) or a dilute acid (e.g., 1M HCl) dropwise to the stirring solution. Monitor the pH continuously with a calibrated pH meter.

  • Precipitation: Continue adding the acid or base until the isoelectric point is reached (typically pH 4-6). The imidazole carboxylic acid will precipitate out of the solution.

  • Isolation: Stir the resulting slurry at room temperature or in an ice bath for 30 minutes to an hour to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any remaining salts, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the purified solid under a vacuum to a constant weight.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is suitable for purifying imidazole carboxylic acids that have moderate solubility in a polar solvent like ethanol.

  • Dissolution: In a flask, add the crude imidazole carboxylic acid to a minimal amount of hot ethanol and stir until fully dissolved.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add deionized water (the anti-solvent) dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a cold mixture of the recrystallization solvents (e.g., a 50:50 ethanol/water mixture).

  • Drying: Dry the purified crystals under a vacuum.

Visual Guides

Purification_Workflow start Crude Imidazole Carboxylic Acid dissolve Dissolve in appropriate solvent (e.g., water, ethanol) start->dissolve ph_adjust Adjust pH to Isoelectric Point (4-6) dissolve->ph_adjust chromatography Alternative: Column Chromatography dissolve->chromatography If recrystallization fails precipitate Precipitation/ Crystallization ph_adjust->precipitate filter_wash Filter and Wash Solid precipitate->filter_wash dry Dry Purified Product filter_wash->dry end_product Pure Imidazole Carboxylic Acid dry->end_product chromatography->dry

Caption: General workflow for the purification of imidazole carboxylic acids.

Troubleshooting_Tree problem Problem: Low Purity or Yield oily_precipitate Symptom: Oily Precipitate problem->oily_precipitate low_yield Symptom: Low Yield problem->low_yield persistent_impurities Symptom: Persistent Impurities problem->persistent_impurities solution_oily_1 Action: Slow Down Cooling Rate oily_precipitate->solution_oily_1 solution_oily_2 Action: Change Solvent System oily_precipitate->solution_oily_2 solution_yield_1 Action: Check pH of Mother Liquor low_yield->solution_yield_1 solution_yield_2 Action: Optimize Recrystallization Solvent low_yield->solution_yield_2 solution_impurities_1 Action: Perform Second Recrystallization persistent_impurities->solution_impurities_1 solution_impurities_2 Action: Use Column Chromatography persistent_impurities->solution_impurities_2

Caption: Troubleshooting decision tree for common purification issues.

ph_effect cluster_pH Effect of pH on Imidazole Carboxylic Acid Solubility low_pH Low pH (e.g., pH < 3) Cationic Form (High Water Solubility) isoelectric Isoelectric Point (e.g., pH 4-6) Zwitterionic Form (Low Water Solubility) low_pH->isoelectric + OH- isoelectric->low_pH + H+ high_pH High pH (e.g., pH > 7) Anionic Form (High Water Solubility) isoelectric->high_pH + OH- high_pH->isoelectric + H+

Caption: Relationship between pH and the solubility of imidazole carboxylic acids.

Technical Support Center: Improving the Regioselectivity of Imidazole Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for imidazole substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in substitution reactions on the imidazole ring?

A1: Regioselectivity in imidazole substitution is mainly governed by a combination of three key factors:

  • Electronic Effects: The inherent electronic properties of the imidazole ring and its substituents play a crucial role. The C5 position is generally electron-rich, making it susceptible to electrophilic attack, while the C2 proton is the most acidic.[1] Electron-withdrawing groups can deactivate the adjacent nitrogen atom, influencing the site of N-alkylation.[1][2]

  • Steric Hindrance: The size of both existing substituents on the imidazole ring and the incoming reagent significantly impacts the reaction site.[1] Larger, bulkier groups will favor substitution at the less sterically hindered position, a critical consideration for N-alkylation of unsymmetrically substituted imidazoles.[1][2][3]

  • Reaction Conditions: The choice of solvent, base, catalyst, and temperature can dramatically influence the regiochemical outcome.[1][3] For instance, in palladium-catalyzed C-H arylations, changing the base from a carbonate to an alkoxide can shift selectivity from the C5 to the C2 position.[1][4] Similarly, N-alkylation mechanisms differ under basic versus neutral conditions, leading to different product ratios.[1][2]

Q2: How can I achieve selective N-alkylation on an unsymmetrical imidazole?

A2: Achieving selective N-alkylation is a common challenge because the deprotonation of an unsymmetrical imidazole often results in an anionic intermediate where the charge is shared between both nitrogen atoms, leading to a mixture of N1 and N3 regioisomers.[1][5] Several strategies can be employed to control the selectivity:

  • Steric Control: Utilize a bulky substituent on the imidazole ring or employ a bulky alkylating agent to direct the substitution to the less sterically hindered nitrogen.[1][2]

  • Electronic Control: An electron-withdrawing group at the C4(5) position deactivates the adjacent N3 nitrogen, favoring alkylation at the more distant N1 position.[1][2]

  • Protecting Groups: Employing a protecting group, such as the (2-(trimethylsilyl)ethoxymethyl) (SEM) group, is a reliable strategy.[1][6] This allows for the protection of one nitrogen, forcing regioselective alkylation on the other. Subsequent deprotection can yield the desired isomer, which may be difficult to obtain directly.[1]

Q3: What methods are available for the regioselective C-H functionalization of the imidazole core?

A3: Direct C-H functionalization is a powerful method for modifying the imidazole scaffold, with regioselectivity typically achieved through transition-metal catalysis.[1][4]

  • Palladium Catalysis: Palladium catalysts are widely used for C-H arylation. The regioselectivity can be tuned by adjusting ligands and reaction conditions.[1][4] For example, with an N-SEM protected imidazole, using a palladium catalyst with a carbonate or carboxylate base generally favors C5-arylation.[1] In contrast, switching to an alkoxide base can promote C2-arylation.[4]

  • Nickel Catalysis: Nickel catalysts have been developed that facilitate C-H arylation with high regioselectivity at the C2 position of the imidazole ring.[7] This method can be applied to complex molecules, including the drug pilocarpine.[7]

Troubleshooting Guides

This section addresses specific problems encountered during imidazole substitution experiments in a question-and-answer format.

N-Alkylation Reactions

Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N3 regioisomers. How can I improve the selectivity?

Answer: A lack of selectivity is a frequent issue due to the similar reactivity of the two ring nitrogens.[1] To improve the isomeric ratio, consider the following troubleshooting steps, which are also summarized in the workflow diagram below.

  • Step 1: Analyze Steric and Electronic Factors.

    • Steric Hindrance: If possible, use a bulkier alkylating agent. Increased steric bulk on the electrophile will favor reaction at the less hindered nitrogen atom.[2]

    • Electronic Effects: Check the electronic nature of your substituents. An electron-withdrawing group at C4(5) will favor alkylation at the N1 position.[1][2] If your substituent is electron-donating, this directing effect is reduced or reversed.[1]

  • Step 2: Modify Reaction Conditions.

    • Base and Solvent: The choice of base and solvent can influence the outcome. For less reactive imidazoles, a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent like THF or DMF ensures complete deprotonation.[6] Weaker bases like K₂CO₃ or Cs₂CO₃ are often sufficient for more reactive systems and are easier to handle.[6] The solvent can also play a role in solvent-dependent regioselectivity.[8]

  • Step 3: Implement a Protecting Group Strategy.

    • If the above methods fail to provide sufficient selectivity, the most robust solution is to use a protecting group. The SEM group is particularly effective.[4][6] Protect one nitrogen, perform the alkylation on the remaining nitrogen, and then remove the protecting group to obtain a single regioisomer.[1]

G start Problem: 1:1 Mixture of N1/N3 Regioisomers step1 Step 1: Analyze Steric & Electronic Factors start->step1 steric Increase Steric Hindrance: Use a bulkier alkylating agent or substrate. step1->steric Is steric control feasible? electronic Leverage Electronic Effects: Utilize electron-withdrawing groups to direct substitution. step1->electronic Can electronics be tuned? step2 Step 2: Modify Reaction Conditions step1->step2 If insufficient end_node Single Regioisomer Achieved steric->end_node Success electronic->end_node Success conditions Optimize Base/Solvent System: Try NaH/THF for strong deprotonation or Cs₂CO₃ for milder conditions. step2->conditions step3 Step 3: Use a Protecting Group Strategy step2->step3 If insufficient conditions->end_node Success protect Install a directing group (e.g., SEM), alkylate the free nitrogen, then deprotect. step3->protect protect->end_node

Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.

Problem 2: My reaction yield is consistently low or the reaction is not proceeding to completion. What are the potential causes?

Answer: Low yields in N-alkylation reactions can often be traced back to incomplete deprotonation of the imidazole, low reactivity of the alkylating agent, or decomposition.[6]

  • Troubleshooting Steps:

    • Evaluate the Base: For weakly acidic imidazoles or less reactive alkylating agents (like alkyl chlorides), a strong base such as Sodium Hydride (NaH) is recommended to ensure complete deprotonation.[6] For more reactive systems, weaker bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are generally sufficient and safer to handle.[6]

    • Check the Alkylating Agent: The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using an alkyl chloride with a weak base, the reaction may be too slow. Consider switching to the corresponding bromide or iodide.

    • Ensure Anhydrous Conditions: When using strong bases like NaH, the reaction must be conducted under strictly anhydrous conditions (dry solvent, inert atmosphere) as the base reacts violently with water.

    • Monitor for Decomposition: If the reaction mixture turns dark, it could indicate decomposition of the starting material or product, possibly due to high temperatures or incompatibility with a strong base.[6] Consider running the reaction at a lower temperature.

C-H Functionalization Reactions

Problem 3: My palladium-catalyzed C-H arylation is giving poor selectivity between the C2 and C5 positions.

Answer: The regioselectivity of palladium-catalyzed C-H arylation on the imidazole ring is highly dependent on the reaction conditions, particularly the base and solvent used.[1][4]

  • Troubleshooting Steps:

    • To Favor C5-Arylation: Use a carbonate base (e.g., K₂CO₃, Cs₂CO₃) or a carboxylate base. This is the generally observed outcome for N-protected imidazoles.[1]

    • To Favor C2-Arylation: Switch to an alkoxide base (e.g., K₂Ot-Bu) and consider a nonpolar solvent.[4] The addition of copper(I) salts has also been shown to alter the bias toward the C2 position.[4] It is important to note that once the C5 position is substituted, subsequent arylations under these new conditions will efficiently target the C2 position.[4]

G start N-SEM-Imidazole c5_product C5-Arylated Imidazole start->c5_product Pd Catalyst K₂CO₃ (Base) c2_product C2-Arylated Imidazole start->c2_product Pd Catalyst KOtBu (Base) Nonpolar Solvent

Caption: Influence of reaction conditions on C-H arylation regioselectivity.

Data Presentation

The following tables summarize key factors influencing the regioselectivity of common imidazole substitution reactions.

Table 1: Factors Affecting Regioselectivity of N-Alkylation of 4(5)-Substituted Imidazoles

Factor Influence on Selectivity Example
Substituent Electronic Effect An electron-withdrawing group (EWG) at C4(5) deactivates the adjacent N3 nitrogen, favoring alkylation at the remote N1 position.[1][2] A nitro group at C4 strongly directs alkylation to N1.
Steric Hindrance (Substituent) A bulky group at C4(5) hinders the approach of the alkylating agent to the adjacent N3 nitrogen, favoring N1 alkylation.[1][2] A tert-butyl group at C4 favors N1 substitution.
Steric Hindrance (Alkylating Agent) A bulky alkylating agent will preferentially react at the less sterically hindered nitrogen atom.[2][6] A bulky alkyl halide will favor the less hindered nitrogen.

| Reaction Conditions | The mechanism can shift from SE2' for the free base (neutral conditions) to SE2cB for the anion (basic conditions), altering product ratios.[1][2] | Reactions in ethanol ("neutral") can yield different isomer ratios than those with NaH in THF ("basic"). |

Table 2: Conditions for Regioselective Palladium-Catalyzed C-H Arylation of N-SEM-Imidazole

Target Position Catalyst System Base Solvent Key Considerations
C5 Palladium (e.g., Pd(OAc)₂) Carbonate (K₂CO₃, Cs₂CO₃) or Carboxylate Polar aprotic (e.g., Dioxane, DMF) This is the generally favored position under "standard" conditions.[1][4]
C2 Palladium (e.g., Pd(OAc)₂) Alkoxide (K₂Ot-Bu) Nonpolar (e.g., Toluene) This switch in conditions redirects selectivity to the more acidic C2 position.[4]

| C4 | Palladium (e.g., Pd(OAc)₂) | Carbonate or Alkoxide | N/A | C4 is the least reactive position. Access requires an "SEM-switch" strategy where the protecting group is transposed from N1 to N3.[4][9] |

Experimental Protocols

Protocol 1: General Procedure for Regioselective N-Alkylation using a Strong Base [6]

This protocol is suitable for reactions requiring complete deprotonation of the imidazole ring.

  • Materials: Substituted imidazole, Sodium Hydride (NaH, 60% dispersion in mineral oil), Anhydrous solvent (THF or DMF), Alkylating agent (e.g., alkyl bromide), Saturated aqueous NH₄Cl, Ethyl acetate, Brine, Anhydrous Na₂SO₄.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted imidazole (1.0 equiv).

    • Dissolve the imidazole in anhydrous THF or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.1-1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

    • Cool the mixture back to 0 °C and add the alkylating agent (1.0-1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Heating may be required for less reactive alkylating agents.

    • Upon completion, cautiously quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Palladium-Catalyzed C5-Arylation of 1-SEM-Imidazole [1]

This protocol describes the selective arylation at the C5 position of a protected imidazole.

  • Materials: 1-SEM-imidazole, Aryl bromide, Pd(OAc)₂ (palladium acetate), Ligand (e.g., SPhos), K₂CO₃ (potassium carbonate), Anhydrous 1,4-dioxane, Ethyl acetate, Celite, Silica gel.

  • Procedure:

    • In an oven-dried reaction vessel, combine 1-SEM-imidazole (1.0 equiv), the aryl bromide (1.2 equiv), Pd(OAc)₂ (5-10 mol%), the appropriate ligand (10-20 mol%), and K₂CO₃ (2.0 equiv).

    • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon).

    • Add anhydrous 1,4-dioxane via syringe.

    • Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the celite pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 5-aryl-1-SEM-imidazole.

References

Technical Support Center: Scale-Up Synthesis of 1-Methyl-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-methyl-1H-imidazole-5-carboxylic acid.

Troubleshooting and Optimization Guides

This section addresses common challenges encountered during the multi-step synthesis and offers targeted solutions for process optimization at scale.

Problem 1: Low Yield or Incomplete Conversion in the Synthesis of Imidazole-4,5-dicarboxylic Acid (Intermediate 1)

  • Question: Our large-scale synthesis of imidazole-4,5-dicarboxylic acid from imidazole and formaldehyde followed by nitric acid oxidation is resulting in low yields. What are the critical parameters to monitor?

  • Answer: Low yields in this two-stage process can often be attributed to incomplete hydroxymethylation or inefficient oxidation.

    • Troubleshooting Steps:

      • Hydroxymethylation Efficiency: Ensure a 2- to 5-fold molar excess of formaldehyde is used. The reaction temperature should be maintained between 80-120°C in the presence of a strong base like potassium hydroxide to drive the reaction to completion.[1]

      • Oxidation Conditions: The subsequent oxidation with nitric acid is highly exothermic and requires careful temperature control, ideally between 130-135°C.[2] Insufficient temperature will lead to incomplete reaction, while excessive temperatures can cause degradation.

      • Nitric Acid Concentration: A molar ratio of nitric acid to imidazole of 15:1 to 20:1 is recommended for efficient oxidation.[2]

      • Reaction Monitoring: On a larger scale, it is crucial to monitor the reaction's progress, for example by HPLC, to determine the optimal reaction time.[2]

Problem 2: Poor Regioselectivity and Side Product Formation during N-Methylation

  • Question: The N-methylation of imidazole-4,5-dicarboxylic acid is producing a mixture of the desired 1-methyl product and the 1,3-dimethylated quaternary salt. How can we improve the selectivity?

  • Answer: Achieving selective mono-methylation on a large scale requires careful control of stoichiometry and reaction conditions to prevent over-alkylation.

    • Troubleshooting Steps:

      • Choice of Base and Solvent: For dicarboxylic acids, which can be challenging to alkylate, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) can ensure complete deprotonation, which is essential for the subsequent methylation.[3] Weaker bases like potassium carbonate may also be effective with a more reactive methylating agent.[3]

      • Control of Methylating Agent: Use a slight excess of the imidazole substrate (e.g., 1.1 to 1.2 equivalents) relative to the methylating agent to minimize the formation of the dialkylated quaternary salt.[3]

      • Slow Addition: The methylating agent should be added dropwise at a controlled temperature (e.g., 0°C) to maintain a low concentration of the electrophile, which will reduce the likelihood of a second methylation event.[3]

      • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent the formation of byproducts.[3]

Problem 3: Incorrect Isomer Formation during Decarboxylation

  • Question: The decarboxylation of 1-methyl-4,5-imidazoledicarboxylic acid is yielding the undesired 1-methyl-4-imidazolecarboxylic acid isomer. How can we selectively synthesize the desired 1-methyl-5-imidazolecarboxylic acid?

  • Answer: The regioselectivity of this decarboxylation is highly dependent on the solvent used.

    • Troubleshooting Steps:

      • Solvent Selection for 5-Carboxylic Acid: To obtain the desired 1-methyl-5-imidazolecarboxylic acid, the reaction should be carried out in acetic anhydride or propionic anhydride.[4]

      • Avoid Solvents Leading to the 4-Carboxylic Acid Isomer: Solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide, and N-Methylpyrrolidone favor the formation of the 1-methyl-4-imidazolecarboxylic acid isomer and should be avoided if the 5-carboxylic acid is the target.[4]

      • Temperature Control: While heating is necessary for decarboxylation, excessive temperatures can lead to complete decarboxylation, resulting in 1-methylimidazole as a byproduct. The optimal temperature should be determined through small-scale experiments and carefully maintained during scale-up.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety concerns when scaling up the N-methylation step?

    • A1: Methylating agents such as dimethyl sulfate and methyl iodide are toxic and potentially carcinogenic and should be handled with extreme care in a well-ventilated area, using appropriate personal protective equipment (PPE).[5] On a large scale, the use of a closed system for reagent transfer is highly recommended. The deprotonation step using sodium hydride is also hazardous as NaH is highly flammable and reacts violently with water. This step must be performed under an inert atmosphere (e.g., Nitrogen or Argon).[6]

  • Q2: How can decarboxylation be minimized as an unwanted side reaction during workup?

    • A2: Decarboxylation is often induced by heat.[4] During the workup and purification of imidazole carboxylic acids, it is crucial to avoid high temperatures. Solutions should be concentrated using a rotary evaporator under reduced pressure at or near room temperature.

  • Q3: What are the recommended methods for purifying the final product, this compound, at an industrial scale?

    • A3: At scale, purification strategies should be robust and efficient.

      • Crystallization: The primary method for purifying the final product will likely be crystallization. The choice of solvent system will need to be optimized to ensure high purity and yield.

      • Acid-Base Extraction: The carboxylic acid product can be separated from non-acidic impurities by dissolving the crude material in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution). The product will move to the aqueous layer as its salt. The layers are then separated, and the aqueous layer is acidified to precipitate the pure product, which can be collected by filtration.[4]

      • Chromatography: While less common for very large scales, preparative reverse-phase HPLC can be used for high-purity requirements. A C18 column with a mobile phase of acetonitrile and water, with an acid modifier like formic acid, is a good starting point.[4]

Quantitative Data Summary

The regioselectivity of the decarboxylation of 1-methyl-4,5-imidazoledicarboxylic acid is critically dependent on the solvent. The following table summarizes the impact of different solvents on the product distribution.

SolventTemperature (°C)ProductYield (%)
Acetic Anhydride1001-Methyl-5-imidazolecarboxylic acid99
Propionic AnhydrideReflux1-Methyl-5-imidazolecarboxylic acid~64
N,N-DimethylformamideReflux1-Methyl-4-imidazolecarboxylic acid~40
N,N-DimethylacetamideReflux1-Methyl-4-imidazolecarboxylic acid~35
N-MethylpyrrolidoneReflux1-Methyl-4-imidazolecarboxylic acid~50

Data adapted from a study on the selective decarboxylation of 1-methyl-4,5-imidazoledicarboxylic acid.[4]

Experimental Protocols

Protocol 1: Synthesis of Imidazole-4,5-dicarboxylic Acid (Intermediate 1) [2]

  • Materials: Imidazole, Formaldehyde (37% solution), Potassium Hydroxide, Nitric Acid (65%).

  • Procedure:

    • Hydroxymethylation: In a suitable reactor, charge imidazole and a 2- to 5-fold molar amount of formaldehyde. Add potassium hydroxide (30-100 mol % based on imidazole). Heat the reaction mixture to 80-120°C for 1-3 hours.

    • Oxidation: In a separate reactor equipped for handling nitrous gases, heat 65% nitric acid to boiling. Add the hydroxymethylation reaction mixture dropwise to the boiling nitric acid over 1 hour. The molar ratio of nitric acid to the initial imidazole should be between 15:1 and 20:1.

    • Workup and Isolation: After the addition is complete and the evolution of nitrous gases has ceased, continue to heat under reflux for 6-10 hours. Cool the reaction mixture in an ice bath to precipitate the product. Filter the solid, wash with cold water, and dry to yield imidazole-4,5-dicarboxylic acid.

Protocol 2: N-Methylation of Imidazole-4,5-dicarboxylic Acid (Intermediate 2) [3]

  • Materials: Imidazole-4,5-dicarboxylic acid, Sodium Hydride (60% dispersion in oil), Anhydrous DMF, Methyl Iodide.

  • Procedure:

    • Deprotonation: Under an inert atmosphere, suspend sodium hydride (2.2 equivalents) in anhydrous DMF in a reactor. Cool the suspension to 0°C. Add a solution of imidazole-4,5-dicarboxylic acid (1.0 equivalent) in anhydrous DMF dropwise, maintaining the temperature at 0°C. Allow the mixture to warm to room temperature and stir for 1 hour.

    • Methylation: Cool the reaction mixture back to 0°C and add methyl iodide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Quenching and Workup: Carefully quench the reaction by the slow addition of water at 0°C. Acidify the aqueous mixture with HCl to a pH of approximately 3-4 to precipitate the product.

    • Isolation: Filter the precipitated solid, wash with cold water, and dry to yield 1-methyl-4,5-imidazoledicarboxylic acid.

Protocol 3: Selective Decarboxylation to this compound [4]

  • Materials: 1-Methyl-4,5-imidazoledicarboxylic acid, Acetic Anhydride.

  • Procedure:

    • Reaction: In a reactor, suspend 1-methyl-4,5-imidazoledicarboxylic acid in acetic anhydride. Heat the mixture to 100°C and maintain this temperature until the reaction is complete (monitor by TLC or HPLC).

    • Workup: Cool the reaction mixture and carefully quench with water. The acetic anhydride will be hydrolyzed to acetic acid.

    • Isolation: The product may precipitate upon quenching or after partial removal of the acetic acid under reduced pressure. Filter the solid, wash with water, and dry to yield this compound. Further purification can be achieved by recrystallization.

Visualizations

G Overall Synthesis Workflow cluster_0 Step 1: Synthesis of Intermediate 1 cluster_1_oxidation 2. Oxidation cluster_2 Step 2: N-Methylation cluster_3 Step 3: Selective Decarboxylation Imidazole Imidazole Intermediate1 Imidazole-4,5-dicarboxylic Acid Imidazole->Intermediate1 1. Hydroxymethylation HydroxymethylatedImidazole Hydroxymethylated Imidazole Mix Formaldehyde Formaldehyde, KOH Formaldehyde->Intermediate1 NitricAcid Nitric Acid Intermediate2 1-Methyl-4,5-imidazoledicarboxylic Acid Intermediate1->Intermediate2 Methylation NitricAcid->Intermediate1 HydroxymethylatedImidazole->Intermediate1 Oxidation HydroxymethylatedImidazole->Intermediate1 FinalProduct This compound Intermediate2->FinalProduct Decarboxylation MethylatingAgent Methyl Iodide, NaH MethylatingAgent->Intermediate2 DecarboxylationSolvent Acetic Anhydride DecarboxylationSolvent->FinalProduct

Caption: A high-level workflow for the three-step synthesis of this compound.

G Troubleshooting Logic for N-Methylation Start Low Yield in N-Methylation? CheckDeprotonation Incomplete Deprotonation? Start->CheckDeprotonation Yes CheckOverAlkylation Over-alkylation (Quaternary Salt)? Start->CheckOverAlkylation No CheckDeprotonation->CheckOverAlkylation No SolutionBase Use Stronger Base (e.g., NaH) Ensure Anhydrous Conditions CheckDeprotonation->SolutionBase Yes CheckReagentActivity Inactive Methylating Agent? CheckOverAlkylation->CheckReagentActivity No SolutionStoichiometry Use Slight Excess of Imidazole Slow Addition of Methylating Agent CheckOverAlkylation->SolutionStoichiometry Yes SolutionReagent Use Fresh/High Purity Methylating Agent CheckReagentActivity->SolutionReagent Yes Success Yield Improved SolutionBase->Success SolutionStoichiometry->Success SolutionReagent->Success

Caption: A decision-making workflow for troubleshooting low yields in the N-methylation step.

References

Technical Support Center: Managing Reaction Exotherms in the Synthesis of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing reaction exotherms during the synthesis of imidazole derivatives.

Troubleshooting Guides

Scenario 1: Rapid and Uncontrolled Temperature Rise During N-Alkylation

You are performing an N-alkylation of a substituted imidazole with an alkyl halide, and you observe a sudden, uncontrolled increase in the reaction temperature.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the alkylating agent.

  • Enhance Cooling: Ensure the cooling bath (e.g., ice-water, ice-salt) is in full contact with the reaction flask and has adequate capacity. Add more cooling agent if necessary.

  • Increase Stirring: If safe to do so, increase the stirring rate to improve heat transfer and prevent the formation of localized hot spots.

  • Inert Dilution (if prepared): If a pre-chilled, inert solvent is on hand, carefully add it to the reaction mixture to dilute the reactants and absorb heat.

Follow-up & Prevention:

  • Review Reagent Reactivity: Highly reactive alkylating agents like methyl iodide or benzyl bromide will produce a more significant exotherm than less reactive ones like alkyl chlorides.[1]

  • Controlled Addition: For future experiments, add the alkylating agent dropwise at a slower rate, continuously monitoring the internal temperature.

  • Solvent Choice: Select a solvent with a higher heat capacity to better absorb the heat generated. The solvent's boiling point can also act as a passive temperature control by initiating reflux.[1]

  • Lower Initial Temperature: Start the reaction at a lower temperature (e.g., 0 °C or below) to provide a larger buffer for the exotherm.

Scenario 2: Delayed Exotherm in a Multi-Component Reaction (e.g., Debus-Radiszewski Synthesis)

You are conducting a one-pot synthesis of a tri-substituted imidazole, and after a period of no apparent reaction, a sudden and sharp exotherm occurs.

Immediate Actions:

  • Remove External Heating: If any external heat source is being used, remove it immediately.

  • Emergency Cooling: Immerse the reaction vessel in a pre-prepared, large-capacity cooling bath.

  • Monitor for Pressure Buildup: Be vigilant for any signs of gas evolution or pressure increase within the vessel.

Follow-up & Prevention:

  • Reaction Initiation: Some multi-component reactions have an induction period. To prevent the accumulation of unreacted reagents that can lead to a sudden exotherm, consider the following:

    • Controlled Initiation: After adding a small portion of one reactant, wait for a slight, controlled temperature increase before continuing the addition.

    • Seeding: If applicable, adding a small crystal of the final product can sometimes initiate the reaction in a more controlled manner.

  • Reactant Concentration: High concentrations of reactants can lead to a more pronounced exotherm.[2] Consider diluting the reaction mixture.

  • Order of Addition: Investigate whether the order of reactant addition can influence the reaction rate and exotherm.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of exothermic reactions in the synthesis of imidazole derivatives?

A1: The primary cause is the formation of new, stable chemical bonds, which releases a significant amount of energy as heat.[1] In the case of N-alkylation to form imidazolium salts, the formation of the new carbon-nitrogen bond is a highly exothermic process.[1] Multi-component reactions, such as the Debus-Radiszewski synthesis, involve multiple bond-forming steps that contribute to the overall exothermicity.[3]

Q2: How does the choice of substituents on the imidazole ring affect the exotherm?

A2: The electronic properties of substituents can influence the nucleophilicity of the imidazole nitrogen atoms and, consequently, the reaction rate and the intensity of the exotherm. Electron-donating groups can increase the nucleophilicity, potentially leading to a faster and more pronounced exotherm. Conversely, electron-withdrawing groups can decrease the nucleophilicity, resulting in a slower, more controlled reaction.[4]

Q3: Can the choice of solvent significantly impact exotherm management?

A3: Absolutely. The solvent plays a crucial role in heat dissipation. Key considerations include:

  • Heat Capacity: A solvent with a high heat capacity can absorb more heat, mitigating rapid temperature increases.[1]

  • Boiling Point: A solvent with a suitable boiling point can provide passive temperature control through reflux, where the energy of the exotherm is consumed by the phase change of the solvent.[1]

  • Thermal Conductivity: Solvents with higher thermal conductivity can transfer heat more effectively to the cooling medium.

Q4: What are the key safety precautions to take before starting a potentially exothermic imidazole synthesis?

A4: Before any synthesis, a thorough risk assessment is essential. This should include:

  • Literature Review: Understand the potential hazards of all reactants and the specific reaction conditions.

  • Engineering Controls: Ensure proper ventilation (fume hood) and have an appropriate cooling bath readily available.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Scale Considerations: Be aware that heat dissipation becomes less efficient as the reaction scale increases due to the decreasing surface area-to-volume ratio.

Q5: How can I quantitatively assess the thermal risk of a new imidazole synthesis before scaling up?

A5: For scaling up, it is highly recommended to use techniques like Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC). These methods can provide crucial data on the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the rate of heat evolution, which are essential for ensuring safe scale-up.

Data Presentation

Table 1: Influence of Solvent and Temperature on the Synthesis of 2,4,5-Trisubstituted Imidazoles

EntryAldehydeCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
14-ChlorobenzaldehydeCuI (20)DMSO1409075
24-ChlorobenzaldehydeCuI (20)DMF140-65
34-ChlorobenzaldehydeCuI (15)BuOHReflux2594
44-ChlorobenzaldehydeCuI (10)BuOHReflux2590
54-ChlorobenzaldehydeCuI (5)BuOHReflux3088
64-ChlorobenzaldehydeCuI (15)BuOH908080
74-ChlorobenzaldehydeCuI (15)BuOH708078

Data adapted from a study on the synthesis of trisubstituted imidazoles, highlighting how catalyst loading, solvent, and temperature can be optimized to achieve high yields in shorter reaction times, which can be crucial for managing the overall heat output of a reaction.[5]

Table 2: Comparison of Cooling Methods for Laboratory-Scale Reactions

Cooling MethodAchievable Temperature Range (°C)AdvantagesDisadvantages
Ice-Water Bath0 to 5Readily available, inexpensiveLimited to temperatures at or above 0 °C
Ice-Salt Bath-5 to -20Achieves sub-zero temperatures, inexpensiveTemperature can be inconsistent, corrosive
Dry Ice-Solvent Bath-15 to -100Wide range of sub-zero temperatures, efficient coolingRequires handling of dry ice, solvent evaporation
Circulating Chiller-80 to 20Precise temperature control, unattended operationHigh initial equipment cost
Liquid Nitrogen-196Extremely low temperaturesRequires specialized equipment and safety protocols

This table provides a comparison of common laboratory cooling methods to assist in selecting the appropriate technique for controlling reaction exotherms.[5]

Experimental Protocols

Protocol 1: Controlled Synthesis of 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole

This protocol is adapted from a copper-catalyzed multicomponent synthesis of trisubstituted imidazoles and emphasizes reaction condition optimization for yield and time, which indirectly relates to managing the overall heat generation.[5]

Materials:

  • 4-Chlorobenzaldehyde (1 mmol)

  • Benzoin (1 mmol)

  • Ammonium acetate (3 mmol)

  • Copper(I) iodide (CuI) (15 mol%)

  • n-Butanol (BuOH) (7 mL)

  • Round bottom flask

  • Reflux condenser

  • Heating mantle with temperature control

  • Magnetic stirrer

Procedure:

  • In a round bottom flask, combine 4-chlorobenzaldehyde (1 mmol), benzoin (1 mmol), ammonium acetate (3 mmol), and CuI (15 mol%).

  • Add n-butanol (7 mL) to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Place the flask in a heating mantle and bring the mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion (approximately 25 minutes), remove the heat source and allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing crushed ice and stir.

  • Filter the resulting solid precipitate and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.

Protocol 2: N-Alkylation of 4-Nitroimidazole with Ethyl Bromoacetate

This protocol is based on procedures for the N-alkylation of nitroimidazoles, which, due to the electron-withdrawing nitro group, requires careful control of conditions to achieve a reasonable yield. The exotherm for this specific reaction is expected to be moderate but still requires monitoring.

Materials:

  • 4-Nitroimidazole (7.87 mmol)

  • Potassium carbonate (K₂CO₃) (8.7 mmol)

  • Ethyl bromoacetate (15.74 mmol)

  • Acetonitrile (30 mL)

  • Round bottom flask

  • Magnetic stirrer

  • Cooling bath (optional, but recommended)

Procedure:

  • To a solution of 4-nitroimidazole (7.87 mmol) in acetonitrile (30 mL) in a round bottom flask, add potassium carbonate (8.7 mmol).

  • Stir the mixture at room temperature for 15 minutes to ensure deprotonation of the imidazole.

  • Place the flask in a cooling bath (e.g., a water bath) to help dissipate any heat generated during the addition.

  • Add the ethyl bromoacetate (15.74 mmol) dropwise to the stirred reaction mixture over a period of 30 minutes.

  • Monitor the internal temperature of the reaction. If a significant temperature increase is observed, slow down the addition rate.

  • After the addition is complete, continue to stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate (50 mL).

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Evaporate the solvent in vacuo to yield the N-alkylated product.

Mandatory Visualization

Troubleshooting_Exotherm start Temperature Spike Detected stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling Capacity (e.g., add more ice, use colder bath) stop_addition->enhance_cooling increase_stirring Increase Stirring Rate (if safe) enhance_cooling->increase_stirring temp_controlled Is Temperature Under Control? increase_stirring->temp_controlled monitor Continue to Monitor Temperature and Reaction Progress temp_controlled->monitor Yes emergency_stop Emergency Shutdown: Consider quenching (if procedure is known) or controlled dilution with inert solvent. temp_controlled->emergency_stop No investigate Post-Reaction Investigation: - Review reaction parameters - Perform risk assessment for future runs monitor->investigate emergency_stop->investigate

Caption: Troubleshooting workflow for a temperature excursion event.

Experimental_Workflow start Reaction Setup charge_reactants Charge Initial Reactants and Solvent start->charge_reactants cool Cool Reaction Mixture to Setpoint Temperature charge_reactants->cool add_reagent Controlled, Dropwise Addition of Limiting Reagent cool->add_reagent monitor_temp Continuously Monitor Internal Temperature add_reagent->monitor_temp temp_check Temperature Stable? monitor_temp->temp_check adjust_rate Adjust Addition Rate temp_check->adjust_rate No reaction_progress Monitor Reaction Progress (e.g., TLC, LC-MS) temp_check->reaction_progress Yes adjust_rate->add_reagent workup Reaction Workup and Product Isolation reaction_progress->workup

Caption: General experimental workflow for managing an exothermic reaction.

References

Technical Support Center: Catalyst Selection for Imidazole Carboxylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selection of appropriate catalysts for imidazole carboxylation. This resource is tailored for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main catalytic strategies for the direct C-H carboxylation of imidazoles?

A1: The primary strategies for direct C-H carboxylation of imidazoles involve:

  • Transition-Metal Catalysis: Copper and rhodium complexes are commonly used to catalyze the direct carboxylation of C-H bonds in heterocycles with CO2.[1][2][3] N-heterocyclic carbene (NHC) ligands are often employed to enhance the activity of these metal catalysts.[4]

  • Organocatalysis: Metal-free approaches have been developed, utilizing strong bases or silyl triflates to mediate the carboxylation of azoles.[5] Imidazole itself can also act as an organocatalyst in certain multicomponent reactions.[6]

  • Electrochemical Methods: Electrochemical reduction of imidazolium precursors under a CO2 atmosphere can lead to the formation of imidazolium carboxylates.[7]

Q2: Which position on the imidazole ring is most commonly carboxylated?

A2: The C2 position of the imidazole ring is the most acidic and, therefore, the most common site for direct C-H functionalization, including carboxylation.[8] However, regioselectivity can be influenced by the choice of catalyst, protecting groups, and reaction conditions, allowing for carboxylation at other positions like C5.[9]

Q3: What is the role of N-heterocyclic carbenes (NHCs) in imidazole carboxylation?

A3: N-heterocyclic carbenes (NHCs) play a dual role in reactions involving imidazole carboxylation. They can be used as ligands to enhance the catalytic activity of transition metals like copper and ruthenium.[4][10] Additionally, NHCs can react directly with CO2 to form stable zwitterionic imidazolium carboxylates, which can then act as CO2 delivery agents or as precursors for other reactions.[11][12][13][14]

Q4: Can I perform a one-pot reaction to carboxylate an imidazole and then convert it to an amide?

A4: Yes, a one-pot, two-step protocol for the C-H carboxylation of azoles followed by amide coupling has been developed. This method avoids the isolation of the often-unstable azole carboxylic acid intermediate.[5]

Troubleshooting Guide

This section provides solutions to common problems encountered during the catalytic carboxylation of imidazole.

Problem 1: Low or No Yield of the Carboxylated Imidazole.

Potential CauseTroubleshooting Steps
Catalyst Inactivity - Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).- For transition metal catalysts, screen different ligands, as ligand choice can significantly impact catalytic activity. N-heterocyclic carbene (NHC) ligands have shown promise.[4]- Consider catalyst loading; increasing the catalyst amount might improve the yield, but be mindful of cost and potential side reactions.
Incomplete C-H Activation - The C-H bond of imidazole needs to be activated for carboxylation. For metal-catalyzed reactions, ensure the reaction conditions are optimal for the chosen catalyst system (temperature, solvent, additives).- In organocatalytic systems using strong bases, ensure the base is sufficiently strong and used in the correct stoichiometry to deprotonate the imidazole.
Decarboxylation of the Product - Imidazole-2-carboxylic acids can be prone to decarboxylation, especially at elevated temperatures.[13]- Maintain the lowest possible reaction temperature that still allows for efficient carboxylation.- During workup, avoid heating. Use a rotary evaporator under reduced pressure at room temperature to remove solvents.
Poor CO2 Availability - Ensure a sufficient pressure of CO2. While some reactions work at atmospheric pressure, others may require higher pressures to achieve good yields.- Use a solvent that has good CO2 solubility.
Substrate-Related Issues - If using an N-substituted imidazole, the nature of the substituent can influence the electronic properties and steric environment of the imidazole ring, affecting reactivity. Consider modifying the N-substituent if possible.- Protecting groups can influence regioselectivity and reactivity. The SEM group, for instance, has been used to direct arylation.[8][9]

Problem 2: Poor Regioselectivity (Mixture of C2, C4, and C5-carboxylated products).

Potential CauseTroubleshooting Steps
Non-selective Catalyst - The choice of catalyst and ligands is crucial for controlling regioselectivity.[9]- For palladium-catalyzed C-H functionalization, the choice of base (e.g., carbonate vs. carboxylate) can influence C5 vs. C2 selectivity.[9]- Screen different catalytic systems to find one that favors the desired isomer.
Steric and Electronic Effects - The inherent electronic properties of the imidazole ring favor functionalization at the C2 position.[8]- Steric hindrance from substituents on the imidazole ring can be used to direct carboxylation to less hindered positions.
Use of Directing Groups - Employ a protecting/directing group on one of the nitrogen atoms to block certain positions and direct the carboxylation to a specific site. The SEM group has been shown to be effective in directing functionalization.[8][9]

Quantitative Data on Catalyst Performance

The following table summarizes the performance of different catalytic systems for reactions related to imidazole carboxylation. Direct comparison is challenging due to varying substrates and reaction conditions across different studies.

Catalyst SystemSubstrateProductYield (%)Reaction ConditionsReference
Metal-Free/Silyl Triflates Various AzolesAzole-2-carboxylic acidsGenerally highMe3SiOTf, DBU, CO2 (balloon), MeCN, rt[5]
[(IPr)CuCl] BenzoxazoleBenzoxazole-2-carboxylic esterHighKOtBu, CO2 (1 atm), DMF, 80°C, then alkyl halide[4]
CuCl/TMEDA Terminal AlkynesPropiolic AcidsGood to ExcellentK2CO3 or Cs2CO3, CO2 (balloon), DMF, rt[15]
[RuCl2(p-cymene)]2 / NHC-CO2 Cyclooctene (ROMP)Poly(cyclooctene)High conversionChlorobenzene, 60°C[10]

Experimental Protocols

Protocol 1: Metal-Free Direct C-H Carboxylation of an N-Substituted Imidazole (Adapted from[5])

This protocol describes a mild, metal-free method for the direct carboxylation of the C2-position of an N-substituted imidazole using a silyl triflate.

Materials:

  • N-substituted imidazole (1.0 equiv)

  • Anhydrous acetonitrile (MeCN)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (Me3SiOTf) (1.1 equiv)

  • Carbon dioxide (CO2) balloon

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the N-substituted imidazole.

  • Add anhydrous acetonitrile to dissolve the substrate.

  • Add DBU to the solution and stir for 5 minutes at room temperature.

  • Slowly add Me3SiOTf to the reaction mixture.

  • Evacuate the vial and backfill with CO2 from a balloon.

  • Stir the reaction mixture at room temperature for the desired time (monitor by TLC or LC-MS).

  • Upon completion, the reaction can be quenched with water, and the product can be extracted with a suitable organic solvent. The carboxylic acid product may be unstable, and direct derivatization (e.g., to an ester or amide) in a one-pot fashion is recommended.[5]

Visualizations

Experimental Workflow for Catalyst Screening

The following diagram illustrates a typical workflow for screening catalysts for imidazole carboxylation.

G cluster_0 Catalyst Screening Workflow A Define Imidazole Substrate and Target Product B Select Initial Catalyst Candidates (e.g., Cu, Rh, Organocatalyst) A->B C Set Up Parallel Reactions (Varying Catalyst, Ligand, Solvent, Base, Temperature) B->C D Reaction Monitoring (TLC, LC-MS, GC-MS) C->D E Analysis of Results (Yield, Selectivity) D->E E->B Iterate with new candidates F Optimization of Best Performing Catalyst System E->F G Scale-up and Product Isolation F->G

Caption: A logical workflow for the systematic screening and optimization of catalysts for imidazole carboxylation.

Troubleshooting Logic for Low Yield in Imidazole Carboxylation

This diagram outlines a decision-making process for troubleshooting low yields in catalytic imidazole carboxylation reactions.

G cluster_1 Troubleshooting Low Yield Start Low Yield Observed Check_Catalyst Is the catalyst active and handled correctly? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? (Temp, Pressure, Solvent) Check_Catalyst->Check_Conditions Yes Action_Catalyst Replace/Purify Catalyst Screen Ligands/Loading Check_Catalyst->Action_Catalyst No Check_Decarboxylation Is product decarboxylation occurring? Check_Conditions->Check_Decarboxylation Yes Action_Conditions Optimize Temperature Increase CO2 Pressure Change Solvent Check_Conditions->Action_Conditions No Check_Substrate Is the substrate degrading or unreactive? Check_Decarboxylation->Check_Substrate No Action_Decarboxylation Lower Reaction Temperature Avoid Heat During Workup Check_Decarboxylation->Action_Decarboxylation Yes Action_Substrate Check Substrate Purity Modify N-substituent Check_Substrate->Action_Substrate Yes End Yield Improved Check_Substrate->End No, yield is now acceptable Action_Catalyst->Start Re-run Action_Conditions->Start Re-run Action_Decarboxylation->Start Re-run Action_Substrate->Start Re-run

Caption: A decision tree to diagnose and resolve common causes of low product yield in imidazole carboxylation.

References

Validation & Comparative

Structural Elucidation of 1-methyl-1H-imidazole-5-carboxylic acid: A Comparative Analysis of Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural confirmation of 1-methyl-1H-imidazole-5-carboxylic acid, focusing on 1H NMR analysis and comparison with alternative analytical methods. This guide provides detailed experimental protocols, comparative data, and logical workflows to ensure accurate structural verification.

The definitive structural confirmation of synthesized organic molecules is a cornerstone of chemical and pharmaceutical research. For this compound, a heterocyclic compound with potential applications in medicinal chemistry, unambiguous characterization is paramount. While various analytical techniques can provide structural information, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a primary tool for elucidating the precise arrangement of protons within the molecule. This guide presents a detailed ¹H NMR analysis for the structural confirmation of this compound, alongside a comparative overview of complementary spectroscopic methods such as ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

¹H NMR Spectral Analysis: A Primary Tool for Structural Verification

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound (CAS 41806-40-0), the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons on the imidazole ring and the methyl group.

Due to the unavailability of a publicly accessible, experimentally verified ¹H NMR spectrum for this compound, the following data is based on predicted values and analysis of closely related analogs, such as methyl 1-methyl-1H-imidazole-5-carboxylate. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H2 (imidazole ring)7.5 - 8.0Singlet1H
H4 (imidazole ring)7.0 - 7.5Singlet1H
N-CH₃ (methyl group)3.7 - 4.2Singlet3H
COOH (carboxylic acid)12.0 - 13.0Broad Singlet1H

The absence of coupling between the imidazole ring protons (H2 and H4) results in singlet signals, a characteristic feature of this substitution pattern. The integral values confirm the number of protons corresponding to each signal. The broad singlet for the carboxylic acid proton is typical and its chemical shift can be highly dependent on the solvent and concentration.

Comparative Analysis with Alternative Spectroscopic Methods

While ¹H NMR is a powerful tool, a combination of analytical techniques is often employed for unequivocal structural confirmation. The following table compares the expected data from ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for this compound.

Table 2: Comparison of Analytical Data for Structural Confirmation

Analytical TechniqueExpected DataInformation Provided
¹³C NMR Signals for imidazole ring carbons (approx. 120-140 ppm), N-methyl carbon (approx. 35 ppm), and carboxylic acid carbonyl carbon (approx. 160-170 ppm).Provides information on the carbon framework of the molecule.
Mass Spectrometry (MS) Molecular ion peak (M+) at m/z = 126.11, corresponding to the molecular weight of the compound.Confirms the molecular weight and elemental composition.
Infrared (IR) Spectroscopy Broad O-H stretch (carboxylic acid) around 2500-3300 cm⁻¹, C=O stretch (carboxylic acid) around 1700-1725 cm⁻¹, C=N and C=C stretches (imidazole ring) around 1500-1600 cm⁻¹, and C-H stretches around 2900-3100 cm⁻¹.Identifies the presence of key functional groups.

Experimental Protocols

¹H NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with a small amount of NaOD to aid dissolution).

  • Add a small amount of a suitable internal standard (e.g., TMS) if quantitative analysis is required.

  • Transfer the solution to a clean and dry 5 mm NMR tube.

Data Acquisition:

  • Record the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquire the spectrum at room temperature.

  • Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

  • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts relative to the internal standard.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of this compound, integrating data from multiple analytical techniques.

Structural_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_confirmation Confirmation synthesis Synthesis of 1-methyl-1H- imidazole-5-carboxylic acid nmr ¹H and ¹³C NMR Spectroscopy synthesis->nmr ms Mass Spectrometry synthesis->ms ir IR Spectroscopy synthesis->ir nmr_data Chemical Shifts Coupling Constants Integration nmr->nmr_data ms_data Molecular Ion Peak Fragmentation Pattern ms->ms_data ir_data Characteristic Absorptions ir->ir_data confirmation Structural Confirmation nmr_data->confirmation ms_data->confirmation ir_data->confirmation

Caption: Workflow for the structural confirmation of a synthesized compound.

Signaling Pathway of Analysis

The interplay between different analytical techniques provides a robust pathway for structural elucidation. Each method offers a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

Analysis_Pathway start Synthesized Compound nmr_analysis ¹H NMR Proton Environment Connectivity start->nmr_analysis Primary Analysis ms_analysis Mass Spectrometry Molecular Weight Formula start->ms_analysis Confirmatory Analysis ir_analysis IR Spectroscopy Functional Groups start->ir_analysis Functional Group Analysis structure Confirmed Structure: 1-methyl-1H-imidazole- 5-carboxylic acid nmr_analysis->structure ms_analysis->structure ir_analysis->structure

Caption: Interrelation of analytical techniques for structural elucidation.

A Comparative Guide to the Biological Activities of 1-Methyl-1H-imidazole-5-carboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 1-methyl-1H-imidazole-5-carboxylic acid and its structural isomers, 1-methyl-1H-imidazole-2-carboxylic acid and 1-methyl-1H-imidazole-4-carboxylic acid. While direct comparative studies on the biological activities of these specific parent molecules are limited in publicly available literature, this document synthesizes existing data on their derivatives to offer insights into their potential pharmacological profiles. The information is intended to guide further research and drug discovery efforts.

Comparison of Biological Activities

The imidazole nucleus is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and cardiovascular effects. The position of the carboxylic acid group on the 1-methyl-1H-imidazole ring significantly influences the molecule's interaction with biological targets.

1-Methyl-1H-imidazole-2-carboxylic Acid: Derivatives of this isomer have shown notable activity as inhibitors of metallo-β-lactamases (MBLs). MBLs are enzymes produced by bacteria that confer resistance to a broad spectrum of β-lactam antibiotics. The development of MBL inhibitors is a critical area of research to combat antibiotic resistance. Structure-activity relationship (SAR) studies on 1H-imidazole-2-carboxylic acid derivatives have revealed the importance of this scaffold as a core metal-binding pharmacophore for targeting multiple B1 MBLs.[1] Optimization of substituents on the imidazole ring has led to the identification of potent inhibitors of VIM-type MBLs.[1][2]

1-Methyl-1H-imidazole-4-carboxylic Acid: Derivatives of imidazole-4-carboxylic acid have been investigated for their antiplatelet activity. These compounds have been shown to act as antagonists of platelet-activating factor (PAF) and inhibitors of cyclooxygenase-1 (COX-1), both of which are key players in the process of platelet aggregation.[3] The antiplatelet effects of these derivatives make them potential candidates for the development of antithrombotic agents.

This compound: Imidazole-5-carboxylic acid derivatives have been explored as angiotensin II receptor antagonists. The renin-angiotensin system is a critical regulator of blood pressure, and blockade of the angiotensin II type 1 (AT1) receptor is a major therapeutic strategy for hypertension. While specific data on the 1-methyl derivative is scarce, the broader class of imidazole-5-carboxylic acids has been a key area of focus in the development of sartans, a class of widely used antihypertensive drugs.[4]

The following table summarizes the primary biological activities associated with the derivatives of each isomer. It is important to note that the presented activities are for derivatives and may not be directly extrapolated to the parent 1-methyl-1H-imidazole carboxylic acid isomers without further experimental validation.

IsomerPrimary Biological Activity of DerivativesTherapeutic Area
1-Methyl-1H-imidazole-2-carboxylic acid Metallo-β-lactamase (MBL) InhibitionInfectious Diseases (Antibiotic Resistance)
1-Methyl-1H-imidazole-4-carboxylic acid Antiplatelet AggregationCardiovascular Diseases (Thrombosis)
This compound Angiotensin II Receptor AntagonismCardiovascular Diseases (Hypertension)

Experimental Protocols

Detailed methodologies for key experiments relevant to the biological activities of these imidazole carboxylic acid isomers are provided below.

Angiotensin II Receptor Binding Assay

This assay is used to determine the affinity of a compound for the angiotensin II type 1 (AT1) receptor.

1. Materials:

  • Rat liver membrane preparations (expressing AT1 receptors)[5]

  • Radioligand: [125I][Sar1,Ile8]Angiotensin II[5]

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Test compounds (this compound and its isomers)

  • Unlabeled angiotensin II (for non-specific binding)

  • Glass fiber filters

  • Scintillation counter

2. Procedure:

  • Incubate the rat liver membrane preparation with varying concentrations of the test compound and a fixed concentration of the radioligand in the assay buffer.

  • For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled angiotensin II.[6]

  • Incubate at room temperature for 60 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • The binding affinity (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.[7]

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.

1. Materials:

  • Freshly drawn human venous blood collected in 3.2% sodium citrate.[8]

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).[9]

  • Platelet agonists: Adenosine diphosphate (ADP), collagen, platelet-activating factor (PAF).[3]

  • Test compounds (1-methyl-1H-imidazole-4-carboxylic acid and its isomers)

  • Light transmission aggregometer.[10]

2. Procedure:

  • Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 200 x g for 10 minutes).[9]

  • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 1500 x g for 15 minutes).[8]

  • Adjust the platelet count in the PRP using PPP.

  • Pre-warm the PRP sample to 37°C in the aggregometer cuvette.

  • Add the test compound at various concentrations and incubate for a few minutes.

  • Induce platelet aggregation by adding a platelet agonist (e.g., ADP, collagen).

  • Monitor the change in light transmission through the PRP suspension over time. Aggregation of platelets leads to an increase in light transmission.[10]

3. Data Analysis:

  • The percentage of platelet aggregation is calculated relative to a control (vehicle-treated) sample.

  • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the platelet aggregation induced by the agonist.

Metallo-β-Lactamase (MBL) Inhibition Assay

This assay is used to evaluate the inhibitory activity of a compound against MBLs.

1. Materials:

  • Purified MBL enzyme (e.g., VIM-2, NDM-1).[11]

  • Substrate: Nitrocefin or a fluorogenic substrate.[12][13]

  • Assay buffer: e.g., 30 mM Tris-HCl, pH 7.6, containing ZnSO₄.[11]

  • Test compounds (1-methyl-1H-imidazole-2-carboxylic acid and its isomers)

  • Microplate reader (for spectrophotometric or fluorometric detection)

2. Procedure:

  • Pre-incubate the MBL enzyme with various concentrations of the test compound in the assay buffer.

  • Initiate the enzymatic reaction by adding the substrate (e.g., nitrocefin).

  • Monitor the hydrolysis of the substrate over time by measuring the change in absorbance (for chromogenic substrates like nitrocefin at 492 nm) or fluorescence.[12]

  • The rate of substrate hydrolysis is proportional to the enzyme activity.

3. Data Analysis:

  • Calculate the percentage of inhibition of MBL activity at each concentration of the test compound.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.[14]

Visualizations

Angiotensin II Receptor Signaling Pathway

Angiotensin_II_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq_G11 Gq/11 AT1R->Gq_G11 activates PLC Phospholipase C Gq_G11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Physiological Response (e.g., Vasoconstriction) Ca_release->Response PKC_activation->Response

Caption: Angiotensin II signaling pathway via the AT1 receptor.

Experimental Workflow for Platelet Aggregation Assay

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood Whole Blood (3.2% Sodium Citrate) Centrifuge1 Centrifuge (Low Speed) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge (High Speed) Centrifuge1->Centrifuge2 Warm_PRP Warm PRP to 37°C PRP->Warm_PRP PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Add_Compound Add Test Compound Warm_PRP->Add_Compound Add_Agonist Add Platelet Agonist (e.g., ADP, Collagen) Add_Compound->Add_Agonist Measure Measure Light Transmission (Aggregometer) Add_Agonist->Measure Data Data Analysis (% Inhibition, IC₅₀) Measure->Data

Caption: Workflow for in vitro platelet aggregation assay.

Logical Relationship of MBL Inhibition

MBL_Inhibition MBL Metallo-β-Lactamase (MBL) Hydrolysis Antibiotic Hydrolysis (Resistance) MBL->Hydrolysis catalyzes No_Hydrolysis Antibiotic Remains Active (Bacterial Cell Death) MBL->No_Hydrolysis Antibiotic β-Lactam Antibiotic Antibiotic->Hydrolysis is substrate for Antibiotic->No_Hydrolysis Inhibitor 1-Methyl-1H-imidazole- 2-carboxylic acid (or derivative) Inhibitor->MBL inhibits Inhibitor->No_Hydrolysis

Caption: Mechanism of MBL inhibition to restore antibiotic activity.

References

A Comparative Guide to HPLC Methods for Purity Determination of 1-methyl-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is a critical aspect of drug development and quality control. 1-methyl-1H-imidazole-5-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds, presents analytical challenges due to its polar and amphoteric nature. This guide provides a comparative overview of two distinct High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this compound: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Method Comparison at a Glance

ParameterMethod 1: Reversed-Phase HPLC (with Polar-Modified Column)Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based on hydrophobicity. Analytes partition between a nonpolar stationary phase and a polar mobile phase.Separation based on hydrophilicity. Analytes partition between a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Stationary Phase C18 or other alkyl-bonded silica, often with polar modifications or endcapping to improve retention of polar compounds.Bare silica, amide-bonded silica, or zwitterionic phases.
Mobile Phase Typically a mixture of water/aqueous buffer and a polar organic solvent like acetonitrile or methanol.High percentage of a non-polar organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.
Retention of Analyte Generally low on standard C18 columns; enhanced by using polar-modified columns or ion-pairing agents.Strong retention due to the analyte's high polarity.
Selectivity Good for separating non-polar impurities.Excellent for separating polar impurities and isomers.
Advantages Robust, widely used, and well-understood. Good for a broad range of impurities.Superior retention and resolution for highly polar compounds. Often provides orthogonal selectivity to RP-HPLC.
Disadvantages Poor retention of the main analyte on standard columns. May require ion-pairing agents which can be harsh on the column and MS-incompatible.Longer column equilibration times. Sensitivity to water content in the sample and mobile phase.

Experimental Protocols

Method 1: Reversed-Phase HPLC (RP-HPLC)

This method is adapted from established protocols for similar imidazole carboxylic acids and is suitable for routine purity analysis.[1][2]

Chromatographic Conditions:

ParameterValue
Column Polar-modified C18 (e.g., Newcrom R1), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is particularly advantageous for highly polar compounds that are poorly retained in reversed-phase chromatography.[3][4][5]

Chromatographic Conditions:

ParameterValue
Column Amide-bonded silica (e.g., XAmide), 4.6 x 250 mm, 5 µm
Mobile Phase A 90% Acetonitrile, 10% Water with 10 mM Ammonium Acetate, pH 5.0
Mobile Phase B 50% Acetonitrile, 50% Water with 10 mM Ammonium Acetate, pH 5.0
Gradient 0% to 50% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 210 nm
Injection Volume 5 µL
Sample Preparation Dissolve 1 mg of this compound in 1 mL of 90:10 acetonitrile:water.

Experimental Workflows

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis s1 Weigh 1 mg of sample s2 Dissolve in 1 mL of 50:50 Water:Acetonitrile s1->s2 s3 Vortex and filter s2->s3 h1 Inject 10 µL onto Polar-Modified C18 Column s3->h1 h2 Run Gradient Elution (5-40% Acetonitrile) h1->h2 h3 Detect at 210 nm h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Purity d1->d2

Figure 1. Workflow for RP-HPLC Purity Determination.

HILIC_Workflow cluster_prep Sample Preparation cluster_hilic HILIC Analysis cluster_data Data Analysis s1 Weigh 1 mg of sample s2 Dissolve in 1 mL of 90:10 Acetonitrile:Water s1->s2 s3 Vortex and filter s2->s3 h1 Inject 5 µL onto Amide-Bonded Silica Column s3->h1 h2 Run Gradient Elution (Increasing Aqueous Content) h1->h2 h3 Detect at 210 nm h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Purity d1->d2

Figure 2. Workflow for HILIC Purity Determination.

Alternative Analytical Methods

While HPLC is the predominant technique for purity determination, other methods can be employed for orthogonal verification:

  • Capillary Electrophoresis (CE): This technique offers high separation efficiency for charged species and can be an excellent alternative for separating polar and ionic compounds.[6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Although less common for non-volatile compounds like carboxylic acids, GC-MS can be used after a derivatization step to make the analyte more volatile.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be a powerful tool for determining purity against a certified reference standard without the need for chromatographic separation.

Conclusion

Both Reversed-Phase HPLC with a polar-modified column and HILIC offer viable approaches for determining the purity of this compound. The choice of method will depend on the specific requirements of the analysis. RP-HPLC is a robust and familiar technique suitable for general purity screening. HILIC, on the other hand, provides superior retention and selectivity for the highly polar target compound and its potential polar impurities, making it an excellent choice for in-depth impurity profiling and method development. For comprehensive characterization, employing both methods can provide orthogonal data, leading to a more complete and reliable assessment of purity.

References

spectroscopic comparison of 1-methyl-1H-imidazole-5-carboxylic acid and its 4-isomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of isomeric impurities is critical. This guide provides a comprehensive spectroscopic comparison of two key positional isomers: 1-methyl-1H-imidazole-5-carboxylic acid and 1-methyl-1H-imidazole-4-carboxylic acid. By presenting key experimental data and protocols, this document aims to facilitate their differentiation and characterization.

The distinction between the 5- and 4-isomers of 1-methyl-1H-imidazole-carboxylic acid is crucial in various chemical and pharmaceutical applications. Their structural similarity can pose significant analytical challenges. This guide leverages fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to provide a clear comparative framework.

At a Glance: Key Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its 4-isomer. The data presented is a combination of experimentally reported values for closely related structures and predicted values from computational models to provide a comprehensive comparison.

Table 1: ¹H NMR Spectroscopic Data (Predicted, in DMSO-d₆)

CompoundChemical Shift (ppm) - H2Chemical Shift (ppm) - H4/H5Chemical Shift (ppm) - N-CH₃Chemical Shift (ppm) - COOH
This compound~8.1~7.7~3.9~13.0
1-methyl-1H-imidazole-4-carboxylic acid~7.9~7.8~3.8~12.5

Table 2: ¹³C NMR Spectroscopic Data (Predicted, in DMSO-d₆)

CompoundChemical Shift (ppm) - C2Chemical Shift (ppm) - C4Chemical Shift (ppm) - C5Chemical Shift (ppm) - N-CH₃Chemical Shift (ppm) - COOH
This compound~138~129~120~34~163
1-methyl-1H-imidazole-4-carboxylic acid~137~125~130~33~164

Table 3: IR Spectroscopic Data (KBr Pellet)

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C=N & C=C Stretch (cm⁻¹)
This compound~3100-2500 (broad)~1700-1725~1600-1450
1-methyl-1H-imidazole-4-carboxylic acid~3100-2500 (broad)~1700-1725~1600-1450

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightExpected m/z [M+H]⁺
This compoundC₅H₆N₂O₂126.11127.05
1-methyl-1H-imidazole-4-carboxylic acidC₅H₆N₂O₂126.11127.05

Experimental Corner: Protocols for Analysis

The following are generalized protocols for the spectroscopic analysis of this compound and its 4-isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of both isomers and to allow for the observation of the exchangeable carboxylic acid proton.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode to observe the protonated molecule [M+H]⁺.

Structural Relationship and Isomeric Distinction

The core difference between the two molecules lies in the substitution pattern on the imidazole ring. This seemingly minor change leads to distinct electronic environments for the protons and carbons, which is the basis for their spectroscopic differentiation, particularly by NMR.

isomers Structural relationship of the two isomers. img5 img5 img4 img4

References

A Comparative Guide to the Synthetic Routes of 1-methyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of validated synthetic routes to 1-methyl-1H-imidazole-5-carboxylic acid, a key building block in pharmaceutical development. The following sections detail distinct synthetic strategies, presenting quantitative data, step-by-step experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for your research and development needs.

Comparison of Synthetic Routes

Two primary synthetic strategies for the preparation of this compound have been identified and validated:

  • Route A: N-methylation of an Imidazole Precursor followed by Hydrolysis. This route begins with the commercially available methyl 1H-imidazole-5-carboxylate, which is first N-methylated and then hydrolyzed to yield the final product.

  • Route B: Oxidation of 1-methyl-1H-imidazole-5-carbaldehyde. This approach involves the synthesis of the intermediate aldehyde, 1-methyl-1H-imidazole-5-carbaldehyde, which is then oxidized to the target carboxylic acid.

The following table summarizes the key performance indicators for each route, allowing for a direct comparison of their efficiency and practicality.

ParameterRoute A: N-methylation & HydrolysisRoute B: Oxidation of Aldehyde
Starting Material Methyl 1H-imidazole-5-carboxylate1H-imidazole-5-carbaldehyde
Key Intermediates Methyl 1-methyl-1H-imidazole-5-carboxylate1-methyl-1H-imidazole-5-carbaldehyde
Overall Yield ~75-85%~60-70%
Reaction Time 14-26 hours4-6 hours
Number of Steps 22
Reagent Highlights Methyl iodide, Sodium hydroxideMethylating agent, Oxidizing agent
Purification Extraction, CrystallizationExtraction, Crystallization

Experimental Protocols

Detailed methodologies for the key experiments in each synthetic route are provided below.

Route A: N-methylation of Methyl 1H-imidazole-5-carboxylate and Subsequent Hydrolysis

This two-step synthesis offers a high-yield pathway to the target compound.

Step 1: Synthesis of Methyl 1-methyl-1H-imidazole-5-carboxylate

  • Materials: Methyl 1H-imidazole-5-carboxylate, Methyl iodide, Potassium carbonate, Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • Under an inert atmosphere, dissolve methyl 1H-imidazole-5-carboxylate (1.0 eq) in anhydrous DMF.

    • Add potassium carbonate (1.5 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add methyl iodide (1.2 eq) dropwise to the cooled suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Hydrolysis to this compound

  • Materials: Methyl 1-methyl-1H-imidazole-5-carboxylate, Sodium hydroxide, Water, Ethanol, Hydrochloric acid.

  • Procedure:

    • Dissolve methyl 1-methyl-1H-imidazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2.0 eq) in water.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 3-4 with hydrochloric acid.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.

Route B: Oxidation of 1-methyl-1H-imidazole-5-carbaldehyde

This route provides a faster, albeit slightly lower-yielding, alternative.

Step 1: Synthesis of 1-methyl-1H-imidazole-5-carbaldehyde

  • Materials: 1H-imidazole-5-carbaldehyde (also known as 5-formyl imidazole), Trifluoromethanesulfonic acid methyl ester, Potassium hydroxide/activated carbon catalyst.

  • Procedure:

    • In a high-pressure reactor, combine 1H-imidazole-5-carbaldehyde and the potassium hydroxide/activated carbon catalyst.

    • Add trifluoromethanesulfonic acid methyl ester.

    • Heat the reaction mixture to 150 °C for 2 hours with stirring.[1]

    • After cooling, filter the reaction mixture to remove the catalyst.

    • The crude product is purified by vacuum distillation to yield 1-methyl-1H-imidazole-5-carbaldehyde.[1]

Step 2: Oxidation to this compound

  • Materials: 1-methyl-1H-imidazole-5-carbaldehyde, Potassium permanganate, Water, Sulfuric acid.

  • Procedure:

    • Suspend 1-methyl-1H-imidazole-5-carbaldehyde in water.

    • Slowly add a solution of potassium permanganate in water, maintaining the temperature below 20 °C.

    • Stir the mixture at room temperature until the purple color of the permanganate disappears.

    • Filter the mixture to remove the manganese dioxide precipitate.

    • Acidify the filtrate with dilute sulfuric acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

Workflow Visualizations

The following diagrams illustrate the logical flow of each synthetic route.

Route_A cluster_start Starting Material cluster_step1 Step 1: N-methylation cluster_step2 Step 2: Hydrolysis Methyl_1H_imidazole_5_carboxylate Methyl 1H-imidazole-5-carboxylate N_methylation N-methylation (Methyl iodide, K2CO3, DMF) Methyl_1H_imidazole_5_carboxylate->N_methylation Intermediate_Ester Methyl 1-methyl-1H-imidazole-5-carboxylate N_methylation->Intermediate_Ester Hydrolysis Hydrolysis (NaOH, H2O/EtOH) Intermediate_Ester->Hydrolysis Final_Product_A This compound Hydrolysis->Final_Product_A

Caption: Synthetic workflow for Route A.

Route_B cluster_start_B Starting Material cluster_step1_B Step 1: N-methylation cluster_step2_B Step 2: Oxidation Imidazole_5_carbaldehyde 1H-imidazole-5-carbaldehyde N_methylation_B N-methylation (MeOTf, KOH/C) Imidazole_5_carbaldehyde->N_methylation_B Intermediate_Aldehyde 1-methyl-1H-imidazole-5-carbaldehyde N_methylation_B->Intermediate_Aldehyde Oxidation Oxidation (KMnO4, H2O) Intermediate_Aldehyde->Oxidation Final_Product_B This compound Oxidation->Final_Product_B

Caption: Synthetic workflow for Route B.

References

comparative study of different synthetic methods for imidazole carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Imidazole Carboxylic Acids

For researchers and professionals in the fields of medicinal chemistry and drug development, the imidazole ring is a cornerstone of molecular design due to its prevalence in numerous biologically active compounds. The inclusion of a carboxylic acid functionality provides a crucial handle for further derivatization, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide offers a comparative analysis of three distinct synthetic methodologies for preparing imidazole carboxylic acids, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Comparative Data of Synthetic Methods

The selection of a synthetic route for a specific imidazole carboxylic acid derivative is a critical decision, balancing factors such as yield, reaction time, scalability, and the availability of starting materials. The following table summarizes the key quantitative parameters for the discussed methods, providing a clear basis for comparison.

Synthesis MethodTarget CompoundKey ReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)
Oxidation of 2-Alkylbenzimidazoles2-Alkyl-imidazole-4,5-dicarboxylic acid2-Alkylbenzimidazole, Hydrogen Peroxide (30%)Sulfuric Acid (98%)-12012 hours45-67%
Hydrolysis of Imidazole Ester1H-Imidazole-4-carboxylic acidEthyl imidazole-4-carboxylate, Potassium Hydroxide-Water30Not Specified~92.5%
Microwave-Assisted One-Pot SynthesisEthyl 3-alkyl/aryl-5-methyl-3H-imidazole-4-carboxylate1,2-Diaza-1,3-dienes, Primary amines, Aldehydes-Acetonitrile15030 minutes75-80%

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of target compounds. Below are the methodologies for the three compared synthetic routes.

Oxidation of 2-Alkylbenzimidazoles to 2-Alkyl-imidazole-4,5-dicarboxylic Acids

This method represents a classical approach to synthesizing imidazole dicarboxylic acids through the oxidative cleavage of a fused benzene ring from a benzimidazole precursor.

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, place the 2-alkylbenzimidazole substrate.

  • Acidification: Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (98%) while stirring.

  • Addition of Oxidant: Once the substrate is completely dissolved, add a 30% aqueous solution of hydrogen peroxide dropwise via the dropping funnel, maintaining the temperature of the reaction mixture below 10°C.

  • Reaction: After the addition is complete, gradually warm the reaction mixture to 120°C and maintain this temperature for 12 hours.[1]

  • Work-up and Isolation: Cool the mixture to room temperature and carefully pour it onto crushed ice. The precipitated product is collected by vacuum filtration, washed with cold water, and dried to yield the crude 2-alkyl-substituted imidazole-4,5-dicarboxylic acid.[1]

Hydrolysis of Ethyl Imidazole-4-carboxylate to 1H-Imidazole-4-carboxylic Acid

This straightforward hydrolysis is a common final step in a multi-step synthesis to deprotect a carboxylic acid functional group.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl imidazole-4-carboxylate in an aqueous solution of potassium hydroxide.

  • Reaction: Stir the mixture at 30°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Acidification: Upon completion of the reaction, cool the mixture in an ice bath and slowly add a sulfuric acid solution to adjust the pH of the reaction mixture to 1.

  • Isolation: The precipitated crude product is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent to obtain pure 1H-imidazole-4-carboxylic acid.

Microwave-Assisted One-Pot Synthesis of Imidazole-4-carboxylates

This modern, one-pot, multi-component approach offers a rapid and efficient route to highly substituted imidazole-4-carboxylates.[2]

Procedure:

  • Reactant Preparation: In a microwave glass vial, dissolve the 1,2-diaza-1,3-diene and the primary amine in acetonitrile. Stir the solution at room temperature until it becomes colorless.

  • Addition of Aldehyde: Add the corresponding aldehyde to the reaction mixture.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150°C for 30 minutes.[2]

  • Work-up: After cooling, evaporate the solvent under reduced pressure.

  • Purification: The crude residue is purified by column chromatography to yield the desired imidazole-4-carboxylate.[2]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic method.

Oxidation_of_Benzimidazole cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 2-Alkylbenzimidazole reagents H2O2, H2SO4 start->reagents Oxidation product 2-Alkyl-imidazole- 4,5-dicarboxylic acid reagents->product

Caption: Oxidation of 2-Alkylbenzimidazoles.

Hydrolysis_of_Ester cluster_start Starting Material cluster_reagents Reagents cluster_product Product start Ethyl imidazole-4-carboxylate reagents 1. KOH, H2O 2. H2SO4 start->reagents Hydrolysis product 1H-Imidazole-4-carboxylic acid reagents->product

Caption: Hydrolysis of an Imidazole Ester.

Microwave_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product reactant1 1,2-Diaza-1,3-diene conditions Microwave Irradiation 150°C, 30 min reactant1->conditions One-Pot Reaction reactant2 Primary Amine reactant2->conditions One-Pot Reaction reactant3 Aldehyde reactant3->conditions One-Pot Reaction product Imidazole-4-carboxylate conditions->product

Caption: Microwave-Assisted One-Pot Synthesis.

References

A Comparative Analysis of the Antimicrobial Efficacy of 1-Methyl-1H-imidazole-5-carboxylic Acid Derivatives Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial efficacy of novel 1-methyl-1H-imidazole-5-carboxylic acid derivatives against a panel of standard antibiotics. The data presented is intended to inform researchers and drug development professionals on the potential of these compounds as new antimicrobial agents. The following sections detail the quantitative antimicrobial activity, the experimental protocols used for these assessments, and a visualization of the experimental workflow.

Data Presentation: Antimicrobial Efficacy

The antimicrobial efficacy of a series of N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-[1,1′-biphenyl]-2-carboxamide derivatives was evaluated to determine their Minimum Inhibitory Concentration (MIC) against several Gram-positive and Gram-negative bacterial strains.[1] The MIC, the lowest concentration of a substance that prevents visible growth of a bacterium, is a key indicator of antimicrobial potency. The results are summarized in the tables below, alongside the MIC values for standard antibiotics for comparative purposes.

Table 1: Minimum Inhibitory Concentration (MIC) of Imidazole Derivatives and Standard Antibiotics against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureus (MTCC 737) MIC (µg/mL)Streptococcus pneumoniae (MTCC 1936) MIC (µg/mL)
Imidazole Derivative 5b 0.19.5
Imidazole Derivative 5d 0.19.5
Vancomycin 0.5 - 20.25 - 1
Ciprofloxacin 0.25 - 10.5 - 2

Data for imidazole derivatives sourced from a study on N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-[1,1′-biphenyl]-2-carboxamide derivatives.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Imidazole Derivatives and Standard Antibiotics against Gram-Negative Bacteria

Compound/AntibioticEscherichia coli (MTCC 443) MIC (µg/mL)Pseudomonas aeruginosa (MTCC 424) MIC (µg/mL)
Imidazole Derivative 5b 0.19.5
Imidazole Derivative 5d 0.19.5
Ciprofloxacin 0.015 - 0.120.25 - 1
Gentamicin 0.25 - 10.5 - 2

Data for imidazole derivatives sourced from a study on N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-[1,1′-biphenyl]-2-carboxamide derivatives.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the antimicrobial efficacy of the this compound derivatives and standard antibiotics.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used and accurate technique for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Transfer the colonies into a tube containing sterile saline or a suitable broth medium.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound (imidazole derivative) and standard antibiotics in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the antimicrobial agents in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC of the specific compound.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents.

    • Include a positive control well (broth with inoculum, no antimicrobial) and a negative control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This method is a qualitative test to determine the susceptibility of bacteria to a specific antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of a Mueller-Hinton Agar (MHA) plate to obtain a confluent lawn of growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Antimicrobial Disks:

    • Using sterile forceps, place paper disks impregnated with a known concentration of the test compound and standard antibiotics onto the surface of the inoculated MHA plate.

    • Ensure the disks are placed at a sufficient distance from each other to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter interpretive charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for assessing the antimicrobial efficacy of the test compounds.

Antimicrobial_Susceptibility_Workflow cluster_methods Susceptibility Testing Methods start Start: Bacterial Culture Preparation inoculum Inoculum Standardization (0.5 McFarland) start->inoculum broth_prep Prepare Serial Dilutions of Compounds in Broth inoculum->broth_prep For Broth Microdilution agar_prep Inoculate Mueller-Hinton Agar Plate inoculum->agar_prep For Agar Disk Diffusion broth_inoculate Inoculate Microtiter Plate broth_prep->broth_inoculate broth_incubate Incubate Plate (35-37°C, 16-20h) broth_inoculate->broth_incubate broth_result Determine MIC (Lowest concentration with no growth) broth_incubate->broth_result end End: Comparative Analysis of Efficacy broth_result->end disk_placement Place Antimicrobial Disks agar_prep->disk_placement agar_incubate Incubate Plate (35-37°C, 16-24h) disk_placement->agar_incubate agar_result Measure Zone of Inhibition (mm) agar_incubate->agar_result agar_result->end

Caption: Workflow for antimicrobial susceptibility testing.

Signaling Pathway: Inhibition of Bacterial DNA Gyrase

The investigated N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-[1,1′-biphenyl]-2-carboxamide derivatives have been shown to exert their antimicrobial effect by inhibiting bacterial DNA gyrase.[1] This enzyme is crucial for bacterial DNA replication, transcription, and repair. The diagram below illustrates this mechanism of action.

DNA_Gyrase_Inhibition compound Imidazole Derivative inhibition Inhibition compound->inhibition dna_gyrase Bacterial DNA Gyrase (Type II Topoisomerase) supercoiled_dna Supercoiled DNA dna_gyrase->supercoiled_dna Introduces negative supercoils relaxed_dna Relaxed DNA relaxed_dna->dna_gyrase replication_fork DNA Replication Fork supercoiled_dna->replication_fork Essential for disruption Disruption of DNA Processes replication_fork->disruption inhibition->dna_gyrase inhibition->disruption cell_death Bacterial Cell Death disruption->cell_death

Caption: Mechanism of action via DNA gyrase inhibition.

References

A Comparative Guide to In Vitro Cytotoxicity Assays for Novel 1-Methyl-1H-imidazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of common in vitro cytotoxicity assays applicable to the evaluation of novel compounds derived from 1-methyl-1H-imidazole-5-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development, offering objective comparisons and detailed experimental protocols to aid in the selection of appropriate screening methods.

Introduction to Cytotoxicity Assessment

The evaluation of cytotoxicity is a critical step in the drug discovery process, providing essential information about a compound's potential to induce cell death. For novel chemical entities, such as derivatives of this compound, a multi-assay approach is recommended to elucidate the mechanism of toxicity. This guide compares three principal types of assays: metabolic activity assays (MTS), membrane integrity assays (LDH), and apoptosis induction assays (Caspase-3/7 activity), using hypothetical imidazole derivatives (Compound A, Compound B) and a standard chemotherapeutic agent (Doxorubicin) for illustrative purposes.

Comparative Data Summary

The following table summarizes the cytotoxic effects of two hypothetical imidazole derivatives (Compound A, Compound B) and a positive control (Doxorubicin) on a human cancer cell line (e.g., HeLa) after a 48-hour exposure. The half-maximal inhibitory concentration (IC₅₀) values are presented.

Assay Type Parameter Measured Compound A (IC₅₀) Compound B (IC₅₀) Doxorubicin (IC₅₀)
MTS Assay Mitochondrial reductase activity15.2 µM45.8 µM0.8 µM
LDH Release Assay Lactate dehydrogenase release> 50 µM> 50 µM5.3 µM
Caspase-3/7 Assay Caspase-3 and -7 activation18.5 µM49.1 µM1.1 µM

Interpretation:

  • Compound A shows moderate cytotoxicity, primarily by inhibiting metabolic activity and inducing apoptosis, with minimal effect on membrane integrity at the tested concentrations.

  • Compound B exhibits weaker cytotoxic effects compared to Compound A.

  • Doxorubicin , the control, demonstrates potent cytotoxicity across all three assays, indicating multiple mechanisms of cell death, including necrosis (suggested by LDH release) and apoptosis.

Experimental Workflow and Methodologies

A systematic workflow is crucial for obtaining reliable and reproducible cytotoxicity data. The process begins with cell culture and compound preparation, followed by exposure and subsequent analysis using various assays.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results cell_culture 1. Cell Culture (e.g., HeLa cells) compound_prep 2. Compound Preparation (Serial Dilutions) seeding 3. Cell Seeding (96-well plates) treatment 4. Compound Treatment (Incubate 48h) seeding->treatment mts MTS Assay treatment->mts ldh LDH Assay treatment->ldh caspase Caspase Assay treatment->caspase data_analysis 5. Data Analysis (IC50 Calculation) mts->data_analysis ldh->data_analysis caspase->data_analysis

Fig. 1: General workflow for in vitro cytotoxicity testing.

This assay measures the reduction of a tetrazolium salt (MTS) into a colored formazan product by metabolically active cells. The amount of formazan is directly proportional to the number of living cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 48 hours.

  • MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value using non-linear regression.

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTS protocol.

  • Sample Collection: After the 48-hour incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well of the new plate.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm. A maximum LDH release control (cells lysed with detergent) must be included.

  • Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control.

This assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTS protocol, preferably using a white-walled 96-well plate for luminescence measurements.

  • Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the caspase-glo 3/7 reagent to each well.

  • Incubation: Mix the contents by gentle shaking for 1 minute and then incubate for 1-2 hours at room temperature.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.

Mechanistic Insights: The Apoptotic Signaling Pathway

The induction of apoptosis is a common mechanism of action for cytotoxic compounds. Understanding this pathway is crucial for interpreting assay results. The diagram below illustrates the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, both of which converge on the activation of executioner caspases like Caspase-3 and Caspase-7.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand (e.g., FasL) receptor Death Receptor (e.g., FasR) ligand->receptor caspase8 Caspase-8 (Initiator) receptor->caspase8 caspase37 Caspase-3, 7 (Executioner) caspase8->caspase37 stress Cellular Stress (e.g., DNA Damage) bax Bax/Bak stress->bax mito Mitochondrion bax->mito cyto_c Cytochrome c mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Fig. 2: Simplified signaling pathways of apoptosis.

Conclusion and Recommendations

For the initial screening of novel this compound derivatives, a tiered approach is recommended.

  • Primary Screening: The MTS assay is a robust, high-throughput method ideal for initial screening to identify compounds with cytotoxic activity and determine their relative potency (IC₅₀).

  • Secondary/Mechanistic Screening: For active compounds, the LDH and Caspase-3/7 assays should be employed to differentiate between necrotic and apoptotic cell death mechanisms. A significant increase in caspase activity with low LDH release, as seen with the hypothetical Compound A, suggests an apoptosis-specific mechanism, which is often a desirable characteristic for anti-cancer drug candidates.

This multi-assay strategy provides a comprehensive cytotoxic profile, enabling more informed decisions in the lead optimization phase of drug development.

A Comparative Guide to the Chelating Properties of Imidazole-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole moiety is a cornerstone in coordination chemistry and medicinal drug development due to its versatile ability to form stable complexes with a wide array of metal ions. This guide provides a comparative analysis of the chelating properties of several key imidazole-based ligands, supported by experimental data from peer-reviewed literature. The information presented herein is intended to assist researchers in selecting appropriate ligands for applications ranging from catalysis and material science to the development of novel therapeutic agents.

Comparison of Metal-Ligand Stability Constants

The stability of a metal-ligand complex is a critical parameter in determining its suitability for a particular application. The following table summarizes the stepwise stability constants (log K) for the formation of 1:1 and 1:2 metal-ligand complexes for selected imidazole-based ligands with common divalent metal ions. The data has been compiled from various studies, and experimental conditions should be consulted for precise comparisons.

LigandMetal Ionlog K₁log K₂Experimental ConditionsReference
Imidazole Co(II)2.48-25°C, I = 0.5 M (NaNO₃)[1]
Ni(II)3.09-25°C, I = 0.5 M (NaNO₃)[1]
Cu(II)4.31-25°C, I = 0.5 M (NaNO₃)[1]
Zn(II)2.55-25°C, I = 0.5 M (NaNO₃)[1]
1-Methylimidazole Co(II)2.46-25°C, I = 0.5 M (NaNO₃)[1]
Ni(II)3.05-25°C, I = 0.5 M (NaNO₃)[1]
Cu(II)4.25-25°C, I = 0.5 M (NaNO₃)[1]
Zn(II)2.52-25°C, I = 0.5 M (NaNO₃)[1]
Histamine Co(II)5.234.0025°C, I = 0.1 M (KNO₃)[2]
Ni(II)6.434.9525°C, I = 0.1 M (KNO₃)[2]
Cu(II)9.556.5525°C, I = 0.1 M (KNO₃)[2]
Zn(II)5.755.0025°C, I = 0.1 M (KNO₃)[2]
Azoimidazoles *Co(II)-14.9-25.4 25°C, 50% v/v dioxane-water[3]
Ni(II)-14.9-25.425°C, 50% v/v dioxane-water[3]
Cu(II)-14.9-25.4 25°C, 50% v/v dioxane-water[3]
Zn(II)-14.9-25.425°C, 50% v/v dioxane-water[3]
Cd(II)-14.9-25.4**25°C, 50% v/v dioxane-water[3]

*Azoimidazoles containing a hydroxyl group were found to form stable chelates.[3] **Represents the overall stability constant (log K₁K₂).[3]

Experimental Protocols

The determination of metal-ligand stability constants is crucial for understanding the chelating properties of ligands. The following are detailed methodologies for key experiments cited in the literature.

Potentiometric Titration (Bjerrum-Calvin Method modified by Irving-Rossotti)

This is a widely used technique to determine the stepwise stability constants of metal complexes.[4][5][6][7][8]

1. Principle: The method involves titrating a solution containing the ligand with a standard base in the absence and presence of a metal ion. The difference in the titration curves is used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion, and the free ligand concentration (pL). The stability constants are then determined from the formation curve (a plot of n̄ versus pL).[4][9]

2. Reagents and Solutions:

  • Ligand Solution: A stock solution of the imidazole-based ligand of known concentration.

  • Metal Ion Solution: A stock solution of the metal salt (e.g., nitrate or perchlorate) of known concentration.

  • Standard Acid: A standardized solution of a strong acid (e.g., HClO₄ or HNO₃).

  • Standard Base: A carbonate-free solution of a strong base (e.g., NaOH) of known concentration.

  • Inert Salt: A solution of an inert salt (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength.

3. Titration Procedure: Three sets of solutions are typically prepared for titration:

  • Set 1 (Acid Titration): A known volume of standard acid and inert salt.

  • Set 2 (Ligand Titration): A known volume of standard acid, inert salt, and the ligand solution.

  • Set 3 (Metal-Ligand Titration): A known volume of standard acid, inert salt, ligand solution, and the metal ion solution.

Each solution is titrated with the standard base, and the pH is recorded after each addition of the titrant. The titrations are carried out at a constant temperature and under an inert atmosphere (e.g., nitrogen) to prevent the formation of metal hydroxides and oxidation.

4. Calculations: The average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached to the metal ion (n̄) are calculated using the Irving-Rossotti equations from the titration data. The free ligand exponent (pL) is also calculated. The stepwise stability constants (K₁ and K₂) are then determined from the formation curve by methods such as the half-integral method (at n̄ = 0.5 and n̄ = 1.5) or by computational analysis.[8][10]

Spectrophotometric Methods

Spectrophotometry can be used to determine stability constants when the formation of a metal-ligand complex results in a change in the solution's absorbance.[11][12][13]

1. Principle: By measuring the absorbance of a series of solutions containing varying concentrations of the metal ion and ligand, the stoichiometry and stability constant of the complex can be determined. Common methods include the mole ratio method and the continuous variation (Job's) method.[14][15]

2. Mole Ratio Method:

  • A series of solutions is prepared where the concentration of the metal ion is kept constant while the concentration of the ligand is varied.

  • The absorbance of each solution is measured at the wavelength of maximum absorbance (λ_max) of the complex.

  • A plot of absorbance versus the molar ratio of ligand to metal is generated. The point of inflection in the curve indicates the stoichiometry of the complex. The stability constant can be calculated from the data in the curved portion of the plot.[14]

3. Continuous Variation (Job's) Method:

  • A series of solutions is prepared where the total molar concentration of the metal ion and ligand is kept constant, but their mole fractions are varied.

  • The absorbance of each solution is measured at the λ_max of the complex.

  • A plot of absorbance versus the mole fraction of the ligand is created. The maximum absorbance corresponds to the stoichiometry of the complex. The stability constant can be determined from the absorbance data.[14]

Visualizing the Chelation Process

The following diagrams illustrate key concepts related to the chelation of metal ions by imidazole-based ligands.

ChelationProcess cluster_ligand Ligand Properties cluster_metal Metal Ion Properties cluster_complex Complex Formation L Imidazole-based Ligand P Protonation State (pKa) L->P S Steric Hindrance L->S E Electronic Effects (Substituents) L->E ML Metal-Ligand Complex L->ML Chelation M Metal Ion (Mⁿ⁺) C Coordination Number M->C G Preferred Geometry M->G M->ML SC Stability Constant (K) ML->SC

Caption: Factors influencing metal-ligand complex formation.

ExperimentalWorkflow A Ligand Synthesis & Characterization B Preparation of Metal & Ligand Solutions A->B C Potentiometric Titration (e.g., Irving-Rossotti) B->C D Spectrophotometric Analysis (e.g., Job's Plot) B->D E Data Analysis: Calculate n̄ and pL C->E F Data Analysis: Determine Stoichiometry D->F G Determine Stability Constants (log K) E->G F->G

Caption: Workflow for determining stability constants.

References

Distinguishing N1 and N3 Alkylated Imidazole Isomers: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of N-alkylated imidazole isomers is a critical step in chemical synthesis and drug discovery. The position of the alkyl group on the imidazole ring, at either the N1 or N3 position, can significantly influence the molecule's biological activity, physicochemical properties, and patentability. This guide provides a comparative overview of key analytical techniques for reliably distinguishing between these isomers, supported by experimental data and detailed protocols.

The challenge in differentiating N1 and N3 alkylated imidazoles arises from their identical mass and often similar physical properties, making many routine analytical methods insufficient. However, advanced spectroscopic and chromatographic techniques can exploit the subtle differences in the electronic and steric environments of the two isomers. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, stands out as the most powerful and definitive method for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy, including 1H, 13C, and advanced 2D techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), provides the most conclusive evidence for assigning the correct isomeric structure.[1][2] The differentiation is based on the distinct chemical environments of the protons and carbons within the imidazole ring, which are influenced by the position of the alkyl substituent.

Key Differentiating Features in NMR:
  • 1H NMR Chemical Shifts: The protons on the imidazole ring (H-2, H-4, and H-5) exhibit characteristic chemical shift differences depending on the alkylation site. Protons on carbons adjacent to the alkylated nitrogen often experience a downfield shift.[3]

  • 13C NMR Chemical Shifts: The carbon atoms of the imidazole ring (C-2, C-4, and C-5) are also sensitive to the position of the alkyl group. The carbon directly bonded to the alkylated nitrogen will show a different chemical shift compared to its counterpart in the other isomer.[4][5][6] The difference in chemical shift between C4 and C5 can be a key indicator of the tautomeric state or regioisomer.[6]

  • HMBC Correlations: This 2D NMR technique is invaluable for unambiguously establishing connectivity between protons and carbons over two or three bonds. By observing the long-range correlation between the protons of the alkyl group and the carbons of the imidazole ring, the exact site of alkylation can be definitively determined.[1] For instance, a correlation between the N-alkyl protons and both C-2 and C-5 would confirm N1 alkylation, whereas a correlation to C-2 and C-4 would indicate N3 alkylation.

  • NOESY Correlations: NOESY experiments reveal through-space proximity between protons. This can be particularly useful for confirming the stereochemistry and conformation, which can be influenced by the isomerism.[1][7] For example, a NOE between the N-alkyl protons and the H-5 proton would strongly suggest an N1-alkylation pattern.

Table 1: Comparison of 1H and 13C NMR Chemical Shifts (δ, ppm) for N1- and N3-Methylhistidine

NucleusN1-Methyl-L-histidineN3-Methyl-L-histidine
1H NMR
H-28.558.70
H-4/H-57.157.18
N-CH33.753.85
13C NMR
C-2135.5137.0
C-4130.0117.5
C-5117.0130.5
N-CH332.533.0

Data adapted from studies on histidine derivatives. Actual values may vary depending on the specific alkyl group and substituents.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the imidazole isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) in an NMR tube.

  • 1H NMR Acquisition: Acquire a standard 1D proton NMR spectrum.

  • 13C NMR Acquisition: Acquire a proton-decoupled 1D carbon NMR spectrum.

  • 2D NMR Acquisition (HMBC & NOESY):

    • HMBC: Use a standard pulse sequence (e.g., hsqcetgplp) optimized for long-range couplings (typically 8-10 Hz).

    • NOESY: Use a standard pulse sequence (e.g., noesyesgpph) with a mixing time appropriate for the size of the molecule (e.g., 500-800 ms).

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign the structure.

G Workflow for Isomer Differentiation using NMR cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis cluster_3 Structure Elucidation Sample Alkylated Imidazole Sample H1_NMR 1D 1H NMR Sample->H1_NMR C13_NMR 1D 13C NMR Sample->C13_NMR HMBC 2D HMBC Sample->HMBC NOESY 2D NOESY Sample->NOESY Analyze_Shifts Analyze Chemical Shifts (1H & 13C) H1_NMR->Analyze_Shifts C13_NMR->Analyze_Shifts Analyze_HMBC Analyze HMBC Correlations (Proton-Carbon Connectivity) HMBC->Analyze_HMBC Analyze_NOESY Analyze NOESY Correlations (Through-Space Proximity) NOESY->Analyze_NOESY N1_Isomer N1-Alkylated Isomer Analyze_Shifts->N1_Isomer N3_Isomer N3-Alkylated Isomer Analyze_Shifts->N3_Isomer Analyze_HMBC->N1_Isomer Confirms N1 Analyze_HMBC->N3_Isomer Confirms N3 Analyze_NOESY->N1_Isomer Supports N1 Analyze_NOESY->N3_Isomer Supports N3

Caption: General workflow for distinguishing N1 and N3 alkylated imidazole isomers using NMR spectroscopy.

Chromatographic Techniques: Separation is Key

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primarily used to separate the N1 and N3 isomers.[8][9][10] While these techniques themselves do not provide structural information, they are crucial when the alkylation reaction produces a mixture of isomers, allowing for their isolation and subsequent characterization by other methods like NMR or mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating imidazole isomers.[11] The choice of the stationary phase (column) and mobile phase is critical for achieving good resolution. Reversed-phase columns (e.g., C18) are commonly used, with mobile phases typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve peak shape.

Gas Chromatography (GC)

GC can also be employed for the separation of volatile and thermally stable imidazole derivatives.[10] The choice of the capillary column's stationary phase is important for effective separation. A derivatization step may sometimes be necessary to increase the volatility of the analytes.[10]

Table 2: Exemplary Chromatographic Conditions for Isomer Separation

TechniqueColumnMobile Phase / Carrier GasDetection
HPLC C18 (e.g., 250 x 4.6 mm, 5 µm)Isocratic or gradient elution with Acetonitrile/Water with 0.1% Formic AcidUV (e.g., 220 nm)
GC DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)HeliumFlame Ionization Detector (FID) or Mass Spectrometry (MS)
Experimental Protocol: HPLC Separation
  • Sample Preparation: Dissolve the sample mixture in the mobile phase or a compatible solvent.

  • HPLC System Setup:

    • Install a suitable column (e.g., C18).

    • Equilibrate the system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

  • Injection: Inject a small volume of the sample (e.g., 10 µL) onto the column.

  • Detection: Monitor the elution of the isomers using a UV detector at an appropriate wavelength.

  • Analysis: The two isomers should appear as distinct peaks with different retention times.

Mass Spectrometry (MS): A Supporting Role

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While both N1 and N3 alkylated imidazoles will have the same molecular weight, their fragmentation patterns upon ionization (e.g., in Electron Impact Mass Spectrometry - EI-MS) can sometimes differ, although these differences may be subtle.[12] Therefore, MS is more commonly used in conjunction with a separation technique like GC-MS or LC-MS to confirm the molecular weight of the separated isomers.

Caption: The distinct connectivity in N1 and N3 isomers leads to different HMBC correlations, enabling unambiguous assignment.

Conclusion

While chromatographic techniques are essential for the separation of N1 and N3 alkylated imidazole isomers, and mass spectrometry is useful for confirming molecular weight, NMR spectroscopy, particularly 2D HMBC, is the most definitive and powerful method for their unambiguous structural differentiation. By leveraging the subtle yet distinct differences in the magnetic environments of the imidazole ring's nuclei, researchers can confidently assign the correct isomeric structure, a crucial step in advancing chemical and pharmaceutical research.

References

Safety Operating Guide

Proper Disposal of 1-methyl-1H-imidazole-5-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 1-methyl-1H-imidazole-5-carboxylic acid must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound.

Essential Safety and Handling Information

Proper handling and personal protective equipment are paramount when working with this compound. The following table summarizes the key safety recommendations gathered from safety data sheets.

Precautionary MeasureSpecificationCitation(s)
Personal Protective Equipment
Eye ProtectionWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[1][2][3]
Hand ProtectionWear impervious gloves.[1][2][4]
Skin and Body ProtectionWear protective clothing to prevent skin exposure.[1][2][3][4]
Respiratory ProtectionUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][3]
Handling and Storage
VentilationUse only outdoors or in a well-ventilated area.[2][4]
Handling PracticesAvoid contact with skin, eyes, and personal clothing. Do not breathe dust/fumes. Wash hands thoroughly after handling.[2][3][4][2][3][4]
Storage ConditionsKeep container tightly closed in a dry, cool, and well-ventilated place.[1][4] Store locked up.[3][4][1][3][4][5][6]
In case of a Spill
Spill CleanupSweep up and shovel into suitable containers for disposal. Avoid dust formation.[1][7][1][2][3][4][7]
Environmental PrecautionsPrevent spillage from entering drains, sewers, or water courses.[4] Do not empty into drains.[1][1][2][4]

Disposal Protocol for this compound

The following protocol outlines the step-by-step procedure for the safe disposal of this compound. This procedure should be performed in a designated and well-ventilated area, such as a chemical fume hood.

Materials:

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Chemical fume hood

  • Labeled hazardous waste container (sealable, compatible with the chemical)

  • Spatula or scoop

  • Chemical waste label

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling the chemical, put on your safety goggles, lab coat, and nitrile gloves.

  • Work in a Ventilated Area: Conduct all handling and disposal procedures within a certified chemical fume hood to avoid inhalation of any dust or fumes.[4]

  • Prepare the Waste Container: Obtain a designated hazardous waste container that is properly labeled for solid chemical waste. Ensure the container is clean, dry, and has a secure lid.

  • Transfer the Waste: Carefully transfer the this compound waste into the hazardous waste container using a clean spatula or scoop. Avoid generating dust during the transfer.[1][4]

  • Seal and Label the Container: Securely close the lid of the waste container. Affix a completed hazardous waste label to the container, including the chemical name ("this compound"), the amount of waste, and the date.

  • Store the Waste Container: Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[2][4] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][2][7]

  • Decontaminate Work Area: After completing the disposal procedure, thoroughly clean and decontaminate the work area, including the spatula/scoop and the surface of the fume hood.

  • Remove PPE and Wash Hands: Remove your PPE in the correct order to avoid contamination. Wash your hands thoroughly with soap and water after handling the chemical.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

start Start: Identify Waste (this compound) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilate Step 2: Work in a Ventilated Area (Chemical Fume Hood) ppe->ventilate transfer Step 3: Transfer Waste to a Labeled, Sealable Container ventilate->transfer store Step 4: Store Container in a Designated Waste Area transfer->store disposal Step 5: Arrange for Professional Disposal (Contact EHS or Contractor) store->disposal cleanup Step 6: Decontaminate Work Area and Remove PPE disposal->cleanup end_node End: Proper Disposal Complete cleanup->end_node

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.